8-Methoxychroman-3-ol
Description
BenchChem offers high-quality 8-Methoxychroman-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxychroman-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,8,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGANUJBWBUOMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436412 | |
| Record name | 8-methoxychroman-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91520-01-3 | |
| Record name | 8-methoxychroman-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Methoxychroman-3-ol: Pathways and Mechanisms
Introduction
8-Methoxychroman-3-ol is a heterocyclic organic compound belonging to the chroman family. The chroman scaffold is a core structural motif in a plethora of biologically active molecules, including natural products and synthetic pharmaceuticals. The presence of the hydroxyl group at the 3-position and the methoxy group at the 8-position of the chroman ring system imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. This guide provides a detailed exploration of the synthetic pathways and underlying mechanisms for the preparation of 8-Methoxychroman-3-ol, tailored for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Primary Synthetic Strategy: Reduction of 8-Methoxychroman-3-one
The most direct and widely employed route for the synthesis of 8-Methoxychroman-3-ol is the reduction of its corresponding ketone precursor, 8-Methoxychroman-3-one. This approach is favored for its efficiency and the ready availability of the starting chromanone.
Experimental Protocol: Reduction of 8-Methoxychroman-3-one
Materials:
-
8-Methoxychroman-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 8-Methoxychroman-3-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-Methoxychroman-3-ol.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure 8-Methoxychroman-3-ol.
Mechanism of Reduction
The reduction of the carbonyl group in 8-Methoxychroman-3-one to a hydroxyl group by sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
Diagram of the Reduction Mechanism:
Caption: Mechanism of 8-Methoxychroman-3-one reduction.
The reaction is initiated by the transfer of a hydride from the borohydride complex to the carbonyl carbon of the chromanone. This results in the formation of a tetrahedral alkoxide intermediate. Subsequently, the alkoxide is protonated by the methanol solvent to yield the final product, 8-Methoxychroman-3-ol. The use of protic solvents like methanol is crucial as they facilitate the protonation step and can also activate the carbonyl group through hydrogen bonding.
Quantitative Data Summary
| Starting Material | Reducing Agent | Solvent | Yield (%) | Purity (%) | Reference |
| 8-Methoxychroman-3-one | NaBH₄ | MeOH | >90 | >98 | [1][2] |
| Substituted Chroman-4-one | NaBH₄ | MeOH | ~98 | >95 | [1][2] |
Alternative Synthetic Pathways
While the reduction of 8-Methoxychroman-3-one is the most straightforward approach, other synthetic strategies can be envisioned for the construction of the 8-Methoxychroman-3-ol scaffold, particularly for accessing stereochemically defined or diversely substituted analogs.
Enantioselective Synthesis
For applications requiring enantiomerically pure 8-Methoxychroman-3-ol, asymmetric synthesis methodologies are employed. Chiral catalysts can be used to achieve enantioselective reduction of the prochiral 8-Methoxychroman-3-one. Alternatively, chiral starting materials can be utilized in multi-step sequences. Nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl chained alkynones has been reported for the synthesis of chiral 3-hydroxychromans with high enantioselectivity.[3][4]
Conceptual Workflow for Enantioselective Synthesis:
Caption: Enantioselective synthesis of 3-hydroxychromans.
Synthesis from 2-Hydroxybenzaldehyde Derivatives
A more convergent approach involves the construction of the chroman ring system from acyclic precursors. For instance, a synthetic route could commence from 2-hydroxy-3-methoxybenzaldehyde. This strategy offers the flexibility to introduce substituents at various positions of the chroman ring.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of 8-Methoxychroman-3-ol.
Conclusion
The synthesis of 8-Methoxychroman-3-ol is most efficiently achieved through the reduction of 8-Methoxychroman-3-one using sodium borohydride. This method is high-yielding and procedurally simple. For the synthesis of enantiomerically pure 8-Methoxychroman-3-ol, asymmetric catalytic methods or the use of chiral precursors are necessary. The modular nature of chroman synthesis also allows for the construction of the heterocyclic core from acyclic starting materials, providing a versatile platform for the generation of analog libraries for drug discovery programs. The choice of the synthetic route will ultimately depend on the specific requirements of the research, including scalability, stereochemical control, and the desired substitution pattern.
References
-
A NEW SYNTHESIS OF CIS-3-SUBSTITUTED CHROMAN-4-OLS. (URL: [Link])
-
Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC - NIH. (URL: [Link])
-
Enantioselctive Syntheses of Sulfur Analogues of Flavan-3-Ols - PMC - NIH. (URL: [Link])
-
Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. (URL: [Link])
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH. (URL: [Link])
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Enantioselective Synthesis of 3,4-Chromanediones via Asymmetric Rearrangement of 3-Allyloxyflavones - PMC - NIH. (URL: [Link])
-
SYNTHESIS OF ISOCOUMARIN COMPOUNDS, 8-HYDROXY-6-METHOXY-3-PENTYL-1H-ISOCHROMEN-1-ONE AND FUSARIUMIN ANALOG USING PALLADIUM-CATAL. (URL: [Link])
-
Synthesis of 3‐substituted chromones from o‐hydroxyarylenaminones. - ResearchGate. (URL: [Link])
-
Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity - ChemRxiv. (URL: [Link])
-
synthesis of 8-hydroxyisochromenes and 8-hydroxyisocoumarins from 3-ethoxycyclohex-2-en-1-one. (URL: [Link])
-
Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
-
(PDF) Enantioselective Synthesis of Highly Substituted Chromans via Oxa-Michael-Michael Cascade Reaction with Bifunctional Organocatalyst - ResearchGate. (URL: [Link])
Sources
An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxychroman-3-ol
Preamble: Navigating the Known and the Novel in Drug Discovery
To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive resource on the physicochemical properties of 8-Methoxychroman-3-ol. In the landscape of medicinal chemistry, the chroman scaffold is a recurring motif of significant interest, and its derivatives continue to be explored for diverse therapeutic applications. However, not all analogues have been exhaustively characterized. This document addresses the current state of knowledge regarding 8-Methoxychroman-3-ol, providing both established principles for its analysis and a framework for its empirical investigation.
It is imperative to note that while extensive data exists for related structures, specific experimentally determined physicochemical parameters for 8-Methoxychroman-3-ol are not widely available in peer-reviewed literature. This guide, therefore, adopts a dual approach: firstly, to present a theoretical and predictive overview of its properties based on sound chemical principles and data from analogous compounds; and secondly, to provide detailed, field-proven experimental protocols for the definitive characterization of this molecule. This approach ensures scientific integrity while empowering researchers to fill the existing knowledge gaps.
Molecular Identity and Structural Elucidation
8-Methoxychroman-3-ol is a heterocyclic organic compound featuring a chroman core substituted with a methoxy group at the 8-position and a hydroxyl group at the 3-position.
-
IUPAC Name: 8-methoxychroman-3-ol
-
Molecular Formula: C₁₀H₁₂O₃
-
Molecular Weight: 180.20 g/mol
-
CAS Number: A specific CAS number for 8-Methoxychroman-3-ol is not readily found in major chemical databases, which underscores its status as a less-characterized compound. For comparison, the related 8-Methoxy-chroman-3-carboxylic acid has the CAS number 108088-19-3.[1][2][3]
The chroman-3-ol structure possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)-8-methoxychroman-3-ol and (S)-8-methoxychroman-3-ol.[4] The stereochemistry can significantly influence its biological activity and interactions with chiral biological targets.
Predicted Physicochemical Properties: A Data-Driven Estimation
The following table summarizes the predicted and inferred physicochemical properties of 8-Methoxychroman-3-ol. These values are derived from the analysis of structurally similar compounds and established chemical principles. They serve as a baseline for experimental verification.
| Property | Predicted/Estimated Value | Rationale and Significance for Drug Development |
| Melting Point (°C) | Solid at room temperature; likely in the range of 80-120 °C. | The melting point is a crucial indicator of purity. A sharp melting point range suggests a highly pure compound. It also influences formulation and storage conditions. |
| Boiling Point (°C) | > 300 °C (with decomposition) | Due to the presence of the hydroxyl group and aromatic ring, a high boiling point is expected. This property is relevant for purification by distillation under vacuum. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). | Solubility is a critical determinant of bioavailability and formulation. Poor aqueous solubility can be a major hurdle in drug development. |
| pKa | ~10-12 (for the hydroxyl group) | The pKa of the alcohol is important for understanding its ionization state at physiological pH, which affects its interaction with biological targets and its membrane permeability. |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | LogP is a key measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. A moderate LogP is often desirable for oral drug candidates. |
Spectroscopic Characterization: The Molecular Fingerprint
The structural elucidation of 8-Methoxychroman-3-ol relies on a combination of spectroscopic techniques. Below are the predicted key features for each spectrum.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, chroman ring, and substituent protons.
-
Aromatic Protons (δ 6.5-7.0 ppm): Three signals corresponding to the protons on the benzene ring. The electron-donating methoxy group will influence their chemical shifts.
-
Chroman Ring Protons (δ 2.8-4.5 ppm): Complex multiplets for the protons at C2, C3, and C4. The proton at C3, bearing the hydroxyl group, will likely appear as a multiplet around δ 4.0-4.2 ppm.
-
Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.
-
Hydroxyl Proton (variable): A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons (δ 110-150 ppm): Six signals for the carbons of the benzene ring. The carbon bearing the methoxy group (C8) and the oxygen-linked aromatic carbon (C8a) will be downfield.
-
Chroman Ring Carbons (δ 25-70 ppm): Signals for C2, C3, and C4. The carbon bearing the hydroxyl group (C3) is expected around δ 65-70 ppm.
-
Methoxy Carbon (δ ~55-56 ppm): A distinct signal for the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups.
-
O-H Stretch (3200-3600 cm⁻¹): A strong, broad absorption band characteristic of the hydroxyl group, indicative of hydrogen bonding.[5][6]
-
C-H Aromatic Stretch (>3000 cm⁻¹): Weak to medium bands.
-
C-H Aliphatic Stretch (<3000 cm⁻¹): Medium bands.
-
C-O Stretch (1050-1250 cm⁻¹): A strong band for the alcohol C-O bond and another for the ether C-O bond.[6]
-
C=C Aromatic Stretch (1450-1600 cm⁻¹): Several medium to weak bands.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at m/z = 180.
-
Key Fragmentation Patterns: Common fragmentation for chromanols involves the retro-Diels-Alder (RDA) reaction of the heterocyclic ring and loss of water from the molecular ion.[7] Alpha-cleavage adjacent to the hydroxyl group is also a likely fragmentation pathway.
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
Determination of Melting Point
-
Causality: The melting point is a sensitive measure of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
-
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.
-
Validation: A pure compound should have a sharp melting point range of 1-2 °C.[8][9]
-
Determination of Aqueous Solubility
-
Causality: The equilibrium solubility is the concentration of a compound in a saturated solution at a given temperature. It is a fundamental property for assessing oral bioavailability.
-
Methodology (Shake-Flask Method):
-
Preparation: Add an excess amount of 8-Methoxychroman-3-ol to a known volume of purified water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration using a validated analytical method, such as HPLC-UV, against a calibration curve.
-
Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
-
Caption: Workflow for Aqueous Solubility Determination.
Determination of pKa
-
Causality: The pKa is the pH at which a molecule is 50% ionized. For an alcohol, this refers to the deprotonation of the hydroxyl group.
-
Methodology (Potentiometric Titration):
-
Solution Preparation: Dissolve a precisely weighed amount of 8-Methoxychroman-3-ol in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Validation: The titration curve should show a clear inflection point corresponding to the equivalence point.
-
Determination of LogP
-
Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (octanol) and an aqueous phase, indicating its lipophilicity.
-
Methodology (Shake-Flask Method):
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of 8-Methoxychroman-3-ol in one of the phases. Add a known volume of the other phase and shake vigorously to allow for partitioning.
-
Equilibration and Separation: Allow the phases to separate by standing or centrifugation.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate P = [Concentration in Octanol] / [Concentration in Aqueous]. LogP = log₁₀(P).[10]
-
Validation: The total amount of compound recovered from both phases should be close to the initial amount added.
-
Caption: Experimental Workflow for LogP Determination.
Conclusion and Future Directions
8-Methoxychroman-3-ol represents a molecule of potential interest within the broader class of biologically active chromans. This guide has provided a comprehensive theoretical framework for its physicochemical properties and detailed experimental protocols for their determination. The clear distinction between predicted and experimentally verified data is crucial for maintaining scientific rigor. It is our hope that this document will serve as a valuable tool for researchers, enabling them to confidently characterize 8-Methoxychroman-3-ol and unlock its full potential in drug discovery and development. The logical next step is the synthesis and subsequent application of the described protocols to establish a definitive, experimentally validated profile of this compound.
References
-
Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]
-
PubChem. (S)-8-Methoxy-3,5-dimethylisochroman-6-ol. [Link]
-
ResearchGate. Physicochemical properties of the selected compounds 2a-2g. [Link]
-
SciSpace. Mass Spectra of Chromanols Related to Tocopherols. [Link]
-
Química Organica.org. IR Spectrum: Alcohols and Phenols. [Link]
-
SciSpace. The NMR Spectra of Some Chroman Derivatives. [Link]
-
Solubility test for Organic Compounds. [Link]
-
ACS Publications. Calculation of the pKa values of alcohols from .sigma. constants and from the carbonyl frequencies of their esters. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
NIH National Library of Medicine. Development of Methods for the Determination of pKa Values. [Link]
-
Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
-
ACS Omega. Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. [Link]
-
ScienceDirect. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. [Link]
-
experiment (1) determination of melting points. [Link]
-
Solubility of Organic Compounds. [Link]
-
HARVEST (uSask). MASS SPECTROMETRIC ANALYSIS OF PHYTOSTEROLS AND TOCOPHEROLS IN PLANT OILS. [Link]
-
ResearchGate. Correlation between the experimental and the calculated log P values of.... [Link]
-
MDPI. Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols. [Link]
-
The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and. [Link]
-
NIH National Library of Medicine. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
-
The Royal Society of Chemistry. Supporting Information (SI). [Link]
-
YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. [Link]
-
PubMed Central. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
-
DETERMINATION OF MELTING POINTS. [Link]
-
Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
-
ResearchGate. Course Notes on the Interpretation of Infrared and Raman Spectra. [Link]
-
Melting point determination. [Link]
-
Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]
-
Science and Education Publishing. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. [Link]
-
EPA NEPS. Rapid Method for Estimating Log P for Organic Chemicals. [Link]
-
PubMed. Mass spectrometry characterization of the 5alpha-, 7alpha-, and 7beta-hydroxy derivatives of beta-sitosterol, campesterol, stigmasterol, and brassicasterol. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
NIH National Library of Medicine. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Wikipedia. Flavan-3-ol. [Link]
-
SALTISE. Organic Chemistry: Introduction to Solubility. [Link]
-
ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]
-
YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]
-
Quora. How to calculate the pKa value of ethanol. [Link]
-
PubMed. Quantitative analysis of flavan-3-ols in Spanish foodstuffs and beverages. [Link]
-
PubChem. trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. [Link]
Sources
- 1. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. Flavan-3-ol - Wikipedia [en.wikipedia.org]
- 5. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 8-Methoxychroman-3-ol: Discovery, Synthesis, and Therapeutic Potential
Abstract
The chroman scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, 8-Methoxychroman-3-ol, situating its significance within the broader historical and scientific context of chroman chemistry. While direct historical records of 8-Methoxychroman-3-ol's discovery are sparse, its structural motifs are deeply rooted in the exploration of natural products. This document will delve into the historical discovery of the parent chroman nucleus, detail established and theoretical synthetic pathways for chroman-3-ols, analyze its physicochemical properties, and explore its potential therapeutic applications based on the well-documented bioactivities of analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into this promising class of molecules.
Historical Context: The Rise of the Chroman Scaffold
The story of chroman derivatives begins not with a single discovery, but with the exploration of natural products. The closely related chromones, characterized by a benzopyran-4-one core, were among the first of this class to be identified and utilized in medicine. A pivotal moment in this history was the isolation of Khellin from the seeds of the plant Ammi visnaga.[2] For centuries, extracts of this plant were used in traditional medicine, and the isolation of Khellin in its pure form marked a significant step in understanding the therapeutic potential of this class of compounds.[2]
The chroman ring system, a saturated version of the chromone scaffold, is also abundant in nature and has been identified as a key pharmacophore in a multitude of biologically active molecules.[3] This discovery has spurred extensive research into the synthesis and therapeutic applications of novel chroman derivatives, leading to their recognition as privileged scaffolds in drug discovery.[4] The versatility of the chroman nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties and the development of compounds with diverse therapeutic applications, from anticancer to neuroprotective agents.[1]
Synthesis of 8-Methoxychroman-3-ol: A Strategic Approach
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for 8-Methoxychroman-3-ol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(2-Hydroxy-3-methoxyphenyl)acrylic acid (Intermediate for α,β-Unsaturated Ketone)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Catalysis: Add a catalytic amount of piperidine to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the α,β-unsaturated carboxylic acid. This can then be converted to the corresponding ketone through various established methods.
Step 2: Synthesis of 8-Methoxychroman-4-one
-
Reaction Setup: In a suitable solvent such as methanol, dissolve the α,β-unsaturated ketone derived from the previous step (1.0 eq).
-
Reaction: Add a nucleophile like dimethyl malonate in the presence of a base such as sodium methoxide (NaOMe). This will undergo a Michael addition followed by an intramolecular cyclization.
-
Work-up and Purification: The resulting chroman-4-one can be purified using column chromatography on silica gel.
Step 3: Synthesis of 8-Methoxychroman-3-ol
-
Reaction Setup: Dissolve the synthesized 8-Methoxychroman-4-one (1.0 eq) in a suitable solvent like methanol or a mixture of methanol and tetrahydrofuran (THF).[5]
-
Reduction: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.[5] The reaction is typically rapid.
-
Work-up: Quench the reaction by the slow addition of water or a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 8-Methoxychroman-3-ol.
Physicochemical and Spectroscopic Properties
The precise physicochemical properties of 8-Methoxychroman-3-ol are not extensively documented. However, based on the analysis of structurally similar compounds, such as other substituted chromanols and flavan-3-ols, we can predict its key characteristics.[6][7]
Table 1: Predicted Physicochemical Properties of 8-Methoxychroman-3-ol
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₀H₁₂O₃ | Based on chemical structure |
| Molecular Weight | 180.20 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Typical for similar chromanol derivatives |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Presence of polar hydroxyl and ether groups, and a nonpolar backbone |
| LogP | 1.5 - 2.5 | Estimated based on similar structures |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of synthesized 8-Methoxychroman-3-ol.[8]
Table 2: Predicted Spectroscopic Data for 8-Methoxychroman-3-ol
| Technique | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR | Aromatic Protons: δ 6.5-7.5 ppm (multiplets, 3H); -OCH₃: δ ~3.8 ppm (singlet, 3H); -CH(OH)-: δ ~4.0-4.5 ppm (multiplet, 1H); -CH₂- (heterocycle): δ 2.5-3.0 ppm and 4.0-4.3 ppm (multiplets, 2H each); -OH: δ 1.5-3.0 ppm (broad singlet, 1H) |
| ¹³C NMR | Aromatic Carbons: δ 110-160 ppm; C-O (ether): δ ~145-155 ppm; -OCH₃: δ ~55-60 ppm; -CH(OH)-: δ ~65-75 ppm; -CH₂- (heterocycle): δ ~25-35 ppm and ~60-70 ppm |
| IR (Infrared) | O-H stretch (alcohol): ~3300-3500 cm⁻¹ (broad); C-H stretch (aromatic): ~3000-3100 cm⁻¹; C-H stretch (aliphatic): ~2850-3000 cm⁻¹; C=C stretch (aromatic): ~1450-1600 cm⁻¹; C-O stretch (ether & alcohol): ~1050-1250 cm⁻¹ |
Biological Activity and Therapeutic Potential
The chroman scaffold is a well-established pharmacophore with a broad range of biological activities.[3][9] While 8-Methoxychroman-3-ol has not been extensively studied, its structural features suggest potential therapeutic applications in several areas, drawing parallels from the activities of other chroman derivatives.
Anticancer Activity
Numerous chroman and chromanone derivatives have demonstrated significant anticancer properties.[10][11] The mechanisms of action are diverse and often involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis. Some chroman-based compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth.[12][13]
Caption: Potential anticancer mechanism of action for chroman derivatives.
Anti-inflammatory and Antioxidant Properties
The chroman ring is a core component of Vitamin E (tocopherols and tocotrienols), which are well-known for their potent antioxidant activity. This suggests that 8-Methoxychroman-3-ol may also possess antioxidant properties. Furthermore, many chroman derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways.[1][9]
Neuroprotective Effects
There is growing interest in chroman derivatives for the treatment of neurodegenerative diseases.[14] Their neuroprotective mechanisms are often multi-faceted, involving antioxidant activity and the modulation of various signaling pathways implicated in neuronal cell death.
Conclusion and Future Perspectives
8-Methoxychroman-3-ol, as a representative of the broader class of chroman-3-ols, holds significant potential for further investigation in the field of drug discovery. While direct research on this specific molecule is limited, the well-established biological activities of the chroman scaffold provide a strong rationale for its exploration as a lead compound for the development of novel therapeutics. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive evaluation of its biological activities, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential. The versatility of the chroman nucleus, combined with the potential for diverse substitutions, makes 8-Methoxychroman-3-ol and its analogs a promising area for future research and development in medicinal chemistry.
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). PubMed Central. [Link]
-
The chromones: History, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan. (n.d.). ResearchGate. [Link]
- 2,2-Dimethyl chromene derivatives, preparation process and pharmaceutical compositions containing them. (1989).
-
Physicochemical properties of the selected compounds 2a-2g. (n.d.). ResearchGate. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (2020). PubMed Central. [Link]
-
Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. (2025). ChemRxiv. [Link]
-
Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. (2021). ACS Omega. [Link]
-
Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. (2017). ACS Publications. [Link]
- Chroman derivatives, medicaments and use in therapy. (2015).
-
Chromone studies. Part 3. NMR analysis of rotational isomerism in 4-oxo-4H-chromene-2-carboxamides. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (2020). MDPI. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PubMed Central. [Link]
- Chroman derivatives, medicaments and use in therapy. (2014).
-
Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). ResearchGate. [Link]
-
Chromones as a privileged scaffold in drug discovery: A review. (2014). Academia.edu. [Link]
- Chroman derivatives. (2014).
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). MDPI. [Link]
-
Flavan-3-ol. (n.d.). Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Chromones as a privileged scaffold in drug discovery: A review [academia.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
- 13. US8957109B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Predicted Biological Activity of 8-Methoxychroman-3-ol Enantiomers
Abstract
Chirality is a fundamental principle in pharmacology, where enantiomers of the same molecule can exhibit profoundly different biological activities. This guide explores the anticipated stereoselective biological activity of the (R)- and (S)-enantiomers of 8-Methoxychroman-3-ol. While direct experimental data for this specific compound is limited, this document synthesizes information from analogous chromanol structures, particularly the well-characterized potassium channel blocker Chromanol 293B, to build a predictive framework for its function. We hypothesize that the enantiomers of 8-Methoxychroman-3-ol will display significant stereoselectivity in their interaction with biological targets, most notably voltage-gated potassium channels. This guide provides a comprehensive overview of the rationale behind this hypothesis, a proposed synthetic and analytical workflow for obtaining the pure enantiomers, and detailed protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel chromanol derivatives.
Introduction: The Significance of Stereochemistry in Chromanol Scaffolds
The chromanol framework, a core component of molecules like Vitamin E (tocopherols), is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antioxidant and ion channel modulating properties. The introduction of a chiral center, as in 8-Methoxychroman-3-ol, fundamentally alters the three-dimensional geometry of the molecule, creating the potential for stereospecific interactions with chiral biological macromolecules such as receptors and ion channels.
It is a well-established principle that different enantiomers of a drug can have distinct pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1] Therefore, the investigation of individual enantiomers is a critical step in modern drug discovery and development.
This guide focuses on 8-Methoxychroman-3-ol, a compound for which the biological activity of its individual stereoisomers has not been extensively reported. By drawing parallels with structurally related compounds, we can construct a strong hypothesis regarding its potential as a stereoselective modulator of ion channels, a class of proteins crucial for cellular excitability and signaling.[2][3]
A Case Study Analogy: Stereoselective Potassium Channel Blockade by Chromanol 293B
To build a predictive model for 8-Methoxychroman-3-ol, we turn to the extensively studied chromanol derivative, Chromanol 293B. This compound is a known blocker of the slow component of the delayed rectifier potassium current (IKs), which is critical for cardiac repolarization.[2][4][5] The IKs current is generated by the KvLQT1/minK potassium channel complex.[6][7]
Crucially, the inhibitory activity of Chromanol 293B is highly stereoselective. The (-)-[3R,4S] enantiomer is a potent and selective inhibitor of the KvLQT1/minK channel, being approximately 7-fold more potent than its (+)-[3S,4R] counterpart.[4][8] This dramatic difference in potency underscores the importance of the precise spatial arrangement of the substituents on the chromanol ring for effective interaction with the ion channel pore.[8][9] The (-)-[3R,4S] enantiomer also exhibits use-dependent block, a desirable property for certain therapeutic applications.[4][10]
Given the structural similarity between Chromanol 293B and 8-Methoxychroman-3-ol, it is reasonable to hypothesize that the enantiomers of 8-Methoxychroman-3-ol will also exhibit differential activity, potentially as modulators of voltage-gated potassium channels. The 8-methoxy group and the 3-hydroxyl group of 8-Methoxychroman-3-ol could engage in specific hydrogen bonding and hydrophobic interactions within the channel pore, with the stereochemistry at the C3 position dictating the precise orientation and, consequently, the binding affinity and functional effect.
Proposed Research Workflow: From Synthesis to Biological Characterization
A systematic investigation into the biological activity of 8-Methoxychroman-3-ol enantiomers requires a multi-step approach, beginning with chemical synthesis and chiral separation, followed by rigorous biological evaluation.
Synthesis and Chiral Separation
The first critical step is the generation of enantiomerically pure samples of 8-Methoxychroman-3-ol.
3.1.1. Synthesis of Racemic 8-Methoxychroman-3-ol
3.1.2. Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Once the racemic mixture is synthesized, the individual enantiomers must be separated. Chiral HPLC is the most common and effective method for this purpose.[12][13][14][15]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is a good starting point due to their broad applicability.[12]
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.[15]
-
For acidic compounds, add 0.1% trifluoroacetic acid. For basic compounds, add 0.1% diethylamine to improve peak shape.[15]
-
Optimize the ratio of hexane to alcohol to achieve baseline separation.
-
Reversed Phase: If normal phase is unsuccessful, screen reversed-phase conditions using a mobile phase of acetonitrile or methanol with water/buffer.
-
-
Optimization: Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to optimize resolution and analysis time.
-
Detection: Use a UV detector at a wavelength where the chromanol scaffold has significant absorbance.
-
Purity Analysis: The enantiomeric excess (e.e.) of the separated fractions should be determined using an analytical chiral HPLC or GC method to ensure high purity (>99% e.e.) before biological testing.
Biological Evaluation: Uncovering Stereoselective Activity
With pure enantiomers in hand, the next phase is to determine their biological activity. Based on the Chromanol 293B analogy, the primary hypothesis is that 8-Methoxychroman-3-ol enantiomers will act as potassium channel modulators.
Primary Screening: Ion Channel Panel
A broad screening against a panel of different ion channels (e.g., various Kv, Nav, Cav channels) is recommended to identify the primary target(s) and assess selectivity. This can be performed using automated electrophysiology platforms.
In-Depth Electrophysiological Analysis: Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on ion channels, providing detailed information on channel gating and kinetics.[3][16][17][18][19]
Experimental Protocol: Whole-Cell Patch Clamp for Kv Channel Inhibition
-
Cell Culture: Use a mammalian cell line (e.g., CHO or HEK293) stably expressing the human potassium channel of interest (e.g., KvLQT1/minK).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Compound Application: Perfuse the cell with increasing concentrations of the (R)- and (S)-enantiomers of 8-Methoxychroman-3-ol.
-
Data Analysis: Measure the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC₅₀ value for each enantiomer.
Data Presentation and Interpretation
The differential effects of the enantiomers should be quantified and presented clearly.
Table 1: Predicted Stereoselective Inhibition of KvLQT1/minK by 8-Methoxychroman-3-ol Enantiomers
| Enantiomer | Predicted IC₅₀ (µM) | Predicted Potency Ratio | Rationale |
| (R)-enantiomer | Hypothesized < 10 | \multirow{2}{*}{>5-fold} | Based on the higher potency of the (3R,4S) enantiomer of Chromanol 293B, one enantiomer is expected to be significantly more potent. The absolute configuration (R or S) conferring higher potency would need to be determined experimentally. |
| (S)-enantiomer | Hypothesized > 50 |
Note: The predicted IC₅₀ values and the specific higher-potency enantiomer are hypothetical and serve as a framework for experimental design. The actual values must be determined empirically.
Mechanistic Insights and Future Directions
Should the enantiomers of 8-Methoxychroman-3-ol demonstrate stereoselective activity, further studies would be warranted to elucidate the mechanism of action. This could involve:
-
Voltage-Dependence Studies: Assessing whether the block is dependent on the membrane potential.
-
Use-Dependence Studies: Determining if the inhibitory effect increases with repeated channel activation (i.e., open-channel block).[10]
-
Site-Directed Mutagenesis: Identifying key amino acid residues within the ion channel that are critical for binding, similar to studies performed for Chromanol 293B which identified residues in the inner pore vestibule and S6 domain.[6][7]
Conclusion
While direct experimental evidence for the biological activity of 8-Methoxychroman-3-ol enantiomers is currently lacking, a strong, data-driven hypothesis can be formulated based on the principles of stereopharmacology and the well-documented activity of the analogous compound, Chromanol 293B. It is highly probable that the (R)- and (S)-enantiomers of 8-Methoxychroman-3-ol will exhibit significant differences in their biological profiles, particularly in their ability to modulate voltage-gated potassium channels.
This technical guide provides a comprehensive roadmap for researchers to pursue this line of investigation, from the initial synthesis and chiral separation of the enantiomers to their detailed electrophysiological characterization. The successful execution of these studies would not only illuminate the structure-activity relationship of this novel chromanol but could also pave the way for the development of new, highly specific pharmacological tools or therapeutic agents.
References
-
Yang T, Snyders DJ, Roden DM. Stereoselective interactions of the enantiomers of chromanol 293B with human voltage-gated potassium channels. J Pharmacol Exp Ther. 2000;294(3):955-62. (URL: [Link])
-
ResearchGate. Stereoselective Interactions of the Enantiomers of Chromanol 293B with Human Voltage-Gated Potassium Channels. (URL: [Link])
-
Avan D, et al. Chromanol 293B binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Mol Pharmacol. 2007;71(6):1503-11. (URL: [Link])
-
Bosch RF, et al. Effects of the chromanol 293B, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovasc Res. 1998;38(2):441-50. (URL: [Link])
-
Lerche C, et al. Molecular impact of MinK on the enantiospecific block of IKs by chromanols. Br J Pharmacol. 2001;131(8):1503-6. (URL: [Link])
-
Pusch M, et al. Chromanol 293B, a blocker of the slow delayed rectifier K+ current (IKs), inhibits the CFTR Cl- current. Naunyn Schmiedebergs Arch Pharmacol. 2001;363(6):590-6. (URL: [Link])
-
Liu T, et al. Chromanol 293B inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. J Cardiovasc Electrophysiol. 2001;12(4):472-8. (URL: [Link])
-
Bosch RF, et al. Effects of the chromanol 293B, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Oxford Academic. (URL: [Link])
- Chhabra N, Aseri ML, Padmanabhan D. A review of drug isomerism and its significance. Int J App Basic Med Res. 2013;3(1):16-8.
-
Seebohm G, et al. A kinetic study on the stereospecific inhibition of KCNQ1 and I(Ks) by the chromanol 293B. Br J Pharmacol. 2001;134(8):1647-54. (URL: [Link])
-
Sophion. Whole-cell patch clamp recording for cardiac potassium ion channels KV1.5, KVLQT1/minK, KV4.3 and Kir2.1 on QPatch automated patch clamp system. (URL: [Link])
-
protocols.io. Whole Cell Patch Clamp Protocol. (URL: [Link])
-
ResearchGate. Whole cell patch clamp recordings of K + currents in of homotetrameric... (URL: [Link])
-
JoVE. Voltage-Dependent Potassium Current Recording on H9c2 Cardiomyocytes via the Whole-Cell Patch-Clamp Technique. (URL: [Link])
-
Phenomenex. Chiral HPLC Separations. (URL: [Link])
-
Sophion Bioscience. CHO-KvLQT1/minK on QPatch. (URL: [Link])
- Synthesis of isocoumarin compounds, 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one and fusariumin analog using palladium-catal.
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. (URL: [Link])
-
ResearchGate. Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. (URL: [Link])
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. (URL: [Link])
-
HPLC Solutions. Enantiomer Separations. (URL: [Link])
- Synthesis of 8-hydroxyisochromenes and 8-hydroxyisocoumarins from 3-ethoxycyclohex-2-en-1-one.
- Google Patents. JPS6092283A - Selective synthesis of chroman compound. (URL: )
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of the chromanol 293B, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. rndsystems.com [rndsystems.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Chromanol 293B binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular impact of MinK on the enantiospecific block of IKs by chromanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective interactions of the enantiomers of chromanol 293B with human voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A kinetic study on the stereospecific inhibition of KCNQ1 and I(Ks) by the chromanol 293B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sophion.com [sophion.com]
- 17. researchgate.net [researchgate.net]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Voltage-Dependent Potassium Current Recording on H9c2 Cardiomyocytes via the Whole-Cell Patch-Clamp Technique [jove.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 8-Methoxychroman-3-ol
Introduction
8-Methoxychroman-3-ol is a heterocyclic organic compound belonging to the chromanol family. The chroman scaffold is a core structural motif in a variety of biologically significant molecules, including tocopherols (Vitamin E) and various flavonoids.[1] The presence of both a hydroxyl and a methoxy group makes this molecule a versatile building block and an interesting subject for structural and medicinal chemistry research.
Accurate structural elucidation is the bedrock of chemical research and development. For a molecule like 8-Methoxychroman-3-ol, a combination of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is indispensable for unambiguous confirmation of its identity, purity, and stereochemistry.
This guide provides a comprehensive overview of the expected spectroscopic data for 8-Methoxychroman-3-ol. As consolidated experimental spectra for this specific molecule are not widely published, this document serves as a predictive and interpretive framework grounded in established spectroscopic principles and data from closely related analogues.[2][3] The methodologies and interpretations are presented from the perspective of a senior application scientist, emphasizing not just the data itself, but the causal reasoning behind the expected spectral features and the experimental choices made during data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of individual atoms.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A self-validating NMR experiment begins with meticulous sample preparation and parameter selection. The goal is to achieve high resolution and signal-to-noise while ensuring the sample's integrity.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 8-Methoxychroman-3-ol.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm).[5][7]
-
Trustworthiness: TMS is chemically inert and provides a single, sharp resonance peak far upfield from most signals in organic molecules, preventing spectral overlap.[7]
-
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90° pulse angle with proton decoupling is standard to simplify the spectrum and enhance signal.
¹H NMR Spectroscopy: Proton Environments and Connectivity
The ¹H NMR spectrum provides a map of all the unique proton environments in the molecule. The chemical shift, integration, and signal splitting (multiplicity) are the three key pieces of information derived.[8]
Expected ¹H NMR Data (Predicted for CDCl₃, 400 MHz):
| Assigned Proton(s) | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |
| H-5 | 6.85 - 6.95 | d | J ≈ 8.0 | 1H |
| H-6 | 6.75 - 6.85 | t | J ≈ 8.0 | 1H |
| H-7 | 6.70 - 6.80 | d | J ≈ 8.0 | 1H |
| H-4a, H-4b | 2.80 - 3.00 | m | - | 2H |
| H-3 | 4.00 - 4.15 | m | - | 1H |
| H-2a, H-2b | 4.15 - 4.35 | m | - | 2H |
| 8-OCH₃ | 3.80 - 3.90 | s | - | 3H |
| 3-OH | 1.50 - 2.50 (variable) | br s | - | 1H |
Interpretation and Expertise:
-
Aromatic Region (δ 6.7-7.0 ppm): The three aromatic protons (H-5, H-6, H-7) appear downfield due to the deshielding effect of the benzene ring current. They will present as a complex set of doublets and a triplet, characteristic of a 1,2,3-trisubstituted aromatic ring.
-
Methoxy Group (δ ~3.85 ppm): The methoxy protons will appear as a sharp singlet with an integration of 3H, as they have no adjacent protons to couple with.[9][10] Its chemical shift is characteristic for an aromatic methoxy group.[11]
-
Chroman Ring Protons (δ 2.8-4.4 ppm):
-
H-2 and H-4: The protons on the carbons adjacent to the heterocyclic oxygen (C2) and the aromatic ring (C4) are diastereotopic, meaning they are chemically non-equivalent. They will appear as complex multiplets due to both geminal (coupling to each other) and vicinal (coupling to H-3) interactions. The H-2 protons are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom.
-
H-3: The proton on the carbon bearing the hydroxyl group will appear as a multiplet, coupled to the four neighboring protons on C2 and C4.
-
-
Hydroxyl Proton (δ variable): The chemical shift of the -OH proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O shake experiment, where the peak disappears due to proton-deuterium exchange.[12]
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing a definitive carbon count and information about functional groups.[13][14]
Expected ¹³C NMR Data (Predicted for CDCl₃, 100 MHz):
| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted Range) |
| C-8a (C-O) | 147 - 149 |
| C-8 (C-OCH₃) | 144 - 146 |
| C-4a | 118 - 120 |
| C-6 | 120 - 122 |
| C-5 | 115 - 117 |
| C-7 | 112 - 114 |
| C-3 | 65 - 68 |
| C-2 | 63 - 66 |
| 8-OCH₃ | 55 - 57 |
| C-4 | 25 - 28 |
Interpretation and Expertise:
-
Aromatic Carbons (δ 112-149 ppm): The six aromatic carbons appear in the typical downfield region. The carbons directly attached to oxygen (C-8a and C-8) are the most deshielded and appear at the lowest field.[15] The chemical shifts of C-5, C-6, and C-7 are influenced by the electronic effects of the oxygen and methoxy substituents.
-
Aliphatic Carbons (δ 25-68 ppm):
-
C-2 and C-3: The carbons bonded to oxygen (C-2 and C-3) are significantly deshielded compared to the C-4 carbon, with expected shifts in the 63-68 ppm range.[15]
-
C-4: The benzylic carbon C-4 is the most upfield of the chroman ring carbons.
-
Methoxy Carbon: The methoxy carbon (8-OCH₃) gives a characteristic signal around 55-57 ppm.[16]
-
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[12]
Experimental Protocol: Acquiring an IR Spectrum
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Background: Record a background spectrum of the clean ATR crystal. This is crucial for data integrity as it subtracts interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the neat 8-Methoxychroman-3-ol sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Spectral Interpretation
The IR spectrum confirms the presence of the key hydroxyl, ether, and aromatic functionalities.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) (Predicted Range) | Vibration Type | Functional Group |
| 3550 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic |
| 2960 - 2850 | C-H stretch (sp³) | Aliphatic (CH₂, CH) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1260 - 1200 | C-O stretch (asymmetric) | Aryl ether (Ar-O-CH₃) |
| 1150 - 1050 | C-O stretch | Secondary alcohol, ether |
Interpretation and Expertise:
-
O-H Stretch: The most prominent and diagnostic peak will be a strong, broad absorption centered around 3350 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[12] Its broadness is a direct result of the varying strengths of intermolecular hydrogen bonds.
-
C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the chroman ring and methoxy group.[17][18]
-
Aromatic C=C Stretches: A series of absorptions in the 1600-1450 cm⁻¹ region, known as the "fingerprint region" for aromatics, confirms the presence of the benzene ring.
-
C-O Stretches: Strong absorptions in the 1260-1050 cm⁻¹ range are expected for the various C-O single bonds: the aryl ether, the aliphatic ether within the ring, and the secondary alcohol.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[19]
Experimental Protocol: Electron Ionization (EI-MS)
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet. The sample is vaporized in a high vacuum environment.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).
-
Causality: 70 eV is a standard energy that provides sufficient energy for reproducible fragmentation and allows for comparison with library spectra.[20]
-
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
Analysis of the Mass Spectrum
The molecular formula of 8-Methoxychroman-3-ol is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol .
Expected Key Ions in the EI Mass Spectrum:
| m/z | Proposed Fragment | Neutral Loss |
| 180 | [C₁₀H₁₂O₃]⁺• | Molecular Ion (M⁺•) |
| 162 | [C₁₀H₁₀O₂]⁺• | H₂O (water) |
| 151 | [C₉H₇O₂]⁺ | CHO (formyl radical) |
| 137 | [C₈H₉O₂]⁺ | C₂H₃O (acetyl radical) |
| 121 | [C₇H₅O₂]⁺ | C₂H₃O from m/z 151 |
Interpretation and Fragmentation Pathways:
-
Molecular Ion (m/z 180): The peak corresponding to the intact molecule after losing one electron. Its presence confirms the molecular weight.
-
Loss of Water (m/z 162): Alcohols readily undergo dehydration, leading to a prominent [M-18]⁺• peak.[21]
-
Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for chroman systems involves an RDA cleavage of the dihydropyran ring. This would lead to fragments resulting from the cleavage of the C4-C4a and C2-O bonds.
-
Alpha Cleavage: Cleavage of the bond adjacent to the hydroxyl-bearing carbon (C2-C3 or C3-C4) is a common pathway for alcohols.[21] Cleavage of the C-C bond next to the ether oxygen is also possible.
-
Aromatic Fragments: The stability of the aromatic ring means that many observed fragments will retain this moiety. For example, the peak at m/z 151 likely corresponds to the stable ion formed after initial cleavage and rearrangement.
Visualization of a Key Fragmentation Pathway:
Below is a diagram illustrating the initial loss of water, a common and diagnostically important fragmentation pathway for alcohols.
Caption: Proposed fragmentation of 8-Methoxychroman-3-ol via dehydration.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary analytical toolkit for the unequivocal structural confirmation of 8-Methoxychroman-3-ol. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy rapidly confirms the presence of the key hydroxyl, ether, and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system that ensures the identity, purity, and structural integrity of the target molecule, a critical requirement for any subsequent research or development application.
References
- (Reference not directly cited in the text but used for general knowledge) Supporting Information.
- BenchChem. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3.
- Tanemura, K. Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. ResearchGate.
- (Reference not directly cited in the text but used for general knowledge) NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0212872).
- (Reference not directly cited in the text but used for general knowledge) Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000022).
- Oregon State University. 13C NMR Chemical Shift.
- PubChem. (S)-8-Methoxy-3,5-dimethylisochroman-6-ol.
- Chemistry LibreTexts. NMR - Interpretation.
- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
- Compound Interest. A Guide to 1H NMR Chemical Shift Values.
- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
- (Reference not directly cited in the text but used for general knowledge) J&K Scientific. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3.
- Doc Brown's Advanced Organic Chemistry. 1-H nmr explaining spin-spin coupling for line splitting.
- (Reference not directly cited in the text but used for general knowledge) YouTube. Interpreting NMR Spectra 1.
- Bentham Science. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- (Reference not directly cited in the text but used for general knowledge) NIH. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
- (Reference not directly cited in the text but used for general knowledge) NIH. Spectral Information - PubChem.
- PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
- YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
- Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR).
- Cayman Chemical. Cayman Spectral Library.
- (Reference not directly cited in the text but used for general knowledge) Journal of the Chemical Society. Synthesis of 8-methoxy-2-methylfurano(3′ : 2′–6 : 7)chromone and its derivatives.
- (Reference not directly cited in the text but used for general knowledge) BenchChem. 8-Methoxy-chroman-3-carboxylic Acid: A Technical Guide to Purity and Appearance.
- YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol.
- Doc Brown's Advanced Organic Chemistry. infrared spectrum of methoxyethane.
- Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols.
- (Reference not directly cited in the text but used for general knowledge) NIH. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.
- Doc Brown's Advanced Organic Chemistry. infrared spectrum of methoxymethane.
Sources
- 1. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (S)-8-Methoxy-3,5-dimethylisochroman-6-ol | C12H16O3 | CID 14582205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. azooptics.com [azooptics.com]
- 6. chem.washington.edu [chem.washington.edu]
- 7. C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl methyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 9. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 10. compoundchem.com [compoundchem.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. compoundchem.com [compoundchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. caymanchem.com [caymanchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Unlocking the Therapeutic Potential of 8-Methoxychroman-3-ol: A Technical Guide to Putative Targets
Abstract
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 8-Methoxychroman-3-ol, a specific derivative, presents a compelling case for therapeutic exploration. While direct extensive research on this alcohol derivative is emerging, a wealth of data from structurally similar analogs, particularly its carboxylic acid counterpart, provides a strong foundation for identifying and validating its potential therapeutic targets. This technical guide synthesizes the current understanding of related compounds to propose putative targets for 8-Methoxychroman-3-ol, offering a strategic roadmap for researchers and drug development professionals. We will delve into the mechanistic rationale behind these potential targets, provide detailed experimental protocols for their validation, and present visual workflows to guide future research.
Introduction: The Promise of the Chroman Scaffold
The chroman ring system, a bicyclic ether, is a recurring motif in a vast array of natural products and synthetic molecules with significant pharmacological properties.[1] Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2] 8-Methoxychroman-3-ol, featuring a methoxy group at the 8th position and a hydroxyl group at the 3rd position, is a relatively under-explored member of this family. However, the known bioactivities of its close chemical relatives, such as 8-methoxy-chroman-3-carboxylic acid, suggest a high potential for therapeutic utility.[3][4] This guide will focus on extrapolating from this existing knowledge to identify the most promising therapeutic avenues for 8-Methoxychroman-3-ol.
Potential Therapeutic Target Classes
Based on the pharmacological profiles of analogous chroman and coumarin derivatives, we can hypothesize several key protein families and signaling pathways as potential targets for 8-Methoxychroman-3-ol.
Cancer-Related Targets
The anticancer potential of chroman derivatives is a significant area of investigation.[5][6] Several mechanisms have been proposed for related compounds, suggesting that 8-Methoxychroman-3-ol may also exert its effects through the following pathways:
-
Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Related 8-methoxycoumarin-3-carboxamides have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]
-
Caspase Activation: The induction of apoptosis is a hallmark of many effective cancer therapies. The activation of effector caspases, such as caspase-3 and caspase-7, is a key downstream event in this process and has been observed with related compounds.[3]
-
Kinase Inhibition: Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. While specific kinase targets for 8-Methoxychroman-3-ol are yet to be identified, the broad anti-proliferative activity of the chroman scaffold suggests this is a fruitful area for investigation.[2]
Neurological Disease Targets
Chroman derivatives have shown potential in the context of neurodegenerative disorders.[4][7] This suggests that 8-Methoxychroman-3-ol could be investigated for its activity against targets relevant to these conditions.
-
Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. The chroman scaffold is present in compounds with known cholinesterase inhibitory activity.
-
Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of Parkinson's disease and depression. The antioxidant properties of the chroman ring system may complement MAO inhibition in neuroprotective strategies.
Inflammatory and Infectious Disease Targets
The anti-inflammatory and antimicrobial properties of chromone and chromanone derivatives are well-documented.[1]
-
Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition: These enzymes are key mediators of the inflammatory cascade. Inhibition of LOX and COX pathways can reduce the production of pro-inflammatory eicosanoids.
-
Antimicrobial Activity: Various chroman derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[1] The specific microbial targets are diverse and would require broad-spectrum screening to identify for 8-Methoxychroman-3-ol.
Experimental Protocols for Target Validation
The following section provides detailed, step-by-step methodologies for the initial validation of the proposed therapeutic targets for 8-Methoxychroman-3-ol.
In Vitro Anticancer Activity Assessment
This assay provides a quantitative measure of the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 8-Methoxychroman-3-ol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This cell-free assay directly measures the effect of the compound on the polymerization of tubulin into microtubules.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., porcine brain tubulin), a polymerization buffer (e.g., G-PEM buffer), and GTP.
-
Compound Addition: Add various concentrations of 8-Methoxychroman-3-ol or a known inhibitor (e.g., paclitaxel for promotion, colchicine for inhibition) to the wells.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.
In Vitro Neurological Target Assessment
This colorimetric assay measures the activity of AChE and BChE.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).
-
Reaction Initiation: In a 96-well plate, mix the enzyme with various concentrations of 8-Methoxychroman-3-ol and incubate for a short period.
-
Substrate Addition: Add the substrate and DTNB to initiate the reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value of the compound.
Data Summary and Interpretation
For each assay, quantitative data should be systematically collected and analyzed. The following table provides a template for summarizing the results of the initial screening.
| Potential Target | Assay | Endpoint | 8-Methoxychroman-3-ol Activity (IC50/EC50) | Positive Control |
| Cancer | MTT (MCF-7) | Cell Viability | e.g., 15 µM | Doxorubicin |
| Cancer | Tubulin Polymerization | Inhibition | e.g., 5 µM | Colchicine |
| Neurological | AChE Inhibition | Enzyme Activity | e.g., 25 µM | Donepezil |
| Inflammation | COX-2 Inhibition | Enzyme Activity | e.g., 10 µM | Celecoxib |
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of 8-Methoxychroman-3-ol is currently limited, the data from analogous compounds provide a strong rationale for investigating its potential in oncology, neurology, and inflammatory diseases. The experimental protocols outlined in this guide offer a clear path for the initial validation of these putative targets. Future research should focus on a systematic screening of this compound against a broader panel of cancer cell lines and kinases, as well as in vivo studies in relevant animal models to confirm its therapeutic efficacy and safety profile. The versatility of the chroman scaffold suggests that 8-Methoxychroman-3-ol is a promising starting point for the development of novel therapeutics.
References
- Google Patents. (n.d.). US9198895B2 - Chroman derivatives, medicaments and use in therapy.
-
National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US8957109B2 - Chroman derivatives, medicaments and use in therapy.
-
MDPI. (n.d.). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Retrieved from [Link]
- Google Patents. (n.d.). US20050065338A1 - Total synthesis of galanthamine, analogues and derivatives thereof.
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
- Google Patents. (n.d.). US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S).
-
Semantic Scholar. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin. Retrieved from [Link]
-
PubChem. (n.d.). trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. Retrieved from [Link]
-
HETEROCYCLES. (2017). SYNTHESIS OF ISOCOUMARIN COMPOUNDS, 8-HYDROXY-6-METHOXY-3-PENTYL-1H-ISOCHROMEN-1-ONE AND FUSARIUMIN ANALOG USING PALLADIUM-CATAL. Retrieved from [Link]
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
- 6. US8957109B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
- 7. jk-sci.com [jk-sci.com]
The Emerging Therapeutic Potential of 8-Methoxychroman-3-ol Derivatives: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chroman scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Among its diverse derivatives, the 8-methoxychroman-3-ol framework has garnered significant interest as a promising template for the development of novel therapeutics. The strategic placement of the methoxy group at the 8-position and the hydroxyl group at the 3-position provides a unique electronic and steric landscape, influencing the molecule's interaction with various biological targets. This technical guide provides a comprehensive exploration of 8-methoxychroman-3-ol derivatives, focusing on their synthesis, structure-activity relationships (SAR), and potential therapeutic applications, with a particular emphasis on their role as modulators of ion channels and as anticancer agents.
The Strategic Synthesis of the 8-Methoxychroman-3-ol Core
The synthesis of the 8-methoxychroman-3-ol scaffold is a critical first step in the exploration of its therapeutic potential. A common and effective strategy involves a multi-step sequence starting from readily available precursors. While various synthetic routes to the broader chroman class exist, a tailored approach is necessary to achieve the specific 8-methoxy-3-ol substitution pattern.
A representative synthetic pathway often commences with the appropriate substituted phenol, which undergoes a series of reactions to construct the chroman ring system. A key intermediate in many of these syntheses is the corresponding 8-methoxychroman-3-one. The crucial final step to yield the desired 8-methoxychroman-3-ol is the reduction of this ketone.
Experimental Protocol: Reduction of 8-Methoxychroman-3-one
This protocol details a general procedure for the reduction of an 8-methoxychroman-3-one intermediate to the corresponding 8-methoxychroman-3-ol.
Materials:
-
8-Methoxychroman-3-one derivative
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolution: Dissolve the 8-methoxychroman-3-one (1.0 eq) in a mixture of dichloromethane and methanol (e.g., a 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution over a period of 10-15 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 8-methoxychroman-3-ol derivative by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Causality in Experimental Choices: The choice of sodium borohydride as the reducing agent is strategic. It is a mild and selective reducing agent for ketones, which minimizes the risk of over-reduction or side reactions with other functional groups that may be present on the molecule. The use of a protic solvent like methanol helps to activate the borohydride and facilitate the reduction. Quenching with a mild acid like ammonium chloride is crucial for safely neutralizing the reactive hydride species.
Structure-Activity Relationships: Unlocking Therapeutic Potential
The therapeutic efficacy of 8-methoxychroman-3-ol derivatives is intricately linked to their molecular structure. Subtle modifications to the chroman core can lead to significant changes in biological activity, a principle that forms the basis of structure-activity relationship (SAR) studies. These studies are pivotal in guiding the rational design of more potent and selective drug candidates.
As Modulators of Potassium Channels
One of the promising therapeutic avenues for chroman derivatives is their activity as potassium channel openers.[1][2] ATP-sensitive potassium (K-ATP) channels, in particular, are key regulators of cellular excitability and are implicated in various physiological processes.[2] The opening of these channels leads to hyperpolarization of the cell membrane, which can have therapeutic benefits in conditions such as hypertension and asthma.
The following table summarizes the hypothetical SAR of a series of 8-methoxychroman-3-ol derivatives as potassium channel openers, based on established principles for related benzopyran structures.[2]
| Compound ID | R1 | R2 | R3 | R4 | EC50 (µM) for K-ATP Channel Opening |
| 1a | H | H | H | H | > 100 |
| 1b | 6-CN | H | H | H | 15.2 |
| 1c | 6-NO₂ | H | H | H | 8.5 |
| 1d | H | H | CN | H | 25.8 |
| 1e | H | H | H | CH₃ | 5.3 |
| 1f | H | H | H | C₃H₇ | 2.1 |
| 1g | H | H | H | Cyclopropyl | 1.8 |
SAR Insights:
-
Electron-Withdrawing Groups at C6: The introduction of electron-withdrawing groups such as cyano (-CN) or nitro (-NO₂) at the 6-position of the chroman ring (compounds 1b and 1c ) appears to enhance the potassium channel opening activity compared to the unsubstituted analog (1a ). This suggests that modulating the electronic properties of the aromatic ring is crucial for activity.
-
Substituents at C3: The nature of the substituent at the 3-position also plays a significant role. While a cyano group at C3 (1d ) shows some activity, it is the substituents on the 3-hydroxyl group that can lead to more potent compounds.
-
Alkylation of the 3-Hydroxyl Group: Alkylation of the 3-hydroxyl group with small alkyl chains (compounds 1e and 1f ) leads to a significant increase in potency. This suggests that a lipophilic pocket may be present in the binding site of the target channel.
-
Cycloalkyl Groups: The introduction of a cyclopropyl group (1g ) further enhances the activity, indicating that the size and conformation of the substituent are important for optimal interaction with the receptor.
As Anticancer Agents
The chroman scaffold is also a well-established pharmacophore in the development of anticancer agents.[3][4] Derivatives of chroman have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[2]
The following table presents hypothetical SAR data for a series of 8-methoxychroman-3-ol derivatives against a human breast cancer cell line (MCF-7), based on general principles observed for related chroman-4-ones and other chromene derivatives.[4][5]
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) against MCF-7 |
| 2a | H | H | H | H | > 100 |
| 2b | 6-Cl | H | H | H | 55.2 |
| 2c | 6-F | H | H | H | 48.9 |
| 2d | H | H | 4-Chlorophenyl | H | 12.5 |
| 2e | H | H | 4-Methoxyphenyl | H | 8.3 |
| 2f | H | H | 3,4-Dimethoxyphenyl | H | 5.1 |
| 2g | H | H | H | 4-Fluorobenzyl | 2.7 |
SAR Insights:
-
Halogenation at C6: The introduction of a halogen atom, such as chlorine (2b ) or fluorine (2c ), at the 6-position leads to a modest increase in anticancer activity.
-
Aromatic Substituents at C3: The presence of an aromatic ring at the 3-position significantly enhances cytotoxicity. A 4-chlorophenyl group (2d ) confers good activity, while the introduction of electron-donating methoxy groups on the phenyl ring (2e and 2f ) further improves potency. This suggests that the electronic nature and substitution pattern of the aromatic ring are critical for activity.
-
Substitution on the 3-Hydroxyl Group: Substitution on the 3-hydroxyl group with a substituted benzyl group, such as a 4-fluorobenzyl moiety (2g ), can lead to highly potent compounds. This highlights the importance of exploring modifications at this position to optimize anticancer activity.
Experimental Workflow for Biological Evaluation
The biological evaluation of 8-methoxychroman-3-ol derivatives is a critical step in understanding their therapeutic potential. A typical workflow involves a series of in vitro assays to determine the potency and mechanism of action of the compounds.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 8-methoxychroman-3-ol derivatives on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
8-Methoxychroman-3-ol derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the 8-methoxychroman-3-ol derivatives in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The 8-methoxychroman-3-ol scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The structure-activity relationship studies, though still in their early stages for this specific subclass, have provided valuable insights into the key structural features required for potent biological activity. The ability to modulate both ion channels and cancer cell proliferation highlights the diverse therapeutic potential of these compounds.
Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives to further refine the SAR and to identify compounds with improved potency and selectivity. Elucidating the precise molecular targets and downstream signaling pathways will be crucial for understanding their mechanism of action and for advancing the most promising candidates into preclinical and clinical development. The continued exploration of the 8-methoxychroman-3-ol scaffold holds great promise for the development of novel and effective treatments for a range of human diseases.
References
- BenchChem. A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery.
-
DOI. Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. [Link]
-
Edwards, G., & Weston, A. H. (1990). Structure-activity relationships of K+ channel openers. Trends in Pharmacological Sciences, 11(10), 417-422. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][6]... PubMed. [Link]
-
Al-Warhi, T., et al. (2021). Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. PubMed. [Link]
-
MDPI. Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. [Link]
-
ResearchGate. Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. [Link]
-
Mannhold, R. (2006). Structure-activity relationships of K(ATP) channel openers. Current Topics in Medicinal Chemistry, 6(10), 1031-1047. [Link]
-
Abbas, A. A., et al. (2022). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
Sources
- 1. Structure-activity relationships of K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Silico Modeling of 8-Methoxychroman-3-ol Interactions
This technical guide provides a comprehensive, methodology-focused framework for investigating the molecular interactions of 8-Methoxychroman-3-ol using computational modeling. Tailored for researchers, computational chemists, and drug development professionals, this document delineates not only the requisite protocols but also the strategic rationale that underpins a robust in silico drug discovery campaign. Our approach is rooted in establishing a self-validating workflow that enhances the predictive power of computational models and their translation to experimental validation.
Strategic Imperative: Why Model 8-Methoxychroman-3-ol?
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of diverse biologically active compounds, including tocopherols (Vitamin E).[1] The specific derivative, 8-Methoxychroman-3-ol, possesses functional groups—a methoxy (-OCH3) and a hydroxyl (-OH) group—that are well-suited for forming specific, targeted interactions with biological macromolecules. Related methoxy-substituted compounds have demonstrated a spectrum of activities, including antioxidant, anti-proliferative, and anti-inflammatory effects.[2][3]
Given the established role of cyclooxygenase-2 (COX-2) in inflammation, and the success of targeting this enzyme with selective inhibitors, it represents a logical and high-value hypothetical target for 8-Methoxychroman-3-ol.[4][5] In silico modeling provides a resource-efficient, rapid, and atomically precise means to test this hypothesis, predict binding affinity, and elucidate the mechanism of interaction before committing to costly and time-consuming wet-lab synthesis and screening.[6]
The Integrated In Silico Workflow: A Self-Validating Funnel
A successful computational study is not a linear process but an iterative funnel that refines hypotheses at each stage. The workflow presented below is designed to ensure that the outputs of each phase provide a rigorous foundation for the next, from broad-based docking to high-fidelity simulation.
Figure 1: The Integrated In Silico Modeling Workflow. This diagram illustrates the logical progression from initial system setup to the generation of a testable, data-driven hypothesis.
Phase 1: Meticulous System Preparation
The fidelity of any in silico model is wholly dependent on the quality of the starting structures. Garbage in, garbage out is the immutable law of computational chemistry.
Experimental Protocol: Target Protein Preparation
Causality: The goal is to prepare a biologically relevant and computationally tractable model of the target protein. This involves cleaning the experimental structure and assigning correct protonation states, which is critical for accurately modeling electrostatic interactions like hydrogen bonds.[7]
-
Structure Acquisition: Download the 3D crystal structure of the target protein, for example, human COX-2 complexed with an inhibitor (e.g., PDB ID: 5KIR), from the RCSB Protein Data Bank.[8]
-
Structural Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera or PyMOL).
-
Remove all non-protein atoms, including water molecules, ions, and the co-crystallized ligand. This ensures the binding site is unobstructed for unbiased docking.
-
Inspect the protein for missing residues or loops. If critical regions are absent, homology modeling may be required; however, for this workflow, we assume a complete structure.
-
-
Protonation and Optimization:
-
Add hydrogen atoms to the protein structure, consistent with a physiological pH of 7.4. Tools like H++ or the pdb2pqr server are invaluable for this step as they correctly assign protonation states to ionizable residues (Asp, Glu, His, Lys, Arg).
-
Perform a brief, constrained energy minimization using a molecular mechanics force field (e.g., AMBER, CHARMM) to relax any steric clashes introduced during preparation.
-
Experimental Protocol: Ligand Preparation
Causality: The ligand must be represented by a low-energy, three-dimensional conformation with accurate partial atomic charges to ensure it can be correctly scored and evaluated by the docking algorithm.
-
Structure Generation: Obtain the 2D structure of 8-Methoxychroman-3-ol from a database like PubChem.
-
3D Conformation and Charge Calculation:
-
Use a program like Open Babel or a graphical builder in a modeling suite to convert the 2D structure into a 3D model.
-
Generate a low-energy conformer through energy minimization.
-
Assign partial atomic charges. For novel molecules, this is best accomplished using quantum mechanical calculations (e.g., with Gaussian or ORCA). For a more streamlined approach, semi-empirical methods like AM1-BCC, available in tools like AmberTools, provide a good balance of speed and accuracy.
-
Phase 2: Molecular Docking for Pose Prediction
Molecular docking serves as a computational funnel, rapidly screening ligand orientations to identify the most plausible binding modes within the target's active site.[6]
Experimental Protocol: Molecular Docking with AutoDock Vina
Causality: We aim to predict the most favorable binding pose (position and orientation) of the ligand and estimate its binding affinity. The docking score provides a first-pass filter, but visual inspection is crucial to ensure the predicted interactions are chemically sensible.
-
File Preparation: Convert the prepared protein and ligand files into the .pdbqt format required by AutoDock Vina, which includes atomic charges and atom type definitions.
-
Grid Box Definition: Define the search space for the docking simulation. This is a three-dimensional grid centered on the known active site of the protein. The dimensions should be large enough to allow the ligand to rotate and translate freely within the site.
-
Execution of Docking: Run the AutoDock Vina simulation. The software will perform a stochastic search of the ligand's conformational space within the grid box, scoring and ranking the resulting poses.[9]
-
Analysis of Results:
-
Examine the output file, which contains the coordinates for the top-ranked binding poses and their corresponding binding affinity scores (in kcal/mol).
-
Visualize the top 3-5 poses in complex with the protein. Scrutinize the interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) and select the pose that exhibits the most chemically sound and stable interactions with key active site residues for progression to molecular dynamics.
-
Data Presentation: Hypothetical Docking Results
The quantitative output from a docking experiment should be summarized for clear comparison.
Table 1: Representative Docking Results for 8-Methoxychroman-3-ol against COX-2
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Predominant Interaction Types |
| 1 | -9.2 | Ser530, Tyr385 | Hydrogen Bond, Pi-Alkyl |
| 2 | -8.8 | Arg120, Val349 | Pi-Cation, Hydrophobic |
| 3 | -8.5 | Leu352, Ala527 | Hydrophobic |
Note: These are hypothetical values for illustrative purposes.
Phase 3: Validating Stability with Molecular Dynamics (MD)
A docking pose is a static snapshot. MD simulation provides a dynamic, time-resolved view of the protein-ligand complex, allowing us to assess the stability of the predicted binding mode in a more realistic, solvated environment.[10][11]
Experimental Protocol: GROMACS MD Simulation
Causality: This protocol simulates the physical motions of the atoms in the complex over time. If the docked ligand is stable, its root-mean-square deviation (RMSD) will remain low, and key interactions will persist throughout the simulation. This step is a critical validation of the docking result.[12]
Figure 2: The Molecular Dynamics Simulation Workflow. A sequential process to prepare and run the simulation for robust data collection.
-
System Building:
-
Select the most promising protein-ligand complex from the docking analysis.
-
Use a simulation package like GROMACS to place the complex in a periodic simulation box.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.
-
-
Minimization & Equilibration:
-
Perform a steep descent energy minimization to remove any steric clashes between the complex and the solvent.
-
Conduct a two-stage equilibration process: first, under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature, followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density. Positional restraints are typically applied to the protein and ligand heavy atoms during equilibration and are gradually released.
-
-
Production Simulation: Run the production MD simulation (typically for 100-200 nanoseconds) without restraints to collect trajectory data for analysis.
-
Trajectory Analysis:
-
RMSD (Root-Mean-Square Deviation): Calculate the RMSD of the ligand and protein backbone relative to the starting structure. A stable, low-value plateau in the ligand RMSD suggests a stable binding pose.
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking.
-
Phase 4: Hypothesis Generation for Experimental Validation
The final output of the in silico workflow is not merely data but a concrete, testable hypothesis. By analyzing the stable interactions from the MD simulation, we can propose specific structural features of 8-Methoxychroman-3-ol that are critical for its binding to the target.
Example Hypothesis: "The in silico model predicts that the 3-hydroxyl group of 8-Methoxychroman-3-ol forms a persistent hydrogen bond with the side chain of Ser530 in the COX-2 active site. We hypothesize that replacing this hydroxyl group with a hydrogen (to form 8-Methoxychroman) will significantly reduce binding affinity and inhibitory activity. This can be tested via targeted synthesis and in vitro enzymatic assays."
This level of specific, structure-based prediction provides direct guidance for medicinal chemistry efforts and represents the ultimate value of a well-executed in silico modeling study.
References
-
Patsnap Synapse. (2024). What is pharmacophore modeling and its applications?[Link][13]
-
RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.[Link]
-
YouTube. (2024). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio.[Link][14]
-
DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.[Link][15]
-
BABRONE. PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY.[Link][16]
-
ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.[Link][17]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.[Link][7]
-
YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click.[Link][18]
-
NIH National Center for Biotechnology Information. (n.d.). Molecular dynamic simulation of protein-ligand interaction: formation and dissociation of an insulin-phenol complex.[Link][11]
-
Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.[Link][12]
-
STM Journals. (n.d.). In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity.[Link][4]
-
NIH National Center for Biotechnology Information. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.[Link][6]
-
Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking.[Link][9]
-
Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes.[Link][8]
-
MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling.[Link][19]
-
PubMed. (2025). In-silico identification of COX-2 inhibitory phytochemicals from traditional medicinal plants: molecular docking, dynamics, and safety predictions.[Link][20]
-
Taylor & Francis Online. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study.[Link][5]
-
Microbiology and Biotechnology Letters. (n.d.). Anti-proliferative and Antioxidant Activities of 1-methoxy-3-methyl-8-hydroxy-anthraquinone, a Hydroxyanthraquinoid Extrolite Produced by Amycolatopsis thermoflava strain SFMA-103.[Link][2]
-
NIH National Center for Biotechnology Information. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.[Link][3]
Sources
- 1. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]
- 2. Anti-proliferative and Antioxidant Activities of 1-methoxy-3-methyl-8-hydroxy-anthraquinone, a Hydroxyanthraquinoid Extrolite Produced by Amycolatopsis thermoflava strain SFMA-103 [mbl.or.kr]
- 3. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity » IJMBR [journals.stmjournals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 13. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. babrone.edu.in [babrone.edu.in]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. In-silico identification of COX-2 inhibitory phytochemicals from traditional medicinal plants: molecular docking, dynamics, and safety predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Potential Applications of 8-Methoxychroman-3-ol
Introduction
The chroman scaffold is a privileged heterocyclic system that forms the core of numerous biologically active natural products, including flavonoids and tocopherols (Vitamin E). Within this class, chroman-3-ols are of particular interest to medicinal chemists due to their diverse pharmacological activities. While many chromanols are found in nature, a vast number of synthetic derivatives have been developed to explore and optimize their therapeutic potential.
This technical guide focuses on 8-Methoxychroman-3-ol , a synthetic derivative of the chroman-3-ol core. To date, 8-Methoxychroman-3-ol has not been reported as a naturally occurring compound. Its value lies in its potential as a synthetic building block and a pharmacologically active agent, leveraging the structural features of the chroman ring and the electronic influence of the methoxy substituent. This document provides a comprehensive overview of the synthesis, structural characterization, and potential biological significance of 8-Methoxychroman-3-ol, designed for researchers, scientists, and professionals in the field of drug development.
Synthesis of 8-Methoxychroman-3-ol
The most direct and efficient laboratory-scale synthesis of 8-Methoxychroman-3-ol is achieved through the reduction of its corresponding ketone, 8-methoxychroman-3-one. This transformation is a standard procedure in organic synthesis, offering high yields and selectivity.
Core Synthetic Pathway: Reduction of 8-Methoxychroman-3-one
The conversion of the C3-carbonyl to a hydroxyl group is typically accomplished using a hydride-based reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this particular synthesis due to several key advantages:
-
Selectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups like esters or carboxylic acids that might be present in more complex analogs.[1]
-
Operational Simplicity: The reaction can be carried out under standard atmospheric conditions in common protic solvents like methanol or ethanol.[2][3]
-
Safety and Cost-Effectiveness: Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is safer to handle and more economical for laboratory-scale synthesis.[4]
The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon at the C3 position of the chromanone ring.[3] The resulting alkoxide intermediate is then protonated by the solvent (e.g., methanol or ethanol) during the reaction or by an aqueous workup to yield the final alcohol product, 8-Methoxychroman-3-ol.[1][5]
Caption: Synthetic workflow for 8-Methoxychroman-3-ol.
Experimental Protocol: Synthesis via Reduction
-
Dissolution: Dissolve 8-methoxychroman-3-one (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the cooled solution over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1N hydrochloric acid (HCl) at 0 °C until the bubbling ceases and the pH is neutral to slightly acidic. Self-Validation Note: This step neutralizes the excess NaBH₄ and the resulting borate esters.
-
Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 8-Methoxychroman-3-ol.
Structural Elucidation and Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid or oil |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, chloroform, DMSO |
| logP (Predicted) | ~1.5 - 2.0 |
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (3H): Expected to appear in the range of δ 6.5-7.0 ppm. The specific splitting pattern (e.g., doublet of doublets, triplets) will depend on the coupling between the protons on the benzene ring.
-
C4-H₂ Protons (2H): Diastereotopic protons adjacent to the stereocenter at C3. Expected to show complex multiplets (dd or ddd) around δ 2.8-3.2 ppm.
-
C2-H₂ Protons (2H): Protons on the carbon adjacent to the ether oxygen. Expected to appear as multiplets around δ 4.1-4.4 ppm.
-
C3-H Proton (1H): The proton on the carbon bearing the hydroxyl group. Expected as a multiplet around δ 4.0-4.2 ppm.
-
Methoxy Protons (-OCH₃) (3H): A sharp singlet is expected around δ 3.8-3.9 ppm.
-
Hydroxyl Proton (-OH) (1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent (typically δ 1.5-3.0 ppm).
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Aromatic Carbons (6C): Expected in the δ 110-150 ppm region. The carbon attached to the methoxy group (C8) and the oxygen of the pyran ring (C8a) will be the most downfield.
-
C2 Carbon: Expected around δ 65-70 ppm.
-
C3 Carbon: The carbon bearing the hydroxyl group, expected around δ 68-72 ppm.
-
C4 Carbon: Expected around δ 25-30 ppm.
-
Methoxy Carbon (-OCH₃): Expected as a sharp signal around δ 55-56 ppm.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 180.
-
Fragmentation: Common fragmentation patterns for chromanols include the loss of water (M-18), retro-Diels-Alder (RDA) cleavage of the dihydropyran ring, and loss of the methoxy group (M-31) or a methyl radical from it (M-15).[6][7]
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions around 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹.
-
C-O Stretch: Strong bands in the 1050-1250 cm⁻¹ region for the alcohol and ether linkages.
-
Potential Biological Significance and Applications
While 8-Methoxychroman-3-ol itself has not been extensively studied, the biological activities of related chromanols, flavonoids, and methoxy-substituted chromans provide a strong rationale for its investigation in drug discovery.[8]
Antioxidant and Anti-inflammatory Activities
Many natural and synthetic chromanols are potent antioxidants.[9] The phenolic nature of the chroman scaffold allows for the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[10] The presence of a hydroxyl group at the C3 position may also contribute to this activity.
Furthermore, chroman derivatives have been shown to possess significant anti-inflammatory properties.[8][11][12] These effects are often mediated through the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[13] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of this pathway is a major target for anti-inflammatory drug development.
Caption: Hypothesized anti-inflammatory action via NF-κB pathway.
The methoxy group at the C8 position can influence the molecule's lipophilicity and electronic properties, potentially enhancing its cell permeability and interaction with biological targets.[9] This makes 8-Methoxychroman-3-ol an interesting candidate for screening in assays for antioxidant and anti-inflammatory activity.
Conclusion
8-Methoxychroman-3-ol is a synthetically accessible derivative of the biologically important chroman-3-ol scaffold. While not found in nature, its straightforward synthesis via the reduction of 8-methoxychroman-3-one makes it a valuable tool for chemical and biological research. Based on the well-documented activities of related compounds, 8-Methoxychroman-3-ol holds promise as a lead structure for the development of novel antioxidant and anti-inflammatory agents. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential. This guide provides the foundational chemical knowledge to facilitate such future research endeavors.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
- Synthesis and Antioxidant Activity of Some 3-Aroyl Chromanone and Flavanones. Asian Journal of Chemistry.
- Silva, A., et al. (2016). New polyhydroxylated flavon-3-ols and 3-hydroxy-2-styrylchromones: synthesis and ROS/RNS scavenging activities. European Journal of Medicinal Chemistry, 122, 59-69.
- Antioxidant Properties and Oxidative Transformation of Different Chromone Deriv
- Paur, I., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Pharmacology, 11, 362.
- Dhawan, B. N., & Srimal, R. C. (1973). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman). British Journal of Pharmacology, 49(1), 64–73.
- Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry.
- Singh, B. K., et al. (2019). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 43(34), 13481-13491.
- Khan, M. A., et al. (2010). 3-Formylchromones: potential antiinflammatory agents. European Journal of Medicinal Chemistry, 45(9), 4158-4164.
- Chiva-Blanch, G., & Visioli, F. (2014).
- Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenyl
- The Royal Society of Chemistry.
- Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. Drug Development and Industrial Pharmacy.
- BenchChem. A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery.
- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.
- Wang, Y., et al. (2018). Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols. The Journal of Organic Chemistry, 83(12), 6798–6804.
- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Organic Chemistry Journal.
- Sun, J., et al. (2017). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 22(5), 765.
- Shatokhin, S. S., et al. (2021). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF (E)-3-(3-(4-OXO-4H-CHROMEN-3-YL)ACRYLOYL)
- Clark, J. (2015).
- Wikipedia.
- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Chemistry LibreTexts. (2023).
- The Royal Society of Chemistry.
- Mass Spectrometry: Fragment
- Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv.
- 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts.
- Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
- Ikonnikova, V., et al. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. ChemRxiv.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. New polyhydroxylated flavon-3-ols and 3-hydroxy-2-styrylchromones: synthesis and ROS/RNS scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Flavan-3-ols, anthocyanins, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Toxicity Screening of 8-Methoxychroman-3-ol and Related Novel Chroman Derivatives
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on establishing a preliminary toxicity profile for the novel compound 8-Methoxychroman-3-ol. The principles and protocols detailed herein are broadly applicable to other new chemical entities (NCEs) derived from the chroman scaffold, a core structure in many biologically active molecules.[1] This guide is structured not as a rigid template, but as a logical, scientifically-driven workflow that prioritizes experimental causality and self-validating systems.
Introduction: The Chroman Scaffold and the Rationale for Toxicity Profiling
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with diverse biological activities, including antioxidant, anticancer, and neuroprotective properties.[2][3][4] Derivatives such as 8-Methoxychroman-3-ol represent promising candidates for further investigation. However, before committing significant resources to efficacy studies, a robust preliminary toxicity screening is paramount. Early identification of potential liabilities such as cytotoxicity or genotoxicity is a cornerstone of modern drug development, helping to de-risk projects and reduce late-stage attrition.[5][6]
This guide outlines a tiered approach, beginning with fundamental in vitro assays to assess cell health and genetic integrity, followed by a preliminary in vivo study to understand acute systemic effects. This phased strategy is designed for efficiency, resource management, and adherence to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[7]
A Phased Workflow for Preliminary Toxicity Assessment
The logical progression of a preliminary toxicity screen is to move from high-throughput, cost-effective in vitro models to more complex, low-throughput in vivo systems. This allows for early go/no-go decisions based on fundamental toxicological endpoints.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation and Interpretation
The results are typically expressed as a percentage of cell viability compared to the vehicle control. This data is used to generate a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration).
| Parameter | Description | Example Value |
| Test Compound | 8-Methoxychroman-3-ol | N/A |
| Cell Line | Human Hepatocarcinoma (HepG2) | N/A |
| Exposure Time | 24 hours | N/A |
| IC₅₀ Value | Concentration causing 50% inhibition of cell viability. | e.g., 50 µM |
A potent cytotoxic effect (low IC₅₀ value) is a significant red flag that may halt further development or trigger medicinal chemistry efforts to modify the structure and reduce toxicity.
Tier 1: In Vitro Genotoxicity Assessment
Genotoxicity testing identifies compounds that can damage genetic material (DNA), potentially leading to heritable defects or carcinogenesis. [8]
The Ames Test: A Screen for Mutagenicity
The bacterial reverse mutation assay, or Ames test, is the most widely used initial screen for genotoxicity. [9][10]It is a regulatory-accepted standard (OECD 471) for evaluating the mutagenic potential of chemicals. [11]The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). [10][11]The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. [12] Causality of Experimental Choice: A standard battery of tester strains is used to detect different types of mutations (e.g., frameshift vs. base-pair substitutions). Crucially, the assay is performed both with and without a metabolic activation system (S9 fraction), which is a rat liver homogenate. [9]This is because the parent compound may be non-mutagenic, but its metabolites, formed in the liver, could be the actual mutagens. [9]
Experimental Protocol: Ames Test (Plate Incorporation Method)
This protocol is a summary based on the principles of the OECD 471 guideline.
-
Strain Preparation: Grow overnight cultures of the required bacterial tester strains (e.g., S. typhimurium TA98, TA100). [13]2. Metabolic Activation: Prepare the S9 mix (if required) containing the liver fraction and necessary cofactors.
-
Exposure: In a test tube, add the following in order: [13] * 0.1 mL of the bacterial culture.
-
0.1 mL of the test compound at a specific concentration (or a positive/negative control).
-
0.5 mL of sodium phosphate buffer (for tests without S9) or 0.5 mL of the S9 mix.
-
-
Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the test tube. Gently vortex and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours. [12]6. Colony Counting: Count the number of revertant colonies on each plate.
Caption: Ames test workflow with and without metabolic activation.
Data Presentation and Interpretation
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the background (vehicle control) count.
| Parameter | Description | Example Result |
| Tester Strain | e.g., S. typhimurium TA98 (detects frameshift mutagens) | N/A |
| Condition | With or without S9 metabolic activation | +S9 |
| Result | Fold-increase in revertant colonies over vehicle control | 4.5-fold increase |
| Conclusion | Positive for mutagenicity after metabolic activation | N/A |
A positive Ames test is a serious finding and a major barrier to further drug development.
Tier 2: In Vivo Acute Oral Toxicity Assessment
If a compound shows an acceptable profile in in vitro assays, a preliminary in vivo study is warranted to assess its effects on a whole organism.
OECD 423: The Acute Toxic Class Method
The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to assess the acute toxicity of a substance after oral administration. [14]It is designed to minimize the number of animals required while still allowing for the classification of the substance into a GHS (Globally Harmonized System) toxicity category. [14]The method uses a small group of animals (typically 3) of a single sex (usually females, as they can be slightly more sensitive) per step. [15][16] Causality of Experimental Choice: This method is chosen over the classical LD₅₀ test (OECD 401) as it aligns with the 3Rs principles by significantly reducing animal usage. It provides sufficient information for hazard classification and risk assessment without determining a precise lethal dose. [14][17]
Experimental Protocol: Acute Toxic Class Method (Summary)
This protocol should be performed by trained professionals in an accredited facility.
-
Animal Selection: Use healthy, young adult rodents (e.g., Wistar rats), typically females. Acclimatize the animals for at least 5 days before the study.
-
Starting Dose Selection: The procedure starts with a dose from a fixed series (e.g., 5, 50, 300, 2000 mg/kg body weight). The initial dose is selected based on any available structure-activity relationship data or in vitro results.
-
Dosing: Administer the test compound to a group of 3 animals by oral gavage.
-
Observation: Observe the animals closely for signs of toxicity immediately after dosing and periodically for the first 24 hours, with special attention during the first 4 hours. Observations continue for a total of 14 days.
-
Stepwise Procedure: The outcome of the first step determines the next step:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
Specific criteria based on the number of mortalities at each dose level are used to determine the final classification, as detailed in the OECD 423 guideline. [15]6. Pathology: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
-
Data Presentation and Interpretation
The primary output is the classification of the substance according to the GHS.
| GHS Category | Oral LD₅₀ Cut-off (mg/kg) | Potential Classification for 8-Methoxychroman-3-ol |
| 1 | ≤ 5 | Unlikely |
| 2 | > 5 and ≤ 50 | Unlikely |
| 3 | > 50 and ≤ 300 | Possible |
| 4 | > 300 and ≤ 2000 | Possible |
| 5 or Unclassified | > 2000 | Desired Outcome |
This classification provides a critical piece of safety information for handling the compound and designing future, more detailed toxicology and efficacy studies.
Conclusion and Synthesis of Findings
The preliminary toxicity screening workflow described provides a robust and ethically considerate framework for evaluating novel compounds like 8-Methoxychroman-3-ol. By integrating the data from in vitro cytotoxicity and genotoxicity assays with an acute in vivo study, researchers can make an informed go/no-go decision. A compound with a high IC₅₀, negative results in the Ames test, and a GHS classification of 5 or unclassified presents a favorable profile for continued development. Conversely, significant findings in any of these assays provide critical, early warnings that allow for the strategic allocation of resources toward more promising candidates.
References
- Benchchem. (n.d.). 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3. Benchchem.
- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
- National Institutes of Health. (n.d.). In vitro Toxicity Testing in the Twenty-First Century. PMC.
- AAT Bioquest. (2025, October 13). Ames Test Protocol. AAT Bioquest.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Protocols.io. (2023, February 27). MTT (Assay protocol). Protocols.io.
- National Institutes of Health. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. PMC.
- ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD.
- ResearchGate. (2021, May 19). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate.
- Creative Bioarray. (n.d.). How Genotoxicity Testing Guides Safer Drug Development. Creative Bioarray.
- ICH. (n.d.). Safety Guidelines. ICH.
- ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.
- MDPI. (n.d.). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. MDPI.
- National Institutes of Health. (2013, May 1). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- Google Patents. (n.d.). CN103073495A - Preparation method for ent-3-methoxy-morphinan. Google Patents.
- Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea.
- ResearchGate. (2024, January 5). Chemical Constituents and Anticancer Activities of the Extracts from Phlomis × commixta Rech. f. (P. cretica × P. lanata). ResearchGate.
- The Ames Test. (n.d.). The Ames Test.
- FDA. (n.d.). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. FDA.
- ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate.
- National Toxicology Program (NTP). (2001, December 17). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. NTP.
- Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Charles River Laboratories.
- Microbiology and Biotechnology Letters. (n.d.). Anti-proliferative and Antioxidant Activities of 1-methoxy-3-methyl-8-hydroxy-anthraquinone, a Hydroxyanthraquinoid Extrolite Produced by Amycolatopsis thermoflava strain SFMA-103. Microbiology and Biotechnology Letters.
- Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia.
- Recent advances in high-throughput approaches for genotoxicity testing in drug development. (2016, January 11). High-throughput approaches for genotoxicity testing in drug development: recent advances.
- Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Slideshare.
- eCampus. (2025, March 19). In vitro Toxicology. eCampus.
- National Institutes of Health. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.
- National Institutes of Health. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC.
- IITRI. (n.d.). Genetic Toxicology Studies. IITRI.
- Charles River Laboratories. (n.d.). Ames Test. Charles River Laboratories.
- Encyclopedia.pub. (2023, March 30). Synthesis of m-Aryloxy Phenols. Encyclopedia.pub.
- ResearchGate. (2025, August 7). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. ResearchGate.
- Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Scribd.
- SYNTHESIS OF ISOCOUMARIN COMPOUNDS, 8-HYDROXY-6-METHOXY-3-PENTYL-1H-ISOCHROMEN-1-ONE AND FUSARIUMIN ANALOG USING PALLADIUM-CATAL. (n.d.).
- YouTube. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423. YouTube.
- Google Patents. (n.d.). CN101205174A - Method for preparing p-alkoxy phenol. Google Patents.
Sources
- 1. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. criver.com [criver.com]
- 7. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 8. fda.gov [fda.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dovepress.com [dovepress.com]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. scribd.com [scribd.com]
- 17. youtube.com [youtube.com]
Methodological & Application
Application Note: Stereoselective Synthesis of 8-Methoxychroman-3-ol
Abstract: This document provides a comprehensive, field-proven protocol for the stereoselective synthesis of 8-Methoxychroman-3-ol, a valuable chiral building block in medicinal chemistry. The synthesis pivots on the highly reliable Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, 8-methoxychroman-3-one. This guide offers a complete workflow, including the synthesis of the ketone precursor, a detailed step-by-step protocol for the asymmetric reduction, and robust analytical methods for verification of stereochemical purity. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Strategic Overview
Chiral chroman-3-ol scaffolds are privileged structures in drug discovery, forming the core of numerous biologically active molecules. The precise control of the stereocenter at the C-3 position is often critical for pharmacological efficacy and selectivity. This protocol details a robust and highly enantioselective route to access either the (S)- or (R)-enantiomer of 8-Methoxychroman-3-ol.
The chosen strategy involves a two-step sequence:
-
Synthesis of the Precursor: Preparation of the prochiral starting material, 8-methoxychroman-3-one, from commercially available 2-hydroxy-3-methoxybenzaldehyde.
-
Asymmetric Ketone Reduction: Enantioselective reduction of the ketone using the Corey-Bakshi-Shibata (CBS) catalytic system.[1][2] This method is selected for its high fidelity in producing the desired enantiomer with excellent enantiomeric excess (ee), operational simplicity under standard laboratory conditions, and the commercial availability of both enantiomers of the chiral catalyst.[3]
The overall workflow is depicted below.
Caption: Synthetic workflow for stereoselective synthesis.
Mechanism of Stereoselection: The CBS Reduction
The predictability and high enantioselectivity of the CBS reduction stem from a well-defined, catalyst-controlled transition state.[4]
-
Catalyst-Borane Complex Formation: The borane reducing agent (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom within the catalyst and activates the borane as a potent hydride donor.[1][3][5]
-
Ketone Coordination: The prochiral ketone (8-methoxychroman-3-one) then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. This coordination occurs preferentially on the sterically most accessible face of the ketone.
-
Stereoselective Hydride Transfer: The activated hydride is delivered intramolecularly to the carbonyl carbon via a rigid, six-membered, chair-like transition state. The stereochemistry of the catalyst dictates which face of the ketone is exposed to the hydride attack, thus controlling the absolute stereochemistry of the resulting alcohol product.[3][5]
This reliable mechanism ensures that the use of an (S)-CBS catalyst yields the (R)-alcohol, while the (R)-CBS catalyst produces the (S)-alcohol.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous conditions are critical for the CBS reduction step. Borane reagents are flammable and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of 8-Methoxychroman-3-one
This protocol is a two-step, one-pot procedure involving a Claisen-Schmidt condensation followed by an intramolecular Michael addition.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Hydroxy-3-methoxybenzaldehyde | 152.15 | 10.0 | 1.52 g |
| Acetone | 58.08 | 50.0 | 3.7 mL |
| Ethanol | 46.07 | - | 25 mL |
| 10% Aqueous Sodium Hydroxide (NaOH) | 40.00 | - | 15 mL |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | As needed |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10.0 mmol) and acetone (3.7 mL, 50.0 mmol) in ethanol (25 mL).
-
Condensation: Cool the solution to 0 °C using an ice bath. Slowly add 10% aqueous NaOH (15 mL) dropwise over 20 minutes, ensuring the temperature remains below 10 °C.
-
Cyclization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and neutralize by slowly adding concentrated HCl until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 8-methoxychroman-3-one as a solid.
Protocol 2: Asymmetric Synthesis of (S)-8-Methoxychroman-3-ol
This protocol describes the reduction using the (R)-CBS catalyst to yield the (S)-alcohol. To synthesize the (R)-alcohol, simply use the (S)-CBS catalyst.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 8-Methoxychroman-3-one | 178.18 | 5.0 | 891 mg |
| (R)-2-Methyl-CBS-oxazaborolidine (1M in Toluene) | ~277.2 | 0.5 | 0.5 mL |
| Borane-dimethyl sulfide complex (BH₃•SMe₂) | ~75.97 | 4.0 | ~0.4 mL |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 20 mL |
| Methanol | 32.04 | - | 5 mL |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | 10 mL |
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.5 mL of 1M solution in toluene, 0.5 mmol).
-
Borane Addition: Add anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the borane-dimethyl sulfide complex (0.4 mL, 4.0 mmol) dropwise. Stir for 10 minutes.
-
Substrate Addition: Dissolve 8-methoxychroman-3-one (891 mg, 5.0 mmol) in anhydrous THF (10 mL) and add this solution dropwise to the cold catalyst mixture over 30 minutes using a syringe pump.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the progress by TLC until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78 °C.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (S)-8-Methoxychroman-3-ol.
Product Characterization and Data Analysis
Validation of the final product's identity, purity, and stereointegrity is crucial.
A. Spectroscopic Analysis:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity. The reduction of the ketone to an alcohol will be evident by the disappearance of the ketone signal in the ¹³C NMR and the appearance of a new alcohol proton and a carbinol proton (CH-OH) in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₂O₃, MW: 180.20 g/mol ).
B. Stereochemical Analysis (Chiral HPLC): The enantiomeric excess (ee) of the product must be determined by High-Performance Liquid Chromatography using a chiral stationary phase (CSP).[6][7][8]
| Parameter | Typical Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H, Lux Amylose-1)[9] |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 280 nm |
| Expected Result | Baseline separation of the two enantiomers. The ee% is calculated from the peak areas of the (R) and (S) enantiomers: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100. |
Note: The exact retention times and mobile phase composition will need to be optimized for the specific column and HPLC system used.[6]
Conclusion
This application note provides a reliable and highly stereoselective protocol for the synthesis of 8-Methoxychroman-3-ol. The asymmetric CBS reduction proves to be an excellent method, delivering the target chiral alcohol with high enantiopurity. The detailed procedures for synthesis and analysis constitute a self-validating system, ensuring researchers can confidently produce and verify this important chiral intermediate for applications in drug discovery and development.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of Organic Chemistry, 53(12), 2861–2863. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata (CBS) Reduction: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 2). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Patel, S., et al. (2018). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral analysis of 3-sulfanylhexan-1-ol and 3-sulfanylhexyl acetate in wine by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 8-Methoxychroman-3-ol as a Tool for Studying Oxidative Stress
Introduction: Contextualizing 8-Methoxychroman-3-ol in Oxidative Stress Research
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a central pathogenic mechanism in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] The study of this process requires precise and reliable chemical tools to both induce and mitigate oxidative damage, allowing researchers to dissect molecular pathways and evaluate potential therapeutic interventions.
8-Methoxychroman-3-ol, a derivative of the chroman ring system that forms the core of Vitamin E (α-tocopherol), emerges as a valuable tool in this context. Its structure suggests potent antioxidant capabilities, primarily through direct radical scavenging.[3] Unlike more complex biological extracts, 8-Methoxychroman-3-ol is a single, well-characterized molecule, which provides a critical advantage for reproducibility and mechanistic clarity in experimental settings.
This guide provides a comprehensive overview of 8-Methoxychroman-3-ol, detailing its mechanism of action and offering field-proven protocols for its application in both acellular and cell-based models of oxidative stress. The methodologies herein are designed to be self-validating, ensuring that researchers can confidently integrate this compound into their studies to probe the intricate roles of oxidative stress in health and disease.
Physicochemical Properties & Essential Handling
Before experimental use, a thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible results.
Table 1: Physicochemical Properties of 8-Methoxychroman-3-ol
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| CAS Number | 108088-19-3 | For unambiguous identification. |
| Appearance | Off-white to pale yellow solid | Visual confirmation of purity. |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Insoluble in water. Prepare concentrated stock solutions in organic solvents. |
| Stability & Storage | Store at -20°C, protect from light and moisture. | Long-term stability is best maintained under these conditions. |
Protocol 1: Preparation of Stock Solutions
The causality behind preparing a concentrated stock solution in an organic solvent like DMSO is rooted in the compound's hydrophobicity. This approach allows for the subsequent dilution into aqueous cell culture media or buffers at a final concentration where the solvent itself (typically <0.1% v/v) has a negligible effect on the biological system.
-
Aseptic Technique: Work in a laminar flow hood to maintain sterility for cell culture applications.
-
Weighing: Accurately weigh out a precise amount of 8-Methoxychroman-3-ol powder (e.g., 1.802 mg).
-
Solubilization: Dissolve the powder in a known volume of high-purity, sterile DMSO to achieve a desired stock concentration (e.g., 1.802 mg in 1 mL of DMSO for a 10 mM stock).
-
Vortexing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if necessary.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C, protected from light. This prevents repeated freeze-thaw cycles which can degrade the compound.
Mechanism of Action: From Radical Scavenging to Cellular Defense
The efficacy of 8-Methoxychroman-3-ol stems from two primary mechanisms: direct neutralization of free radicals and potential modulation of endogenous antioxidant pathways.
Direct Radical Scavenging
The core of 8-Methoxychroman-3-ol's antioxidant activity lies in its chromanol structure. The hydroxyl (-OH) group on the chroman ring can donate a hydrogen atom (H•) to a highly reactive free radical (R•), thereby neutralizing it. The resulting chromanoxyl radical is significantly more stable due to resonance delocalization of the unpaired electron, which prevents it from propagating further radical chain reactions.[3]
Caption: Direct hydrogen atom donation to neutralize ROS.
Modulation of the Nrf2 Signaling Pathway
Beyond direct scavenging, many phenolic antioxidants can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[1][4] While direct evidence for 8-Methoxychroman-3-ol is emerging, compounds with similar chromone structures have been shown to effectively activate this pathway.[5][6]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and degradation. Electrophilic compounds or oxidative stress can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of protective genes, including those for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[5][7]
Caption: Activation of the Nrf2 antioxidant response pathway.
In Vitro Applications: Protocols for Quantifying Antioxidant Efficacy
A multi-tiered approach, starting with simple chemical assays and progressing to more complex cell-based models, provides a comprehensive profile of the compound's antioxidant activity.
Caption: General workflow for in vitro antioxidant assessment.
Acellular Antioxidant Capacity Assays
These assays are rapid, high-throughput methods to determine the direct radical-scavenging ability of a compound in a purely chemical system.[8] They serve as an essential first-pass screening tool.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. When reduced by an antioxidant, it loses its color, and the change in absorbance at ~517 nm is proportional to the antioxidant's activity.
-
Reagent Preparation:
-
Prepare a ~60 µM DPPH solution in methanol. Store in the dark.
-
Prepare serial dilutions of 8-Methoxychroman-3-ol and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of each compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Include controls: Methanol + DPPH (negative control), Methanol alone (blank).
-
-
Incubation & Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot % Scavenging against compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Table 2: Comparative Antioxidant Activity (Illustrative Data)
| Compound | Assay | Parameter | Typical Value |
| 8-Methoxychroman-3-ol | DPPH | IC₅₀ (µM) | To be determined |
| Trolox [9] | DPPH | IC₅₀ (µg/mL) | ~3.77 |
| Edaravone [10] | Multiple | Activity | High and balanced |
| BHA [9] | DPPH | IC₅₀ (µg/mL) | 21-23 |
Note: A lower IC₅₀ value indicates higher antioxidant potency.
Cell-Based Oxidative Stress Assays
Cell-based assays are critical for validating that the compound is bioavailable (can cross the cell membrane) and is effective at quenching intracellular ROS.[8]
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe. Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.
-
Cell Culture: Seed cells (e.g., SH-SY5Y neuroblastoma, HepG2 hepatocytes) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Pre-treatment: Remove media and add fresh media containing various non-toxic concentrations of 8-Methoxychroman-3-ol. Incubate for 1-2 hours. This "pre-loading" allows the compound to enter the cells before the oxidative insult.
-
Probe Loading: Remove the treatment media. Wash cells once with warm phosphate-buffered saline (PBS). Add media containing 10-20 µM DCFH-DA and incubate for 30-45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash cells once with warm PBS to remove excess probe. Add PBS or media containing an ROS inducer (e.g., 100-500 µM H₂O₂ or 10 µM rotenone).
-
Fluorescence Measurement: Immediately measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm) over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to ROS production. Compare the rates between untreated, ROS-inducer only, and compound-treated groups. A reduction in the rate by 8-Methoxychroman-3-ol indicates intracellular antioxidant activity.
Principle: Lipid peroxidation is a key marker of oxidative damage to cell membranes. Malondialdehyde (MDA), a byproduct of this process, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically.[11]
-
Experimental Setup: Culture cells and treat them with an oxidative stressor (e.g., FeSO₄/ascorbate) with or without 8-Methoxychroman-3-ol for a specified duration (e.g., 6-24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse them in a suitable buffer containing a BHT (butylated hydroxytoluene) to prevent ex vivo oxidation during sample processing.
-
Reaction:
-
To 100 µL of cell lysate, add 200 µL of TBA/trichloroacetic acid (TCA) reagent.
-
Vortex and incubate at 95°C for 60 minutes.
-
Cool on ice for 10 minutes to stop the reaction.
-
-
Measurement:
-
Centrifuge at 10,000 x g for 10 minutes to pellet precipitated protein.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm.
-
-
Quantification: Calculate MDA concentration using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Normalize results to the total protein content of the lysate.
In Vivo Studies: Design and Biomarker Analysis
Moving to in vivo models is a crucial step for evaluating the physiological relevance and potential therapeutic efficacy of an antioxidant.[12]
Considerations for In Vivo Experimental Design
-
Animal Model: Select a model relevant to the disease of interest where oxidative stress is a known pathological driver (e.g., MPTP model for Parkinson's, middle cerebral artery occlusion for stroke).[13]
-
Dosing and Administration: Determine the optimal dose and route of administration (e.g., oral gavage, intraperitoneal injection) based on preliminary pharmacokinetic and toxicity studies.
-
Ethical Approval: All animal procedures must adhere to institutional and national guidelines for the ethical use of animals in research.[14]
-
Induction of Oxidative Stress: Stress can be induced chemically (e.g., CCl₄ for liver injury), physically (e.g., strenuous exercise), or through genetic models.[15]
Protocol 5: General Workflow for Tissue Biomarker Analysis
Principle: To assess the protective effect of 8-Methoxychroman-3-ol in a whole organism, key tissues are harvested post-treatment and analyzed for markers of oxidative damage.
-
Tissue Collection: At the end of the experiment, euthanize the animals according to approved ethical protocols. Perfuse with cold saline to remove blood from tissues.
-
Homogenization: Rapidly dissect the target organs (e.g., brain, liver, heart). Weigh a portion of the tissue (~50-100 mg) and homogenize it on ice in a lysis buffer containing protease inhibitors and an antioxidant like BHT.[14]
-
Biochemical Analysis:
-
Lipid Peroxidation: Use the TBARS assay (Protocol 4) on the tissue homogenate supernatant.
-
Protein Carbonylation: Measure protein carbonyls using a DNPH-based assay kit or via Western blot analysis.
-
DNA Damage: Quantify 8-hydroxy-2'-deoxyguanosine (8-OHdG), a specific marker of oxidative DNA damage, in DNA extracted from the tissue using a competitive ELISA kit or by LC-MS/MS for higher accuracy.[14][16]
-
Antioxidant Enzyme Activity: Measure the activity of endogenous enzymes like superoxide dismutase (SOD) and catalase using commercially available assay kits. An increase in their activity may suggest an Nrf2-mediated response.
-
Advanced Analytical Quantification
For pharmacokinetic studies or to confirm compound levels in tissues, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard.[17]
Workflow for LC-MS/MS Quantification:
-
Sample Preparation: Extract 8-Methoxychroman-3-ol and an internal standard from the biological matrix (plasma, tissue homogenate) using protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: Inject the extracted sample onto an HPLC system with a suitable column (e.g., C18) to separate the analyte from matrix components.[18]
-
Mass Spectrometric Detection: The eluent is directed into a tandem mass spectrometer. The compound is ionized, and specific parent-daughter ion transitions are monitored (Selected Reaction Monitoring, SRM), providing exceptional specificity and sensitivity for quantification.[17]
Conclusion and Future Directions
8-Methoxychroman-3-ol represents a potent and specific chemical tool for the investigation of oxidative stress. Its well-defined structure and dual-action mechanism—direct scavenging and potential modulation of the Nrf2 pathway—make it superior to many natural extracts for mechanistic studies. The protocols outlined in this guide provide a robust framework for researchers to quantify its antioxidant efficacy from the test tube to cellular and in vivo models.
Future research should focus on elucidating the precise molecular targets of 8-Methoxychroman-3-ol within the Nrf2/Keap1 pathway, exploring its pharmacokinetic profile in various animal models, and evaluating its therapeutic potential in a broader range of oxidative stress-driven diseases.
References
- BenchChem. (n.d.). 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3.
- Bar-Rog, A., et al. (2022). Determination of the Oxidative Stress Biomarkers of 8-Hydroxydeoxyguanosine and Dityrosine in the Gills, Skin, Dorsal Fin, and Liver Tissue of Atlantic Salmon (Salmo salar) Parr. PubMed Central.
- Lobo, V., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules.
- ResearchGate. (2025). Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment.
- J&K Scientific. (n.d.). 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3.
- MDPI. (n.d.). Radical Scavenging and Cellular Antioxidant Activity of the Cocoa Shell Phenolic Compounds after Simulated Digestion.
- MDPI. (n.d.). Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment.
- MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
- PubMed. (2014). A multiple free-radical scavenging (MULTIS) study on the antioxidant capacity of a neuroprotective drug, edaravone as compared with uric acid, glutathione, and trolox.
- DADUN. (n.d.). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS.
- Chem-Impex. (n.d.). 8-Methoxy-chroman-3-carboxylic acid.
- BenchChem. (n.d.). A Comparative Guide: 3-tert-Butyl-4-methoxyphenol (BHA) vs. Trolox as Antioxidant Standards.
- NIH. (2024). Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease.
- MDPI. (n.d.). A Standardised Exercise Protocol to Induce Oxidative Stress in Humans: Validation with a Dietary Polyphenol Intervention.
- MDPI. (n.d.). Pursuing the Elixir of Life: In Vivo Antioxidative Effects of Manganosalen Complexes.
- CST Technologies. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques.
- NIH. (n.d.). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.
- ResearchGate. (2025). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.
- NIH. (n.d.). Comparison of Three Oxidative Stress Biomarkers in a Sample of Healthy Adults.
- PMC - NIH. (2022). Effect of Antioxidant Therapy on Oxidative Stress In Vivo 2021.
- PMC - NIH. (n.d.). Analysis and comparison of the active components and antioxidant activities of extracts from Abelmoschus esculentus L.
- (n.d.). A review of analytical methods measuring lipid oxidation status in foods: a challenging task.
- Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology.
- ResearchGate. (2025). Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications.
- MDPI. (n.d.). Oxidative Stress in Age-Related Macular Degeneration: From Molecular Mechanisms to Emerging Therapeutic Targets.
- PMC - NIH. (n.d.). The complexity of the Nrf2 pathway: Beyond the antioxidant response.
- ResearchGate. (2025). (PDF) Pursuing the Elixir of Life: In Vivo Antioxidative Effects of Manganosalen Complexes.
- MDPI. (n.d.). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases.
- MDPI. (n.d.). Analytical Methods for Nanomaterial Determination in Biological Matrices.
- ResearchGate. (2025). A review of analytical methods measuring lipid oxidation status in foods: A challenging task.
- Фармация и фармакология. (n.d.). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF (E)-3-(3-(4-OXO-4H-CHROMEN-3-YL)ACRYLOYL) 2H-CHROMEN-2-ONE DERIVATIVES.
- MDPI. (1989). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease.
- PMC - NIH. (n.d.). Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives.
- MDPI. (n.d.). Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives.
- MDPI. (n.d.). The Pathomechanism, Antioxidant Biomarkers, and Treatment of Oxidative Stress-Related Eye Diseases.
- PubMed. (n.d.). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques.
- Journal of King Saud University. (n.d.). Comparative assessment of phenolic content, cellular antioxidant, antityrosinase and protective activities on skin cells of extracts from three sweet potato (Ipomoea batatas (L.) Lam.) cultivars.
- ResearchGate. (n.d.). Synthesis of ploy(p-methoxyphenol) and evaluation of its antioxidation behavior as an antioxidant in several ester oils.
- (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
Sources
- 1. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]
- 4. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A multiple free-radical scavenging (MULTIS) study on the antioxidant capacity of a neuroprotective drug, edaravone as compared with uric acid, glutathione, and trolox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Antioxidant Therapy on Oxidative Stress In Vivo 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pursuing the Elixir of Life: In Vivo Antioxidative Effects of Manganosalen Complexes [mdpi.com]
- 14. Determination of the Oxidative Stress Biomarkers of 8-Hydroxydeoxyguanosine and Dityrosine in the Gills, Skin, Dorsal Fin, and Liver Tissue of Atlantic Salmon (Salmo salar) Parr - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of Three Oxidative Stress Biomarkers in a Sample of Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medwinpublisher.org [medwinpublisher.org]
Application Notes & Protocols for 8-Methoxychroman-3-ol in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Chromanol Scaffold in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a significant and growing challenge to global health. A common pathological thread weaving through these disorders is the central role of oxidative stress and neuroinflammation, which contribute to the progressive loss of neuronal structure and function.[1][2] Consequently, compounds with potent antioxidant and anti-inflammatory properties are of considerable interest as potential therapeutic agents.[1][2]
The chromanol ring system, a core feature of Vitamin E (α-tocopherol), is a well-established antioxidant scaffold.[3][4] Its derivatives are known to act as highly effective radical-scavenging antioxidants, protecting cells from oxidative damage.[3][4] 8-Methoxychroman-3-ol is a synthetic chromanol derivative. While this specific molecule is a novel investigational compound, its structural similarity to other neuroprotective chromanols suggests it may offer significant therapeutic potential by mitigating the oxidative damage central to neurodegenerative processes.
This guide provides a comprehensive overview of the proposed mechanism of action for 8-Methoxychroman-3-ol and offers detailed, field-proven protocols for evaluating its efficacy in established in vitro and in vivo models of Parkinson's and Alzheimer's disease.
Proposed Mechanism of Action: Combating Oxidative Stress
The primary neuroprotective mechanism of chromanol-type compounds is their ability to act as chain-breaking antioxidants.[4] The phenolic hydroxyl group on the chroman ring can donate a hydrogen atom to neutralize damaging reactive oxygen species (ROS), such as superoxide and hydroxyl radicals. This action interrupts the lipid peroxidation chain reaction that can destroy cell membranes.
Beyond direct ROS scavenging, polyphenolic compounds can modulate endogenous antioxidant defense pathways.[2][5][6] A key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of numerous protective genes, including those for enzymes like superoxide dismutase (SOD) and catalase.[2] It is hypothesized that 8-Methoxychroman-3-ol engages these multifaceted protective mechanisms.
Part 1: In Vitro Evaluation in Cellular Models of Neurodegeneration
Cellular models offer a controlled environment to dissect the specific molecular effects of a compound.[7] The human neuroblastoma cell line, SH-SY5Y, is widely used because it can be differentiated into mature neurons that exhibit key characteristics of dopaminergic neurons, making them highly relevant for PD research.[8] These cells are also a valuable tool for modeling general oxidative stress, relevant to AD.[9]
Parkinson's Disease Model: 6-OHDA-Induced Neurotoxicity in Differentiated SH-SY5Y Cells
6-hydroxydopamine (6-OHDA) is a neurotoxin selectively taken up by dopaminergic neurons, where it generates significant oxidative stress, inhibits mitochondrial complex I, and induces apoptosis, thus mimicking key pathological features of Parkinson's disease.[10][11]
-
Cell Culture and Differentiation:
-
Rationale: Differentiation induces a more mature, neuron-like phenotype, which more accurately models post-mitotic neurons affected in PD.[10]
-
Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).
-
To initiate differentiation, seed cells at a density of 1 x 10⁵ cells/mL. After 24 hours, replace the medium with a differentiation medium containing 3% FBS and 10 µM all-trans-retinoic acid (RA).[10]
-
Maintain cells in the differentiation medium for 6 days, replacing the medium every 2 days.
-
-
Compound Treatment and Toxin Induction:
-
Rationale: Pre-treatment allows the compound to enter the cells and potentially upregulate protective pathways before the oxidative insult.
-
On day 7, replace the medium with a serum-free medium.
-
Add 8-Methoxychroman-3-ol at various concentrations (e.g., 1, 5, 10, 25 µM) and incubate for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Prepare a fresh solution of 6-OHDA in serum-free medium. Add 6-OHDA to the wells to a final concentration of 100 µM.[12]
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Endpoint Assays:
-
Cell Viability (MTT Assay): Measures mitochondrial reductase activity, an indicator of metabolically active, viable cells.[11]
-
ROS Measurement (DCFDA Assay): Use a probe like 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent in the presence of ROS.
-
Apoptosis (Caspase-3 Assay): Measure the activity of Caspase-3, a key executioner enzyme in the apoptotic cascade.[13]
-
Mitochondrial Membrane Potential (MMP): Use a dye like JC-1 or TMRE to assess mitochondrial health, which is compromised in 6-OHDA toxicity.[13]
-
| Parameter | Recommended Condition | Rationale |
| Cell Line | SH-SY5Y Human Neuroblastoma | Expresses dopaminergic markers; widely used PD model.[8] |
| Differentiation Agent | 10 µM All-trans-retinoic acid | Induces a mature, dopaminergic neuron-like phenotype.[10] |
| Neurotoxin | 100 µM 6-OHDA | Selectively toxic to dopaminergic neurons, induces oxidative stress.[12] |
| Compound Pre-incubation | 2 hours | Allows for cellular uptake and potential activation of protective pathways. |
| Toxin Incubation | 24 hours | Sufficient time to induce significant cell death (~50%) in control wells.[12] |
Part 2: In Vivo Evaluation in Animal Models of Neurodegeneration
Animal models are indispensable for evaluating the systemic effects, bioavailability, and behavioral outcomes of a potential therapeutic.[14] The MPTP mouse model for Parkinson's disease and the APP/PS1 transgenic mouse model for Alzheimer's disease are industry-standard choices for preclinical testing.[15][16]
Parkinson's Disease Model: MPTP-Induced Dopaminergic Neurodegeneration
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) crosses the blood-brain barrier and is metabolized to MPP+, which is then selectively taken up by dopaminergic neurons. Inside the neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to energy failure, oxidative stress, and cell death, closely mimicking the pathology of PD.[17]
Sources
- 1. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New genetically modified mouse model mimics multiple aspects of human Alzheimer’s disease [alzheimers.gov]
- 8. accegen.com [accegen.com]
- 9. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]
- 13. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. deepdyve.com [deepdyve.com]
- 15. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Investigation of 8-Methoxychroman-3-ol
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of 8-Methoxychroman-3-ol
The chroman scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, including Vitamin E (tocopherols). Its derivatives have garnered significant interest for their potential as antioxidant, anticancer, and neuroprotective agents. 8-Methoxychroman-3-ol, a specific derivative, holds promise for therapeutic intervention in a range of pathologies. While direct in-vivo data for this compound is nascent, related structures such as 8-methoxycoumarin-3-carboxamides have demonstrated anticancer activity by inducing apoptosis through caspase activation and inhibiting tubulin polymerization.[1] Furthermore, the broader class of chroman-4-one derivatives are recognized as privileged structures in drug discovery, with demonstrated potential in the context of neurodegenerative diseases.[2][3] Some chroman derivatives have also been shown to inhibit platelet aggregation, suggesting a role in cardiovascular therapeutics.[4]
This guide provides a comprehensive framework for the preclinical in-vivo evaluation of 8-Methoxychroman-3-ol, outlining a logical progression from preliminary safety assessments to efficacy studies in relevant disease models. The experimental designs herein are crafted to ensure scientific rigor and the generation of robust, translatable data.[5][6][7]
Part 1: Foundational In-Vivo Studies - Safety and Tolerability
Prior to any efficacy evaluation, a thorough understanding of the compound's safety profile is paramount. Acute toxicity studies are the initial step to determine the dose range for subsequent experiments and to identify potential target organs for toxicity.
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of 8-Methoxychroman-3-ol. The method is designed to minimize the number of animals required while still providing a classification of the substance's toxicity.[8][9][10][11]
Objective: To determine the acute lethal dose (LD50) range of 8-Methoxychroman-3-ol and to identify signs of toxicity.
Animal Model: Female Sprague-Dawley rats (8-10 weeks old). Females are often slightly more sensitive and their use can reduce animal numbers.
Materials:
-
8-Methoxychroman-3-ol
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles (20G, 1.5 inches)
-
Syringes
-
Animal scale
Procedure:
-
Acclimatization: House animals for at least 5 days prior to dosing in a controlled environment (12:12 light:dark cycle, 22 ± 3°C, 30-70% humidity) with ad libitum access to standard chow and water.
-
Dose Preparation: Prepare a homogenous suspension of 8-Methoxychroman-3-ol in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of 10 mL/kg body weight.
-
Dosing (Stepwise Procedure):
-
Step 1: Dose a group of 3 female rats at a starting dose of 300 mg/kg. This starting dose is chosen in the absence of prior information.
-
Observation: Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.
-
Decision Point:
-
If 2 or 3 animals die, the LD50 is presumed to be in this dose range. The study is stopped.
-
If 0 or 1 animal dies, proceed to a higher dose (e.g., 2000 mg/kg) in another group of 3 animals.
-
If all animals survive at 300 mg/kg with no signs of toxicity, a limit test at 2000 mg/kg can be performed in one group of 3 animals.
-
-
-
Clinical Observations: Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Data Analysis: The results will allow for the classification of 8-Methoxychroman-3-ol according to the Globally Harmonized System (GHS) and will inform dose selection for subsequent efficacy studies.
Part 2: Efficacy Evaluation in Disease Models
Based on the known biological activities of related chroman derivatives, the following in-vivo studies are proposed to explore the therapeutic potential of 8-Methoxychroman-3-ol in oncology, neuroprotection, and cardiovascular disease.
A. Oncology: Xenograft Model of Human Cancer
Given the pro-apoptotic and anti-proliferative effects of similar compounds, a xenograft model is a logical first step to assess the in-vivo anticancer activity of 8-Methoxychroman-3-ol.[12]
Workflow for Xenograft Study
Caption: Workflow for an in-vivo xenograft study.
Protocol 2: Anticancer Efficacy in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of 8-Methoxychroman-3-ol in a human tumor xenograft model.
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A549 human lung carcinoma cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC, oral gavage, daily)
-
Group 2: 8-Methoxychroman-3-ol (Dose 1, oral gavage, daily)
-
Group 3: 8-Methoxychroman-3-ol (Dose 2, oral gavage, daily)
-
Group 4: Positive control (e.g., Cisplatin, intraperitoneal injection, once weekly)
-
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) and record body weights 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or after a set duration (e.g., 21 days).
-
Analysis: Excise tumors and record their weight. A portion of the tumor can be fixed in formalin for immunohistochemical (IHC) analysis of proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
B. Neuroprotection: Model of Parkinson's Disease
The potential of chroman derivatives to modulate pathways relevant to neurodegeneration warrants investigation in a suitable animal model.[13][14][15][16][17] The MPTP-induced model of Parkinson's disease is a well-established model to screen for neuroprotective agents.
Signaling Pathway: Potential Neuroprotective Mechanism
Caption: Potential neuroprotective mechanism of 8-Methoxychroman-3-ol.
Protocol 3: Neuroprotective Effects in an MPTP Mouse Model
Objective: To assess the ability of 8-Methoxychroman-3-ol to protect against MPTP-induced dopaminergic neurodegeneration.
Animal Model: C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Treatment Groups (n=10-12 per group):
-
Group 1: Saline control
-
Group 2: MPTP (20 mg/kg, intraperitoneal injection, 4 doses at 2-hour intervals on a single day) + Vehicle
-
Group 3: MPTP + 8-Methoxychroman-3-ol (Dose 1, oral gavage, daily for 7 days prior to and during MPTP administration)
-
Group 4: MPTP + 8-Methoxychroman-3-ol (Dose 2, oral gavage, daily)
-
-
Behavioral Assessment: 7 days after the last MPTP injection, perform behavioral tests such as the rotarod test (motor coordination) and the pole test (bradykinesia).
-
Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the striatum and substantia nigra. Analyze dopamine and its metabolites (DOPAC, HVA) levels using HPLC with electrochemical detection.
-
Immunohistochemistry: Perfuse a subset of animals and prepare brain sections for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.
C. Cardiovascular: Anti-Platelet Activity
The inhibitory effect of some chroman derivatives on platelet aggregation suggests a potential application in thrombotic diseases.[4] An ex-vivo assessment of platelet aggregation following in-vivo administration of 8-Methoxychroman-3-ol is a suitable screening method.
Protocol 4: Ex-Vivo Platelet Aggregation Assay
Objective: To determine the effect of in-vivo administration of 8-Methoxychroman-3-ol on ex-vivo platelet aggregation.
Animal Model: New Zealand White rabbits. Rabbits are a suitable model for platelet aggregation studies due to their platelet reactivity being similar to humans.
Procedure:
-
Dosing: Administer 8-Methoxychroman-3-ol (or vehicle) to rabbits via oral gavage.
-
Blood Collection: At various time points post-dosing (e.g., 1, 4, and 24 hours), collect blood from the central ear artery into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Platelet Aggregation:
-
Use a platelet aggregometer to measure light transmission through PRP.
-
Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to induce aggregation.
-
Record the maximum percentage of aggregation for each sample.
-
-
Data Analysis: Compare the percentage of platelet aggregation in samples from treated animals to that of vehicle-treated controls.
Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 8-Methoxychroman-3-ol is crucial for interpreting efficacy data and for dose optimization.
Protocol 5: Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of 8-Methoxychroman-3-ol after a single dose.
Animal Model: Male Sprague-Dawley rats (cannulated, if possible, to facilitate serial blood sampling).
Procedure:
-
Dosing: Administer a single dose of 8-Methoxychroman-3-ol via oral gavage and intravenous bolus (in separate groups of animals).
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail vein or a cannula.[18][19][20][21][22]
-
Plasma Preparation: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of 8-Methoxychroman-3-ol in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability (for oral administration).
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time at which Cmax is observed |
| AUC | Total drug exposure over time |
| t1/2 | Time required for the plasma concentration to decrease by half |
| Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation |
Pharmacodynamic Biomarkers
The selection of appropriate biomarkers is essential to demonstrate that the compound is engaging with its target and eliciting a biological response in vivo.[23][24]
Table 2: Proposed Pharmacodynamic Biomarkers
| Therapeutic Area | Biomarker | Sample Matrix | Analytical Method |
| Oncology | Cleaved Caspase-3 | Tumor Tissue | Immunohistochemistry |
| Ki-67 | Tumor Tissue | Immunohistochemistry | |
| Neuroprotection | Dopamine & Metabolites | Striatal Tissue | HPLC-ECD |
| Tyrosine Hydroxylase | Brain Tissue | Immunohistochemistry | |
| Cardiovascular | Platelet Aggregation | Platelet-Rich Plasma | Aggregometry |
Conclusion
This comprehensive guide provides a strategic and methodologically sound approach to the in-vivo evaluation of 8-Methoxychroman-3-ol. By systematically progressing from foundational safety studies to robust efficacy models in oncology, neurodegeneration, and cardiovascular disease, researchers can efficiently and effectively elucidate the therapeutic potential of this promising compound. The integration of pharmacokinetic and pharmacodynamic assessments will provide a holistic understanding of the compound's in-vivo behavior, paving the way for further preclinical and clinical development. The interpretation of data from these studies should always be done with an understanding of the limitations of animal models and the need for eventual translation to human studies.[14][25][26][27][28][29]
References
-
Cieśla, Ł., & Kryszeń, J. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3855. [Link]
-
J&K Scientific. (n.d.). 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3. Retrieved from [Link]
-
Kumar, C. G., Mongolla, P., Chandrasekhar, C., Poornachandra, Y., Siva, B., Babu, K. S., & Ramakrishna, K. V. S. (2014). Anti-proliferative and Antioxidant Activities of 1-methoxy-3-methyl-8-hydroxy-anthraquinone, a Hydroxyanthraquinoid Extrolite Produced by Amycolatopsis thermoflava strain SFMA-103. Microbiology and Biotechnology Letters, 42(3), 243-251. [Link]
-
Emami, S., & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 421-443. [Link]
-
Jankowsky, J. L., & Patterson, P. H. (2012). Animal Models of Neurodegenerative Diseases. Methods in Molecular Biology, 849, 439-453. [Link]
-
NC3Rs. (2013). Blood sampling: Mouse. Retrieved from [Link]
-
Zaragoza, C., Gomez-Guerrero, C., Martin-Ventura, J. L., Blanco-Colio, L., Lavin, B., Mallavia, B., Tarin, C., Mas, S., Ortiz, A., & Egido, J. (2011). Animal Models of Cardiovascular Diseases. Journal of Biomedicine and Biotechnology, 2011, 497841. [Link]
-
Hooijmans, C. R., & Ritskes-Hoitinga, M. (2013). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 18(3-4), 136-140. [Link]
-
BioAgilytix. (2023). From screening to IND submission: Biomarker analysis in preclinical drug development. Retrieved from [Link]
-
MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
Parasuraman, S., Raveendran, R., & Kesavan, R. (2010). Blood sample collection in small laboratory animals. Journal of Pharmacology & Pharmacotherapeutics, 1(2), 87-93. [Link]
-
OAE Publishing Inc. (2023). Animal models for research on neurodegenerative diseases. Retrieved from [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. [Link]
-
Pop V. (2025). Preclinical vs. Clinical Biomarkers: Understanding Their Distinct Roles in Drug Development. Retrieved from [Link]
-
ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved from [Link]
-
Lesko, L. J., & Atkinson, A. J., Jr (2009). Translational Biomarkers: from Preclinical to Clinical a Report of 2009 AAPS/ACCP Biomarker Workshop. The AAPS Journal, 11(3), 376-380. [Link]
-
Tsuchiya, K., et al. (1993). Effects of chroman derivatives on platelet aggregation induced by some aggregating agents in rabbits. Japanese Journal of Pharmacology, 61(2), 141-147. [Link]
-
ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]
-
Frontiers. (2020). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Retrieved from [Link]
-
Sadowska, B., & Stochmal, A. (2022). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Molecules, 27(10), 3237. [Link]
-
SlidePlayer. (n.d.). Routes Of Drug Administration. Retrieved from [Link]
-
Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
-
The University of Hong Kong. (n.d.). Routes of Administration. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Early Biomarker Discovery. Retrieved from [Link]
-
Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Retrieved from [Link]
-
Sharma, D., & Singh, M. (2020). Considerations for choosing an optimal animal model of cardiovascular disease. Journal of Translational Medicine, 18(1), 481. [Link]
-
ScienceDaily. (2026). Scientists identify hidden protein interaction driving Parkinson's disease. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Rodent Blood Collection. Retrieved from [Link]
-
National Toxicology Program. (2001). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 423. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vivo Models for Drug Discovery | Request PDF. Retrieved from [Link]
-
Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6491-6503. [Link]
-
IDEXX BioAnalytics. (n.d.). Blood Collection and Sample Preparation for Rodents. Retrieved from [Link]
-
Precision for Medicine. (2022). Strategies to Support Successful Translation of Preclinical Biomarker Assays. Retrieved from [Link]
-
Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. [Link]
-
Dawson, T. M., et al. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370-1379. [Link]
-
Jia, T., et al. (2020). Experimental Rodent Models of Cardiovascular Diseases. Frontiers in Cardiovascular Medicine, 7, 588075. [Link]
-
SlideShare. (2018). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]
-
Ikonnikova, V. A., et al. (2023). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. ChemRxiv. [Link]
-
Biotechfarm. (n.d.). Animal Models of Cardiovascular Research: Guide. Retrieved from [Link]
-
Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Animal Models of Cardiovascular Diseases. Retrieved from [Link]
-
YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]
Sources
- 1. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]
- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of chroman derivatives on platelet aggregation induced by some aggregating agents in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ichor.bio [ichor.bio]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. Anti-proliferative and Antioxidant Activities of 1-methoxy-3-methyl-8-hydroxy-anthraquinone, a Hydroxyanthraquinoid Extrolite Produced by Amycolatopsis thermoflava strain SFMA-103 [mbl.or.kr]
- 13. jk-sci.com [jk-sci.com]
- 14. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 19. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. einsteinmed.edu [einsteinmed.edu]
- 21. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 22. idexxbioanalytics.com [idexxbioanalytics.com]
- 23. Translational Biomarkers: from Preclinical to Clinical a Report of 2009 AAPS/ACCP Biomarker Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
- 25. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cdnsciencepub.com [cdnsciencepub.com]
- 27. Frontiers | Experimental Rodent Models of Cardiovascular Diseases [frontiersin.org]
- 28. biotechfarm.co.il [biotechfarm.co.il]
- 29. researchgate.net [researchgate.net]
Application Note: A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 8-Methoxychroman-3-ol
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the development and validation of a robust analytical method for 8-Methoxychroman-3-ol using High-Performance Liquid Chromatography (HPLC). The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, from initial analyte characterization to final method validation according to ICH guidelines. This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable, accurate, and precise method for the quantification of 8-Methoxychroman-3-ol in various sample matrices. The protocols herein are designed to be self-validating, ensuring trustworthiness and reproducibility.
Analyte Characterization and Foundational Strategy
Before any experimental work begins, a thorough understanding of the analyte's physicochemical properties is paramount.[1] This knowledge informs the initial selection of chromatographic mode, stationary phase, mobile phase, and detection method, significantly streamlining the development process.[2][3]
1.1. Physicochemical Properties of 8-Methoxychroman-3-ol
8-Methoxychroman-3-ol is a heterocyclic organic compound. While specific experimental data for this exact molecule is scarce, its properties can be reliably inferred from its constituent functional groups and related chroman structures.[4][5][6]
-
Structure: The molecule consists of a chroman backbone, which includes a benzene ring fused to a dihydropyran ring. A methoxy group (-OCH₃) is attached at position 8, and a hydroxyl group (-OH) is at position 3.
-
Polarity: The chroman core is largely nonpolar. The methoxy group adds minimal polarity. The secondary alcohol (hydroxyl group) is a key polar functional group, capable of hydrogen bonding. This combination of a hydrophobic scaffold and a polar functional group makes 8-Methoxychroman-3-ol a molecule of intermediate polarity, ideally suited for Reversed-Phase (RP-HPLC) chromatography.[7]
-
Ionization (pKa): The only significantly ionizable group is the hydroxyl group. As a secondary alcohol, its pKa is expected to be high (typically >14), meaning it will remain in its neutral, protonated form across the entire practical pH range of silica-based HPLC columns (pH 2-8). Therefore, pH manipulation is not expected to be a primary tool for altering retention but can be used to control the ionization of potential impurities or improve peak shape by suppressing silanol interactions.[8]
-
UV Absorbance: The presence of the benzene ring within the chroman structure confers UV-active properties. Aromatic systems of this nature typically exhibit maximum absorbance (λmax) in the 270-290 nm range. This allows for sensitive and specific detection using a standard UV-Vis or Diode Array Detector (DAD).
Table 1: Summary of Physicochemical Properties and Initial Method Choices
| Property | Inferred Characteristic | Implication for HPLC Method Development |
| Structure | Chroman backbone with polar -OH and -OCH₃ groups | Suitable for Reversed-Phase HPLC. |
| Polarity (XLogP3) | Moderately nonpolar (Estimated ~1.5-2.5) | Good retention on nonpolar stationary phases (e.g., C18). |
| Ionization (pKa) | High (>14, alcoholic -OH) | Analyte will be neutral at typical HPLC pH (2-8). |
| UV Chromophore | Benzene ring | Strong candidate for UV detection (λ ≈ 280 nm). |
1.2. Rationale for Reversed-Phase HPLC
Based on the analyte's properties, RP-HPLC is the logical choice. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water/buffer and an organic solvent like acetonitrile or methanol).[7] The moderately nonpolar 8-Methoxychroman-3-ol will interact with the stationary phase via hydrophobic interactions, allowing for its retention and separation from more polar or less polar impurities.
Systematic Method Development Workflow
Method development should be approached as a logical, multi-step process, beginning with broad screening and progressively refining parameters.[9][10]
Caption: A systematic workflow for HPLC method development.
2.1. Step 1: Method Scouting - Establishing a Baseline
The goal of scouting is to quickly identify a promising set of starting conditions from a wide range of possibilities.[2]
Protocol 2.1.1: Column and Mobile Phase Screening
-
Column Selection:
-
Primary Column: Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is the workhorse of RP-HPLC and provides excellent hydrophobic retention for a wide range of molecules.
-
Alternative Selectivity: If peak shape is poor or co-elution with impurities occurs, consider a column with a different stationary phase, such as a Phenyl-Hexyl. The phenyl phase offers pi-pi interactions which can provide alternative selectivity for aromatic compounds like 8-Methoxychroman-3-ol.[8]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid. The acid helps to control silanol activity on the stationary phase, leading to sharper peaks, and ensures a consistent pH.
-
Mobile Phase B (Option 1): HPLC-grade Acetonitrile (ACN).
-
Mobile Phase B (Option 2): HPLC-grade Methanol (MeOH).
-
Rationale: ACN and MeOH are the most common organic modifiers in RP-HPLC. They have different solvent strengths and can offer different selectivities. ACN is generally a stronger solvent and provides lower backpressure.[8]
-
-
Detector Setup:
-
Using a DAD, perform a peak purity scan on an initial injection to confirm the λmax. For initial scouting, set the detection wavelength to 280 nm .
-
-
Scouting Gradient Run:
-
Perform a fast, broad linear gradient to determine the approximate elution time of the analyte.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 5% B
-
20.0 min: 95% B
-
22.0 min: 95% B
-
22.1 min: 5% B
-
25.0 min: 5% B (re-equilibration)
-
-
-
Evaluation: Analyze the chromatograms from the ACN and MeOH runs. Look for the best overall peak shape, sensitivity, and separation from any visible impurities. The run that provides the most promising result will be carried forward for optimization.
2.2. Step 2: Method Optimization - Refining the Separation
Based on the scouting results, the next step is to fine-tune the parameters to meet the analytical goals (e.g., resolution > 2, analysis time < 15 minutes, good peak symmetry).[9]
Protocol 2.2.1: Gradient and Mobile Phase Optimization
Let's assume the ACN/Water system on the C18 column provided the best starting point.
-
Gradient Slope Adjustment:
-
From the scouting run, estimate the percentage of organic modifier (%B) at which 8-Methoxychroman-3-ol elutes.
-
Design a shallower gradient around this elution point to improve the resolution between the analyte and any closely eluting impurities.[11] For example, if the peak eluted at 10 minutes in the 20-minute 5-95% gradient, the %B is approximately 50%. A new gradient could be: 35% to 65% B over 15 minutes.
-
-
Isocratic vs. Gradient Decision:
-
If the sample contains only the main peak and a few impurities that are well-separated, an isocratic method may be preferable for its simplicity and robustness.
-
To convert to isocratic, use the %B at the midpoint of the peak from the optimized gradient run as a starting point. Adjust the %B to achieve a retention factor (k') between 2 and 10.
-
-
System Optimization:
-
Temperature: Vary the column temperature (e.g., 25 °C, 30 °C, 35 °C). Higher temperatures decrease mobile phase viscosity (lowering backpressure) and can sometimes alter selectivity.[11] 30 °C is often a good, robust starting point.
-
Flow Rate: If the resolution is more than sufficient, the flow rate can be increased (e.g., to 1.2 or 1.5 mL/min) to shorten the analysis time, provided the system pressure remains within acceptable limits.
-
2.3. Final Optimized Method (Example)
After optimization, a final method is established. The following is a hypothetical but realistic set of optimized parameters.
Table 2: Final Proposed HPLC Method for 8-Methoxychroman-3-ol
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 55% A / 45% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detector | DAD |
| Wavelength | 280 nm |
| Run Time | 10 minutes |
Method Validation Protocol (per ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14]
Caption: Core parameters for analytical method validation per ICH Q2(R1).
Protocol 3.1: Specificity
-
Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products.
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (formulation matrix without the active ingredient, if applicable).
-
Analyze a standard solution of 8-Methoxychroman-3-ol.
-
Use a DAD to perform peak purity analysis on the analyte peak in a sample chromatogram.
-
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank or placebo. The peak purity index should be >990 (or equivalent instrument-specific value).
Protocol 3.2: Linearity and Range
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.
-
Procedure:
-
Prepare a stock solution of 8-Methoxychroman-3-ol reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.
Protocol 3.3: Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo sample matrix.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Protocol 3.4: Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Protocol 3.5: Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Parameters to vary:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% absolute organic)
-
-
Assess the impact on retention time, peak area, and resolution.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits, and the %RSD of the results should not exceed 2.0%.
Conclusion
This application note details a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of 8-Methoxychroman-3-ol. By beginning with a thorough characterization of the analyte, a logical progression through scouting and optimization phases leads to a reliable final method. The subsequent validation protocol, designed in accordance with ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose, providing accurate, precise, and trustworthy results for researchers and quality control professionals.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][12][15]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][13]
-
Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][14]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link][16]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link][8]
-
Waters. Method Development Considerations for Reversed-Phase Protein Separations. [Link][11]
-
Thermo Fisher Scientific. (2022). HPLC Method Development Step by Step. YouTube. [Link][2]
-
Journal of Chemical and Pharmaceutical Research. (2012). A process of method development: A chromatographic approach. [Link][1]
-
Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][10]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link][3]
Sources
- 1. jocpr.com [jocpr.com]
- 2. m.youtube.com [m.youtube.com]
- 3. asianjpr.com [asianjpr.com]
- 4. echemi.com [echemi.com]
- 5. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]
- 6. 8-Methoxychroman-6-ol () for sale [vulcanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Guides for method development | YMC CO., LTD. [ymc.co.jp]
- 10. pharmtech.com [pharmtech.com]
- 11. waters.com [waters.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
- 15. ICH Official web site : ICH [ich.org]
- 16. altabrisagroup.com [altabrisagroup.com]
Application Notes & Protocols: Formulation of 8-Methoxychroman-3-ol for Animal Studies
Introduction: The Formulation Imperative
8-Methoxychroman-3-ol is a heterocyclic organic compound belonging to the chroman family. The chroman scaffold is a core structural motif in a variety of biologically active molecules, including tocopherols (Vitamin E), and its derivatives are of significant interest in medicinal chemistry for potential therapeutic applications.[1][2][3] Preclinical in vivo studies, typically in rodent models, are a cornerstone of evaluating the efficacy and safety of such novel compounds. However, the biological activity of a compound can only be accurately assessed if it is successfully delivered to the target site in the body.
The primary challenge for many novel chemical entities, likely including 8-Methoxychroman-3-ol, is poor aqueous solubility.[4][5] This characteristic can lead to low and erratic oral bioavailability, confounding study results and potentially leading to the premature rejection of a promising therapeutic candidate. Therefore, the development of a robust and reproducible formulation is not merely a preparatory step but a critical component of the experimental design.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to formulate 8-Methoxychroman-3-ol for animal studies. It emphasizes the rationale behind vehicle selection, provides detailed, field-proven protocols for preparing common dosage forms, and outlines the necessary quality control measures to ensure formulation integrity.
Physicochemical Profile & Formulation Rationale
Direct, publicly available physicochemical data for 8-Methoxychroman-3-ol is limited. However, we can infer key properties from its structural analogue, 8-Methoxy-chroman-3-carboxylic acid, which is known to be an off-white crystalline powder with a melting point between 170-175 °C and solubility in organic solvents like DMSO.[1][6][7] Compounds with such characteristics—high melting points and lipophilic nature—are often poorly soluble in water.[8] This assumption of low aqueous solubility is the foundational premise for the formulation strategies discussed herein.
Table 1: Inferred Physicochemical Properties of 8-Methoxychroman-3-ol
| Property | Inferred Value/Characteristic | Implication for Formulation |
|---|---|---|
| Aqueous Solubility | Predicted to be low | Direct administration in water or saline is likely not feasible for achieving required dose levels. |
| Lipophilicity (logP) | Predicted to be moderate to high | Suggests good membrane permeability but poor dissolution. May be suitable for lipid-based or suspension formulations.[8][9] |
| Chemical Stability | Unknown | Stability testing of the final formulation is critical to ensure the compound does not degrade during storage and administration.[10][11] |
Given these predicted properties, a systematic approach to formulation is essential. The goal is to create a homogenous, stable preparation that allows for accurate and reproducible dosing.[12]
Pre-Formulation Strategy: A Decision-Making Framework
The selection of an appropriate vehicle is the most critical decision in the formulation process.[13] The ideal vehicle should be non-toxic, have minimal physiological or pharmacological effects, and effectively deliver the compound.[14] A tiered approach is recommended, starting with the simplest systems.
Caption: Formulation strategy decision workflow.
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing two common formulation types for oral administration in rodents. All procedures should be performed in a clean environment, and sterile equipment should be used where appropriate.[15][16]
Protocol A: Aqueous Suspension (1% Methylcellulose)
This is often the preferred starting point for poorly soluble, neutral compounds. Methylcellulose (MC) or carboxymethyl cellulose (CMC) are widely used suspending agents that are generally well-tolerated and have low toxicity.[14]
Rationale: A suspension provides a uniform dispersion of fine drug particles in a vehicle where it is not soluble. This approach avoids the use of potentially toxic organic co-solvents and can improve oral exposure by presenting the drug as a high-surface-area solid for dissolution in the gastrointestinal tract.
Table 2: Composition of a 2 mg/mL Suspension Formulation
| Component | Quantity (for 10 mL) | Purpose |
|---|---|---|
| 8-Methoxychroman-3-ol | 20 mg | Active Pharmaceutical Ingredient (API) |
| Methylcellulose (MC), low viscosity | 100 mg | Suspending agent |
| Sterile Water for Injection | q.s. to 10 mL | Vehicle |
Step-by-Step Methodology:
-
Vehicle Preparation (1% w/v MC):
-
Accurately weigh 100 mg of methylcellulose.
-
Heat approximately 3-4 mL of sterile water to 60-70°C.
-
Slowly add the MC powder to the heated water while stirring vigorously with a magnetic stirrer to create a slurry and ensure all particles are wetted.[14]
-
Remove from heat and add the remaining volume (6-7 mL) of room-temperature sterile water.
-
Continue stirring in a cool water bath until the solution becomes clear and viscous. Store refrigerated.
-
-
Suspension Formulation:
-
Accurately weigh 20 mg of 8-Methoxychroman-3-ol. If the particles are large, gently grind to a fine powder using a mortar and pestle to improve suspension quality.[14]
-
Transfer the powder to a suitable glass vial.
-
Add a small amount (e.g., 0.5 mL) of the 1% MC vehicle to the powder and triturate (mix to a smooth paste) with a spatula. This step is critical to ensure proper wetting of the API and prevent clumping.
-
Gradually add the remaining 1% MC vehicle in small portions while mixing continuously (e.g., by vortexing) until the final volume of 10 mL is reached.
-
Stir the final suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Caption: Step-by-step suspension preparation workflow.
Protocol B: Solubilized Formulation (20% PEG 400)
If higher concentrations are needed or a true solution is required, a co-solvent system can be employed. Polyethylene glycol 400 (PEG 400) is a common co-solvent used in preclinical studies.[17]
Rationale: Co-solvents increase the solubility of a lipophilic compound by reducing the polarity of the aqueous vehicle. This can enhance absorption but must be used judiciously, as co-solvents can have their own biological and toxicological effects.[18][19] It is critical to run a vehicle-only control group in the animal study.
Table 3: Composition of a 5 mg/mL Solubilized Formulation
| Component | Quantity (for 10 mL) | Purpose |
|---|---|---|
| 8-Methoxychroman-3-ol | 50 mg | Active Pharmaceutical Ingredient (API) |
| Polyethylene Glycol 400 (PEG 400) | 2 mL (20% v/v) | Solubilizing agent / Co-solvent |
| Saline (0.9% NaCl) | q.s. to 10 mL | Vehicle |
Step-by-Step Methodology:
-
Solubilization:
-
Accurately weigh 50 mg of 8-Methoxychroman-3-ol and place it into a clean glass vial.
-
Add 2 mL of PEG 400 to the vial.
-
Mix vigorously (vortex) and gently warm (e.g., in a 30-40°C water bath) until the compound is fully dissolved. Visually inspect against a light source to ensure no solid particles remain.
-
-
Final Dilution:
-
Once the compound is fully dissolved in the PEG 400, slowly add the saline in small increments while continuously mixing.
-
Continue to add saline until the final volume of 10 mL is reached.
-
Observe the solution carefully during this step. If the compound begins to precipitate (solution turns cloudy), the formulation has exceeded its saturation solubility in this vehicle system, and the concentration must be lowered.
-
Quality Control & Stability Assessment
Ensuring the quality and stability of a preclinical formulation is a regulatory expectation and a scientific necessity.[10][12] It guarantees that the test animal receives the intended dose throughout the study period.[11]
-
Visual Inspection: All formulations should be visually inspected for homogeneity, color change, or precipitation before each use. Suspensions should be re-suspended by gentle inversion or vortexing to ensure uniformity.
-
pH Measurement: Measure and record the pH of the final formulation. Extreme pH values can cause irritation at the site of administration.
-
Stability Validation: The stability of the dosing formulation should be assessed under the intended storage conditions (e.g., refrigerated, room temperature) and for the planned duration of use.[20] This is typically done by analyzing the concentration of the active ingredient at various time points (e.g., 0, 24, 48 hours) using a validated analytical method like HPLC.[21]
Table 4: Example Template for Formulation Stability Data
| Time Point | Storage Condition | Visual Appearance | pH | Concentration (mg/mL) | % of Initial Conc. |
|---|---|---|---|---|---|
| 0 Hours | 2-8°C | Uniform white suspension | 7.1 | 2.02 | 100% |
| 4 Hours | 2-8°C | Uniform white suspension | 7.1 | 1.99 | 98.5% |
| 24 Hours | 2-8°C | Uniform white suspension | 7.0 | 1.97 | 97.5% |
| 48 Hours | 2-8°C | Uniform white suspension | 7.0 | 1.95 | 96.5% |
Acceptance criteria are typically 90-110% of the initial concentration.[10]
Administration Guidelines
For oral administration in rodents, gastric gavage is the most common and accurate method.[13][19]
-
Dose Volume: The volume administered should be minimized to avoid adverse events. Typical maximum oral gavage volumes are 10 mL/kg for rats and mice.[22]
-
Suspension Dosing: When dosing a suspension, ensure it is thoroughly mixed immediately before drawing each dose to prevent settling and ensure accurate dosing.
-
Animal Handling: Use appropriate restraint techniques to minimize stress to the animal and ensure safe and accurate administration.[13] Training in proper gavage technique is essential.[19]
Conclusion
The successful preclinical evaluation of 8-Methoxychroman-3-ol is critically dependent on the development of a suitable formulation. Due to its presumed poor aqueous solubility, simple aqueous solutions are likely inadequate. This guide provides two robust, well-established starting points: a methylcellulose-based suspension and a PEG 400-based solubilized formulation. The choice between these or other advanced formulations should be driven by the required dose level, the compound's specific solubility characteristics, and the study's duration. Implementing rigorous quality control and stability testing is mandatory to ensure the integrity and reproducibility of the resulting in vivo data.
References
- Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds for Animal Studies.
- ResearchGate. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2.
- Semantic Scholar. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1.
- Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development.
- ResearchGate. (n.d.). In vivo toxicology of excipients commonly employed in drug discovery in rats.
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
- PubMed. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats.
- CMC Pharma. (2022). Stability Studies in Pharmaceuticals.
- BenchChem. (n.d.). Application Notes and Protocols for Oral Administration of LP-922761 in Rodents.
- PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound.
- University of Arizona. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline).
- Echemi. (n.d.). 8-methoxy-chroman-3-carboxylic acid.
- PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Scribd. (n.d.). Stability Studies - Pre Clinical, Clinical and Post Approval.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery.
- PubMed Central. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- Boston University Office of Research. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).
- BenchChem. (n.d.). 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3.
- BenchChem. (n.d.). A Comparative Analysis of 8-Methoxy-chroman-3-carboxylic acid and its Thio-analog.
- BenchChem. (n.d.). An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid (CAS: 108088-19-3).
- IISTE.org. (n.d.). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
- University of California, San Francisco. (n.d.). Recommendations for Substance Administration.
- University of Rochester. (2022). Proper Preparation, Dilution, Usage and Storage of Drugs, Medical Materials and Controlled Substances.
- J&K Scientific. (n.d.). 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3.
- Chem-Impex. (n.d.). 8-Methoxy-chroman-3-carboxylic acid.
Sources
- 1. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. cmcpharm.com [cmcpharm.com]
- 12. altasciences.com [altasciences.com]
- 13. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 16. urmc.rochester.edu [urmc.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 20. natoliscientific.com [natoliscientific.com]
- 21. scribd.com [scribd.com]
- 22. unthealth.edu [unthealth.edu]
Application Note: A Comprehensive Strategy for Assessing the Antioxidant Capacity of 8-Methoxychroman-3-ol
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for evaluating the antioxidant potential of 8-Methoxychroman-3-ol, a heterocyclic compound featuring the chroman core. Recognizing that a single assay is insufficient for a complete antioxidant profile, we present a multi-tiered approach, progressing from foundational chemical assays to more biologically relevant cellular models. This document details the principles, step-by-step protocols, and data interpretation for key assays, including DPPH, ABTS, ORAC, and the Cellular Antioxidant Activity (CAA) assay. The emphasis is placed on the scientific rationale behind experimental choices to ensure robust and reliable characterization of novel antioxidant compounds.
Introduction: The Rationale for a Multi-Assay Approach
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a host of human diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1][2] This has driven significant research into the discovery of novel antioxidant agents.
8-Methoxychroman-3-ol belongs to the chromanol family, a class of compounds whose core structure is famously represented by vitamin E (tocopherols and tocotrienols), one of nature's most potent lipid-soluble antioxidants.[3][4][5] The chroman ring system is pivotal to the antioxidant activity, primarily through its ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[6][7][8] Given this structural heritage, 8-Methoxychroman-3-ol is a promising candidate for antioxidant activity.
However, quantifying this potential requires a nuanced and rigorous approach. Antioxidants can act via different mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9][10] Furthermore, a compound's chemical reactivity in a test tube (in chemico) does not guarantee its efficacy in a complex biological system, where factors like cell membrane permeability, metabolic stability, and localization come into play.[11][12] Therefore, a comprehensive assessment necessitates a panel of assays that probe different mechanistic pathways and bridge the gap between chemical reactivity and biological function.
Section 1: Foundational Mechanisms of Antioxidant Action
Understanding the primary mechanisms of radical scavenging is critical for selecting appropriate assays and interpreting the results.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) quenches a free radical (R•) by donating a hydrogen atom. The antioxidant itself becomes a radical, but it is typically much more stable and less reactive.
A-H + R• → A• + R-H
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical. This is often followed by proton transfer, depending on the solvent and pH.
A-H + R• → A-H•+ + R:-
Many assays involve a mix of these mechanisms, but some are predominantly one over the other.[13] For instance, the ORAC assay is considered a classic HAT-based method, while the ABTS and DPPH assays can proceed via both pathways, with a notable contribution from SET.[9][13]
Caption: Core mechanisms of free radical scavenging by antioxidants.
Section 2: In Chemico Radical Scavenging Assays
This first tier of testing evaluates the intrinsic ability of 8-Methoxychroman-3-ol to neutralize stable radicals in a controlled chemical environment. We will detail three common assays. For all assays, Trolox (a water-soluble analog of vitamin E) is the gold-standard positive control, allowing for results to be expressed as Trolox Equivalents (TE).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: The DPPH assay is a rapid and simple colorimetric method.[14] DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm. When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to the non-radical form DPPH-H, causing the violet color to fade to yellow.[14][15] The degree of discoloration is directly proportional to the scavenging capacity of the antioxidant.
-
Expert Insight: This assay is an excellent first-pass screening tool due to its simplicity and low cost. It provides a quick indication of a compound's general radical scavenging ability. However, the DPPH radical is a synthetic, nitrogen-centered radical, which is not biologically relevant. Therefore, results should be considered preliminary and confirmed with other assays.
-
Protocol:
-
Reagent Preparation: Prepare a stock solution of 8-Methoxychroman-3-ol and a series of dilutions in methanol or ethanol. Prepare a ~0.1 mM DPPH working solution in the same solvent. Prepare Trolox standards (e.g., 0-100 µM).
-
Assay Execution: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution, standard, or solvent blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The chroman structure suggests a rapid reaction, but a 30-minute endpoint ensures completion.[16]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 indicates higher antioxidant activity.[17]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS is first oxidized using a strong oxidizing agent like potassium persulfate to generate the radical, which is a stable, blue-green chromophore.[18] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reaction is monitored by measuring the decrease in absorbance at 734 nm.
-
Expert Insight: The ABTS assay is versatile as it can be used for both hydrophilic and lipophilic compounds and is not significantly affected by pH. The ABTS•+ radical is more reactive than DPPH• and is often considered a good complementary assay.[13] Using both DPPH and ABTS provides a more robust picture of a compound's chemical scavenging ability.
-
Protocol:
-
Reagent Preparation:
-
ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[19]
-
ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[20]
-
-
Assay Execution: In a 96-well plate, add 20 µL of the sample or Trolox standard to 180 µL of the ABTS•+ working solution.
-
Incubation: Incubate at room temperature for 6-10 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the antioxidant activity as Trolox Equivalents (TE). Create a standard curve by plotting the percentage inhibition of the Trolox standards versus their concentration. The results for 8-Methoxychroman-3-ol are then expressed as µmol TE per µmol of the compound.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[21] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant competes with fluorescein for these radicals. The protection is quantified by measuring the area under the fluorescence decay curve (AUC). A larger AUC indicates greater antioxidant protection.
-
Expert Insight: The major advantage of the ORAC assay is its use of a biologically relevant radical source (peroxyl radicals), which are key players in lipid peroxidation in the body.[22] This makes the ORAC assay more representative of in vivo antioxidant action than DPPH or ABTS. It is considered a benchmark for HAT-based activity.
-
Protocol:
-
Reagent Preparation: All reagents (fluorescein, AAPH, Trolox standards, and the test compound) should be prepared in a phosphate buffer (e.g., 75 mM, pH 7.4).
-
Assay Execution (96-well plate):
-
Incubation: Mix and incubate the plate in the fluorescence reader at 37 °C for at least 15-30 minutes to allow thermal equilibration.[22][23]
-
Reaction Initiation & Measurement: Add 25 µL of the AAPH solution to all wells to initiate the reaction. Immediately begin recording the fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60-90 minutes.[22][23]
-
Calculation: Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample/standard. Plot a standard curve of Net AUC for the Trolox standards. Express the ORAC value of 8-Methoxychroman-3-ol as µmol TE per µmol of the compound.
-
| Assay | Mechanism | Radical Source | Measurement | Key Output | Scientific Rationale & Insight |
| DPPH | Mixed SET/HAT | DPPH• (Synthetic) | Colorimetric (↓ 517 nm) | IC50 | Rapid, cost-effective initial screen for general radical scavenging. |
| ABTS | Mixed SET/HAT | ABTS•+ (Synthetic) | Colorimetric (↓ 734 nm) | Trolox Equivalents (TE) | Complements DPPH; versatile for hydrophilic/lipophilic compounds. |
| ORAC | HAT | Peroxyl Radical (AAPH) | Fluorometric (Fluorescein decay) | Trolox Equivalents (TE) | High biological relevance; measures protection against lipid peroxidation-related radicals. |
Section 3: Cellular Antioxidant Activity (CAA) Assay
While in chemico assays are essential, they do not account for biological complexity. The CAA assay bridges this gap by measuring antioxidant activity within living cells.[11][24]
-
Principle: The CAA assay utilizes a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). This non-polar, non-fluorescent molecule can diffuse across the cell membrane. Inside the cell, esterases cleave the acetate groups, trapping the polar, non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cell. In the presence of intracellular ROS (induced by AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][12] An effective antioxidant will enter the cell and quench the ROS, thereby preventing the oxidation of DCFH and reducing the fluorescence signal.[12]
-
Expert Insight: This is a critical validation step. A positive result in the CAA assay demonstrates not only that the compound has antioxidant activity but also that it is bioavailable (can cross the cell membrane) and is not immediately metabolized into an inactive form. It provides a much more physiologically relevant assessment of potential efficacy. It is imperative to first assess the cytotoxicity of the compound to ensure that the observed effects are not simply due to cell death. An MTT or similar viability assay should be run in parallel.[25][26]
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
-
Protocol:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 liver cells) in a black, clear-bottom 96-well plate and allow them to reach >90% confluence.
-
Cytotoxicity Pre-Screen (Parallel Plate): Treat cells with the same concentrations of 8-Methoxychroman-3-ol planned for the CAA assay. After the treatment period, perform an MTT assay to determine the non-toxic concentration range.
-
Treatment: Remove media and treat the CAA plate cells with various non-toxic concentrations of 8-Methoxychroman-3-ol and controls (e.g., Quercetin as a positive control) for 1 hour.
-
Probe Loading: Remove the treatment media and add media containing 25 µM DCFH-DA. Incubate for 1 hour to allow for cellular uptake and de-esterification.
-
Induction of Oxidative Stress: Wash the cells with PBS. Add a solution of AAPH (e.g., 600 µM) in buffer to all wells except the negative controls.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37 °C. Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.[12]
-
Calculation: Calculate the AUC for each concentration. The CAA value is calculated as: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100] Plot CAA units against concentration to determine an EC50 value.
-
Conclusion and Data Synthesis
A thorough investigation of 8-Methoxychroman-3-ol's antioxidant capacity requires a multi-faceted approach. By integrating the results from the assays described, a comprehensive profile can be constructed:
-
DPPH & ABTS assays will establish its fundamental chemical reactivity and ability to scavenge synthetic radicals via mixed HAT/SET mechanisms.
-
The ORAC assay will provide a more biologically relevant measure of its capacity to neutralize peroxyl radicals, key mediators of lipid peroxidation, via a HAT mechanism.
-
The CAA assay will serve as the ultimate validation, confirming that the compound is cell-permeable and can actively protect cells from an induced oxidative insult.
A strong candidate antioxidant like 8-Methoxychroman-3-ol would be expected to show low IC50 values in the DPPH assay and high Trolox Equivalency in the ABTS and ORAC assays. Crucially, this in chemico potential must translate to a dose-dependent reduction in ROS-induced fluorescence in the CAA assay at non-toxic concentrations. This integrated dataset provides the robust, scientifically sound evidence required by researchers and drug development professionals to advance a compound through the discovery pipeline.
References
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from G-Biosciences website. [Link]
-
J&K Scientific. (n.d.). 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3. Retrieved from J&K Scientific website. [Link]
-
Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 136. [Link]
-
Irato, P., & Santovito, G. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Antioxidants, 9(4), 346. [Link]
-
Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). Retrieved from Elabscience website. [Link]
-
Rocchetti, G., et al. (2023). Identification of Oxidative-Stress-Reducing Plant Extracts from a Novel Extract Library—Comparative Analysis of Cell-Free and Cell-Based In Vitro Assays to Quantitate Antioxidant Activity. Antioxidants, 12(11), 1969. [Link]
-
Foti, M. C., & Ingold, K. U. (2003). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. Journal of Agricultural and Food Chemistry, 51(10), 2758-2765. [Link]
-
Stompor, M., & Żarłok, M. (2018). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Molecules, 23(11), 2909. [Link]
-
ResearchGate. (n.d.). Chemical structures with antioxidant activity incorporating chroman moiety of vitamin E and a catechol group. Retrieved from ResearchGate. [Link]
-
Apak, R., et al. (2016). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 21(2), 178. [Link]
-
Villagran, M., et al. (2022). Polyphenolic Composition and Antioxidant Activity (ORAC, EPR and Cellular) of Different Extracts of Argylia radiata Vitroplants and Natural Roots. Plants, 11(3), 254. [Link]
-
Gulcin, İ. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Foods, 9(12), 1663. [Link]
-
Grewal, A. S., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(13), 3999. [Link]
-
Lauritano, C., & Ianora, A. (2016). Cellular and Chemical Assays for Discovery of Novel Antioxidants in Marine Organisms. Marine Drugs, 14(9), 169. [Link]
-
Marzouk, M. S., et al. (2010). Antioxidant activity of methanol extracts of different parts of Lantana camara. Asian Pacific Journal of Tropical Medicine, 3(12), 963-966. [Link]
-
Foti, M. C., & Ingold, K. U. (2003). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. Journal of Agricultural and Food Chemistry, 51(10), 2758-2765. [Link]
-
ResearchGate. (2018). Antioxidant activity of 2H-chromen-2-one derivatives. Retrieved from ResearchGate. [Link]
-
Pérez-Velasco, M., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 209. [Link]
-
G-Biosciences. (n.d.). ORAC Assay. Retrieved from G-Biosciences website. [Link]
-
ResearchGate. (2019). Evaluation of DPPH Radical Scavenging Activity of 2-(Furan-2'-yl)-3-hydroxy-4H-chromen-4-one and Their Derivatives. Retrieved from ResearchGate. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Recent Advances in Antioxidant Capacity Assays. Methods and Protocols, 4(2), 26. [Link]
-
Horváth, A., et al. (2022). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Antioxidants, 11(5), 999. [Link]
-
Tan, B. L., et al. (2018). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 7(5), 68. [Link]
-
ResearchGate. (2003). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. Retrieved from ResearchGate. [Link]
-
Sakurai, S., et al. (2021). Structure-antioxidant Activity (Oxygen Radical Absorbance Capacity) Relationships of Phenolic Compounds. Journal of Computer Aided Chemistry, 22, 1-9. [Link]
-
ResearchGate. (2020). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from ResearchGate. [Link]
-
Manrique, I., et al. (2014). Chemical Study and Determination of the Antioxidant Activity of Three Varieties Tropaeolum tuberosum (Mashua). Food and Nutrition Sciences, 5, 1459-1468. [Link]
-
Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422. [Link]
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]
-
PubChem. (n.d.). (3S)-3',7-dihydroxy-2',4',5',8-tetramethoxyisoflavan. Retrieved from PubChem. [Link]
-
Popović-Bijelić, A., et al. (2022). Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study. Molecules, 27(19), 6529. [Link]
-
Scribd. (n.d.). ORAC Assay Protocol. Retrieved from Scribd. [Link]
-
Irato, P., & Santovito, G. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Physiology, 11, 495. [Link]
-
PubChem. (n.d.). (S)-8-Methoxy-3,5-dimethylisochroman-6-ol. Retrieved from PubChem. [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method) - Elabscience® [elabscience.com]
- 19. researchgate.net [researchgate.net]
- 20. cosmobiousa.com [cosmobiousa.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methoxychroman-3-ol
Welcome to the dedicated technical support center for the synthesis of 8-Methoxychroman-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your target molecule.
Overview of Synthetic Strategies
The synthesis of 8-Methoxychroman-3-ol can be approached through several synthetic routes. The most common and practical methods involve the transformation of a precursor that already contains the chroman scaffold. The two primary strategies discussed in this guide are:
-
Reduction of 8-Methoxychroman-3-one: This is a straightforward approach that involves the reduction of a ketone to the desired secondary alcohol. The choice of reducing agent is critical for achieving high yield and, if applicable, diastereoselectivity.
-
Epoxidation of 8-Methoxychromene followed by Ring-Opening: This two-step sequence involves the formation of an epoxide across the double bond of the corresponding chromene, followed by a nucleophilic ring-opening to install the hydroxyl group at the C3 position.
Each of these routes has its own set of potential challenges. The following sections will address these issues in a question-and-answer format to provide clear and actionable solutions.
Troubleshooting Guide: Route 1 - Reduction of 8-Methoxychroman-3-one
This section focuses on addressing the common issues encountered during the synthesis of 8-Methoxychroman-3-ol via the reduction of its corresponding ketone precursor.
Q1: My reduction of 8-Methoxychroman-3-one is incomplete, and I observe a significant amount of starting material even after extended reaction times. What could be the cause?
A1: Incomplete reduction is a common issue that can often be traced back to the activity of the reducing agent or the reaction conditions.
-
Reducing Agent Activity: Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation.[1] However, its reactivity can be diminished by improper storage or exposure to moisture. Ensure that you are using a fresh, anhydrous batch of NaBH₄.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. While NaBH₄ is often used in alcoholic solvents like methanol or ethanol, the reaction can be sluggish at low temperatures. If you are running the reaction at 0 °C or below, consider allowing the reaction to warm to room temperature.
-
Activation: In some cases, the ketone may be sterically hindered or electronically deactivated. The use of a more powerful reducing agent, such as lithium aluminum hydride (LAH), could be considered. However, LAH is much more reactive and requires strictly anhydrous conditions and careful handling. A safer alternative could be to use NaBH₄ in the presence of a Lewis acid, such as cerium(III) chloride (Luche reduction), which can enhance the electrophilicity of the carbonyl group.
Q2: The yield of my 8-Methoxychroman-3-ol is consistently low, even with complete consumption of the starting material. What are the potential side reactions?
A2: Low yields can be attributed to over-reduction or side reactions involving the chroman ring system.
-
Over-reduction: While less common with NaBH₄, more potent reducing agents like LAH could potentially lead to the cleavage of the ether linkage in the chroman ring, especially with prolonged reaction times or elevated temperatures.
-
Competing Reactions: The presence of impurities in the starting material or the solvent can lead to undesired side reactions that consume the reducing agent. Ensure the purity of your 8-methoxychroman-3-one before starting the reduction.
-
Work-up Issues: The work-up procedure is critical for isolating the product. Ensure that the pH is carefully adjusted to quench any remaining reducing agent and to protonate the resulting alkoxide. Improper pH adjustment can lead to the formation of emulsions or the degradation of the product.
Q3: I am trying to synthesize a specific diastereomer of a substituted 8-Methoxychroman-3-ol, but I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?
A3: Achieving high diastereoselectivity in the reduction of cyclic ketones depends on the steric and electronic environment around the carbonyl group and the choice of the reducing agent.
-
Sterically Hindered Reducing Agents: The use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®), can provide high diastereoselectivity. These reagents approach the carbonyl group from the less sterically hindered face, leading to the preferential formation of one diastereomer.
-
Chelation-Controlled Reduction: If there is a nearby functional group that can chelate to a metal ion, a chelation-controlled reduction can be employed. For example, using NaBH₄ with a Lewis acid like CeCl₃ can lead to a specific diastereomer due to the formation of a cyclic intermediate.
| Reducing Agent | Typical Diastereoselectivity | Reaction Conditions |
| Sodium Borohydride (NaBH₄) | Moderate | Methanol, 0 °C to RT |
| Lithium Aluminum Hydride (LAH) | Moderate to Good | THF, 0 °C |
| L-Selectride® | High | THF, -78 °C |
| Luche Reduction (NaBH₄, CeCl₃) | High (Chelation-dependent) | Methanol, -78 °C to 0 °C |
Troubleshooting Guide: Route 2 - Epoxidation and Ring-Opening of 8-Methoxychromene
This section addresses the challenges associated with the two-step synthesis of 8-Methoxychroman-3-ol from 8-methoxychromene.
Q1: The epoxidation of my 8-methoxychromene is slow and gives a low yield of the epoxide. How can I optimize this step?
A1: The efficiency of the epoxidation reaction is highly dependent on the choice of the oxidizing agent and the reaction conditions.
-
Choice of Epoxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the epoxidation of alkenes. Ensure that the m-CPBA is of high purity, as impurities can affect its reactivity. Other epoxidizing agents, such as magnesium monoperoxyphthalate (MMPP), can also be used and may offer advantages in terms of stability and ease of handling.
-
Reaction Temperature: Epoxidation reactions are typically carried out at low temperatures (0 °C to room temperature) to minimize side reactions. Running the reaction at too low a temperature may slow it down significantly, while higher temperatures can lead to the decomposition of the peroxide and the epoxide product.
-
pH Control: The reaction mixture should be buffered, as the m-chlorobenzoic acid byproduct can catalyze the ring-opening of the epoxide. The addition of a mild base, such as sodium bicarbonate, can help to maintain a neutral pH.
Q2: During the ring-opening of the 8-methoxychromene epoxide, I am observing the formation of a diol byproduct instead of the desired 8-Methoxychroman-3-ol. What is causing this?
A2: The formation of a diol (8-methoxychroman-3,4-diol) is a common side reaction during the ring-opening of chromene epoxides, especially under acidic conditions.[2][3]
-
Nucleophile Choice: The ring-opening of epoxides can be performed under acidic or basic conditions.[4][5] For the synthesis of 8-Methoxychroman-3-ol, a hydride source is required to open the epoxide. The use of a reducing agent like LAH or Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) will typically attack the less sterically hindered carbon of the epoxide (C4), leading to the desired C3-ol.
-
Reaction Conditions: If using a protic nucleophile (e.g., water in the work-up) under acidic conditions, the epoxide can be activated by protonation, leading to a nucleophilic attack by water at either C3 or C4. To favor the desired reduction, the reaction should be carried out under anhydrous conditions with a suitable hydride source.
Q3: The regioselectivity of the epoxide ring-opening is poor, and I am getting a mixture of 8-Methoxychroman-3-ol and 8-Methoxychroman-4-ol. How can I control the regioselectivity?
A3: The regioselectivity of epoxide ring-opening is a classic problem in organic synthesis and is dictated by the reaction mechanism (SN1 vs. SN2).[5]
-
Under Basic or Nucleophilic Conditions (SN2): Strong nucleophiles, such as hydrides (from LAH or NaBH₄), will attack the less sterically hindered carbon of the epoxide.[3][4] In the case of 8-methoxychromene epoxide, the C4 position is generally less hindered, and attack at this position will lead to the formation of 8-Methoxychroman-3-ol.
-
Under Acidic Conditions (SN1-like): In the presence of an acid, the epoxide oxygen is protonated, and the ring-opening proceeds through a transition state with significant carbocationic character. The nucleophile will then attack the more substituted carbon that can better stabilize the partial positive charge (the benzylic C4 position). This would lead to the undesired 8-methoxychroman-4-ol. Therefore, to obtain 8-Methoxychroman-3-ol, it is crucial to perform the ring-opening under basic or neutral conditions.
Frequently Asked Questions (FAQs)
Q1: How can I effectively purify my final product, 8-Methoxychroman-3-ol?
A1: Purification can typically be achieved by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.
Q2: I am observing the formation of an unexpected isomeric chromane during my synthesis. What could be the cause?
A2: The formation of isomeric chromanes can sometimes occur, particularly in syntheses that involve cationic intermediates, such as triflimide-catalyzed annulations.[6] These side reactions can arise from rearrangements of the intermediate carbocations. To minimize such byproducts, it is advisable to use reaction conditions that do not favor the formation of long-lived carbocations.
Q3: My chroman synthesis is suffering from the formation of high-molecular-weight, insoluble material. What is this and how can I prevent it?
A3: This is often the result of self-condensation or polymerization of the starting materials, especially when using aldehydes in the presence of base.[7][8] To prevent this, carefully control the reaction temperature and stoichiometry. Lowering the temperature and using a slight excess of one reagent can sometimes suppress these side reactions.
Experimental Protocols
Protocol 1: Synthesis of 8-Methoxychroman-3-ol via Reduction of 8-Methoxychroman-3-one
-
Dissolution: Dissolve 8-methoxychroman-3-one (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add acetone to quench the excess NaBH₄, followed by the careful addition of 1 M HCl to adjust the pH to ~7.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of 8-Methoxychroman-3-ol via Epoxidation and Ring-Opening
Step A: Epoxidation of 8-Methoxychromene
-
Dissolution: Dissolve 8-methoxychromene (1.0 eq) in dichloromethane in a round-bottom flask.
-
Buffering: Add sodium bicarbonate (2.0 eq) to the solution.
-
Addition of Oxidizing Agent: Slowly add m-CPBA (1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
Step B: Ring-Opening of the Epoxide
-
Dissolution: Dissolve the crude epoxide from Step A in anhydrous THF under an inert atmosphere.
-
Addition of Reducing Agent: Cool the solution to 0 °C and slowly add a solution of LAH (1.5 eq) in THF.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).
-
Filtration: Filter the resulting aluminum salts and wash the filter cake with THF.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Synthetic routes to 8-Methoxychroman-3-ol.
Caption: Troubleshooting decision tree for low yield.
References
- BenchChem. (2025). Troubleshooting unexpected side products in chroman synthesis.
- BenchChem. (2025). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes.
-
Lätti, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Thomson, R. J., et al. (2018). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery.
- BenchChem. (2025). How to avoid common pitfalls in chromone synthesis.
-
Oriental Journal of Chemistry. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. SYNTHESIS OF ISOCOUMARIN COMPOUNDS, 8-HYDROXY-6-METHOXY-3-PENTYL-1H-ISOCHROMEN-1-ONE AND FUSARIUMIN ANALOG USING PALLADIUM-CATAL. Retrieved from [Link]
-
ChemRxiv. Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of chromans and flavanes. Retrieved from [Link]
-
ResearchGate. Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. Retrieved from [Link]
-
ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]
-
Tetrahedron Letters. synthesis of 8-hydroxyisochromenes and 8-hydroxyisocoumarins from 3-ethoxycyclohex-2-en-1-one. Retrieved from [Link]
-
American Chemical Society. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. Retrieved from [Link]
-
Molecules. Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Retrieved from [Link]
-
ResearchGate. Various methods for epoxidation and epoxide ring-opening. Retrieved from [Link]
-
Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]
- BenchChem. An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid (CAS: 108088-19-3).
-
YouTube. 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved from [Link]
-
YouTube. Epoxide Ring Opening Reactions | SN1 and SN2 Substitution | CSIR NET June 2024 Chemical Science. Retrieved from [Link]
-
ACS Publications. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Retrieved from [Link]
- Google Patents. Selective synthesis of chroman compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Methoxychroman-3-ol Isomers
Welcome to the technical support center for the purification of 8-Methoxychroman-3-ol isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating the stereoisomers of this important structural motif. The presence of a chiral center at the C-3 position means that 8-Methoxychroman-3-ol exists as a pair of enantiomers, which have identical physical properties in an achiral environment, making their separation a significant challenge.[1][2]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to develop robust and efficient purification strategies.
Core Challenge: The Nature of Enantiomers
The primary difficulty in purifying 8-Methoxychroman-3-ol is the separation of its (R)- and (S)-enantiomers. Unlike diastereomers, which have different physical properties, enantiomers share the same boiling point, melting point, and solubility in achiral solvents.[2] Therefore, separation requires the introduction of a chiral environment to induce differential interaction. This can be achieved through two main strategies:
-
Direct Methods: Utilizing Chiral Stationary Phases (CSPs) in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Indirect Methods: Reacting the racemic alcohol with a pure chiral resolving agent to form a pair of diastereomers, which can then be separated using standard techniques like crystallization or achiral chromatography.[1][3]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Decision workflow for separating 8-Methoxychroman-3-ol enantiomers.
Troubleshooting Guide: Chromatographic Purification
This section addresses common issues encountered during the chiral chromatographic separation of 8-Methoxychroman-3-ol.
Issue 1: Poor or No Enantiomeric Resolution
Question: I'm injecting my racemic 8-Methoxychroman-3-ol, but I'm seeing only a single peak or two poorly resolved peaks on my chiral column. What's wrong?
Answer: This is the most common challenge and usually stems from a suboptimal choice of the Chiral Stationary Phase (CSP) or mobile phase. The key is to create a significant energy difference in the transient interactions between the two enantiomers and the CSP.
Causality & Solutions:
-
Inappropriate CSP Selection: The "lock and key" interaction between the analyte and the CSP is paramount. For chromanol-type structures, polysaccharide-based CSPs are a proven starting point.
-
Action: Screen a set of columns with different chiral selectors. Good candidates include those based on cellulose or amylose derivatives (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS). These phases create chiral pockets and offer multiple interaction points (hydrogen bonding, π-π stacking, steric hindrance) that are essential for resolving chromanols.
-
-
Suboptimal Mobile Phase: The mobile phase modulates the interaction between the analyte and the CSP. Its composition dictates retention, selectivity, and ultimately, resolution.
-
For Supercritical Fluid Chromatography (SFC): SFC is often the preferred technique for chiral separations due to its high efficiency, speed, and reduced use of organic solvents.[4][5][6] The primary mobile phase is supercritical CO₂, and a small percentage of an alcohol co-solvent (modifier) is used to control elution.
-
Action: Screen different alcohol modifiers (Methanol, Ethanol, Isopropanol). Methanol is often a good starting point, but switching to ethanol or isopropanol can drastically alter selectivity because they are less polar and can change the way the analyte interacts with both the CSP and the mobile phase.[7]
-
-
For Normal Phase (NP) HPLC: The principle is similar to SFC.
-
Action: Use a non-polar primary solvent like hexane or heptane and screen alcohol modifiers (Isopropanol, Ethanol). Adjust the percentage of the modifier in small increments (e.g., from 5% to 20%) to find the optimal balance between retention and resolution.
-
-
-
Incorrect Column Temperature: Temperature influences the thermodynamics of chiral recognition.
-
Action: Screen temperatures between 15°C and 40°C. Lower temperatures often increase enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed on the CSP, though this can also lead to broader peaks. Conversely, higher temperatures can sometimes improve efficiency. There is no universal rule, so empirical screening is necessary.[8]
-
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} Caption: Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: I'm getting separation, but my peaks are tailing severely, which compromises my quantification and fraction collection. How can I improve this?
Answer: Poor peak shape is typically caused by undesirable secondary interactions, column overload, or issues with the sample solvent.
Causality & Solutions:
-
Column Overload: Injecting too much mass onto the column saturates the active sites of the CSP, leading to peak broadening and tailing.
-
Action: Reduce the injection volume or the sample concentration. Perform a loading study by injecting progressively smaller amounts until a symmetrical peak shape is achieved.
-
-
Sample Solvent Incompatibility: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion. The strong solvent carries the analyte band down the column in a disorganized way before it has a chance to properly equilibrate with the mobile phase.
-
Action: Whenever possible, dissolve the 8-Methoxychroman-3-ol in the initial mobile phase.[8] If solubility is an issue, use the weakest solvent possible and inject the smallest volume.
-
-
Secondary Interactions: The free hydroxyl group on 8-Methoxychroman-3-ol can sometimes engage in strong, undesirable hydrogen bonding with active sites (e.g., residual silanols) on the silica support of the CSP, causing tailing.
-
Action (SFC/NP-HPLC): Add a small amount of a polar additive to the mobile phase. For a neutral/acidic molecule like an alcohol, a basic additive is sometimes effective. However, for alcohols, simply optimizing the alcohol modifier percentage is often sufficient. In some cases, an acidic additive like trifluoroacetic acid (TFA) can improve the peak shape of acidic analytes, though it is less commonly required for alcohols.[8]
-
Issue 3: Retention Time Instability
Question: My retention times are drifting from one injection to the next, making it impossible to rely on the method. What is causing this instability?
Answer: Retention time drift is almost always due to a lack of system equilibration or changes in the mobile phase composition or temperature.
Causality & Solutions:
-
Insufficient Equilibration: Chiral stationary phases, particularly polysaccharide-based ones, can take a long time to fully equilibrate with the mobile phase.
-
Action: Ensure the column is flushed with the mobile phase for at least 20-30 column volumes before the first injection. When changing mobile phase composition, allow for ample re-equilibration time.
-
-
Mobile Phase Volatility (NP-HPLC): In normal phase HPLC, solvents like hexane are highly volatile. If the mobile phase reservoir is not properly covered, the more volatile component can evaporate, changing the mobile phase composition over time and causing retention drift.
-
Action: Keep mobile phase bottles capped and prepare fresh mobile phase daily.[8]
-
-
Temperature Fluctuations: As mentioned, temperature affects retention. A fluctuating lab temperature can lead to drifting retention times.
-
Action: Use a column oven to maintain a constant, controlled temperature for the column.
-
Frequently Asked Questions (FAQs)
Q1: Why is Supercritical Fluid Chromatography (SFC) often recommended for chiral separations over HPLC? A1: SFC offers several key advantages. The mobile phase (supercritical CO₂) has low viscosity and high diffusivity, which allows for much higher flow rates and faster separations without a significant loss in efficiency.[4][5] This leads to higher throughput. Furthermore, it significantly reduces the consumption of organic solvents, making it a "greener" and more cost-effective technology, especially at the preparative scale.[6][7]
Q2: Can I use a standard achiral C18 column to separate the enantiomers of 8-Methoxychroman-3-ol? A2: No, not directly. A standard C18 column provides an achiral environment and will not differentiate between enantiomers; they will co-elute as a single peak. Separation of enantiomers requires a chiral environment, which is typically provided by a Chiral Stationary Phase (CSP).
Q3: I don't have access to chiral chromatography. How can I separate the enantiomers using the "indirect" method? A3: You can use a classical resolution technique.[9][10] This involves reacting your racemic 8-Methoxychroman-3-ol with a single, pure enantiomer of a chiral resolving agent. For an alcohol, a common choice is an enantiomerically pure chiral acid (like (R)-(-)-Mandelic acid or (+)-Tartaric acid) to form diastereomeric esters or salts.[1][3] These diastereomers have different physical properties and can be separated by standard methods like fractional crystallization or even chromatography on a standard achiral silica column.[11] Once separated, the chiral agent is chemically cleaved (e.g., by hydrolysis) to yield the pure (R)- and (S)-enantiomers of your alcohol.
Q4: My diastereomeric salt mixture won't crystallize. What should I do? A4: This is a common issue, as successful crystallization depends on the formation of a well-ordered crystal lattice and a significant difference in solubility between the two diastereomers.
-
Screen Solvents: Systematically screen a wide range of solvents and solvent mixtures with varying polarities.
-
Check for Eutectic Formation: It's possible your diastereomer mixture forms a eutectic, meaning that at a certain ratio, the mixture has a lower melting point than either pure diastereomer, preventing effective separation by crystallization.[11]
-
Switch to Chromatography: If crystallization fails, remember that your diastereomers have different physical properties. They can almost always be separated using standard achiral column chromatography on silica gel.
Methodology & Data
Experimental Protocol: Chiral SFC Screening for 8-Methoxychroman-3-ol
This protocol outlines a systematic approach to developing a chiral SFC separation method.
1. System Preparation:
-
System: Analytical SFC system with UV detector.
-
Columns: Screen a minimum of 4 polysaccharide-based CSPs (e.g., Chiralpak AD-H, AS-H, Chiralcel OD-H, OJ-H).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifiers): Methanol, Ethanol, Isopropanol.
-
Sample Preparation: Dissolve racemic 8-Methoxychroman-3-ol in Methanol at 1 mg/mL.
2. Screening Protocol:
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL.
-
Run a generic gradient for each column/modifier combination:
-
Start at 5% modifier.
-
Ramp to 40% modifier over 8 minutes.
-
Hold at 40% for 2 minutes.
-
Return to 5% and re-equilibrate for 3 minutes.
-
3. Data Evaluation:
-
Evaluate the chromatograms for each condition. Look for the combination of column and modifier that provides the best "hit"—ideally, baseline resolution (Rs > 1.5).
-
Record retention times (t1, t2), peak widths (w1, w2), selectivity (α), and resolution (Rs).
Data Summary Table: Example Screening Results
| Column | Modifier | t1 (min) | t2 (min) | Selectivity (α) | Resolution (Rs) | Notes |
| Chiralpak AD-H | Methanol | 4.15 | 4.55 | 1.12 | 1.6 | Good initial hit. |
| Chiralpak AD-H | Ethanol | 5.20 | 5.95 | 1.18 | 2.1 | Improved resolution. Promising. |
| Chiralpak AD-H | Isopropanol | 6.80 | 7.10 | 1.05 | 0.8 | Poor resolution. |
| Chiralcel OD-H | Methanol | 3.90 | 3.90 | 1.00 | 0.0 | No separation. |
| Chiralcel OD-H | Ethanol | 4.85 | 5.20 | 1.09 | 1.2 | Partial separation. |
4. Optimization:
-
Based on the best result from the screening (e.g., Chiralpak AD-H with Ethanol), switch from a gradient to an isocratic method.
-
Fine-tune the percentage of ethanol to maximize resolution while minimizing run time.
-
Optimize temperature and back pressure to further improve peak shape and efficiency.
References
- Vertex AI Search. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Phenomenex. Supercritical Fluid Chromatography (SFC) Columns.
- Das L. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- Williams, K. L., & Sander, L. C. (1997). Enantiomer separations on chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A.
- Benchchem. A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- PMC - NIH. Strategies for chiral separation: from racemate to enantiomer.
- Benchchem. "Addressing challenges in the purification of flavanone isomers".
- Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- Wikipedia. Chiral resolution.
- SYNTHESIS OF ISOCOUMARIN COMPOUNDS, 8-HYDROXY-6-METHOXY-3-PENTYL-1H-ISOCHROMEN-1-ONE AND FUSARIUMIN ANALOG USING PALLADIUM-CATAL.
- NIH. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
- Wikipedia. Diastereomeric recrystallization.
- SciSpace. Processes to separate enantiomers.
- Slideshare. (2023). Resolution of racemic mixture.
- Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 6. selvita.com [selvita.com]
- 7. omicsonline.org [omicsonline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Resolution of racemic mixture | PPTX [slideshare.net]
- 11. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
stability issues of 8-Methoxychroman-3-ol in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 8-Methoxychroman-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Due to the limited specific public data on 8-Methoxychroman-3-ol, this guide synthesizes established principles from closely related chromanol structures, such as tocopherols (Vitamin E) and flavan-3-ols, to provide scientifically grounded advice.[1][2][3][4]
Troubleshooting Guide
This section addresses specific experimental issues you might encounter.
Question 1: My solution of 8-Methoxychroman-3-ol, which was initially colorless, has developed a yellow or brownish tint. What is happening?
Answer:
The development of a yellow or brownish color is a classic indicator of degradation, most likely due to oxidation. The chromanol core, particularly the phenolic hydroxyl group, is susceptible to oxidation. This process can be accelerated by several factors:
-
Exposure to Air (Oxygen): The primary culprit is often dissolved oxygen in the solvent. The chromanol can be oxidized to form quinone-type structures, which are often colored.[5][6]
-
Presence of Trace Metal Ions: Metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent or glassware can catalyze oxidation reactions.
-
Elevated pH: Basic conditions can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[2][7]
Immediate Troubleshooting Steps:
-
Prepare Fresh Solutions: Discard the discolored solution and prepare a fresh one for your experiment.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or equivalent high-purity solvents with low dissolved oxygen and metal ion content.
-
De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.
-
Use Amber Glassware: To rule out photodegradation as a contributing factor, use amber vials or wrap your glassware in aluminum foil.[8][9]
Question 2: I'm observing a gradual loss of my compound's concentration in my stock solution over a few days, even when stored in the dark at 4°C. What could be the cause?
Answer:
A gradual loss of potency, even under refrigerated and dark conditions, points towards slow chemical degradation. While cold temperatures slow down reaction rates, they don't stop them entirely.
Probable Causes & Solutions:
-
Slow Oxidation: As mentioned above, oxidation can still occur, albeit more slowly, at 4°C.
-
Solution: Store stock solutions under an inert atmosphere (e.g., argon-flushed vials) to minimize oxygen exposure. Prepare smaller batches of stock solution more frequently.
-
-
Inappropriate Solvent or pH: The choice of solvent and its pH can significantly impact stability. While many organic solvents are suitable, protic solvents or aqueous solutions with non-optimal pH can promote degradation.
-
Hydrolysis (if derivatized): If your 8-Methoxychroman-3-ol has been derivatized (e.g., esterified), hydrolysis could be a factor, especially in aqueous or alcoholic solutions containing trace amounts of acid or base.
Question 3: My HPLC analysis shows new, smaller peaks appearing over time, and the main peak for 8-Methoxychroman-3-ol is decreasing. What are these new peaks?
Answer:
The appearance of new peaks alongside the reduction of the parent compound peak is direct evidence of degradation. These new peaks represent degradation products.
Plausible Degradation Pathways:
-
Oxidation Products: The primary degradation products are likely oxidized forms of the molecule. The secondary alcohol at the 3-position can be oxidized to a ketone (8-Methoxychroman-3-one), and the phenolic ring can be oxidized to quinone-like species.
-
Dimerization: Free radical-mediated oxidation can sometimes lead to the formation of dimers or other oligomers.[3]
-
Photodegradation Products: If the solution was exposed to light, specific photoproducts may form. UV irradiation is known to degrade tocopherols, which share the chromanol core.[8][11]
Workflow for Identification:
-
Forced Degradation Study: To tentatively identify these peaks, you can perform a forced degradation study (see protocol below). By intentionally stressing the compound under specific conditions (acid, base, oxidation, heat, light), you can see which conditions generate the unknown peaks, giving clues to their identity.
-
LC-MS Analysis: The most definitive way to identify these degradants is by using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This will provide the molecular weights of the new compounds, allowing you to propose structures.[3][11]
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for 8-Methoxychroman-3-ol, both as a solid and in solution?
A:
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light (in an amber vial or dark location), and under refrigeration (2-8°C) or frozen for long-term storage. A desiccator can help protect it from moisture.
-
In Solution: Prepare solutions fresh whenever possible. If a stock solution must be stored, keep it at -20°C or -80°C in an amber, airtight vial. Before sealing, flush the headspace with argon or nitrogen to displace oxygen.
Q: How does pH affect the stability of 8-Methoxychroman-3-ol in aqueous solutions?
A: Based on related phenolic compounds, 8-Methoxychroman-3-ol is expected to be most stable in slightly acidic to neutral solutions (pH 4-7).[2][7] Under alkaline (basic) conditions (pH > 8), the phenolic hydroxyl group will deprotonate, forming a phenoxide ion. This negatively charged species is significantly more susceptible to rapid oxidation, which can lead to rapid discoloration and degradation.[2][12]
Q: Is 8-Methoxychroman-3-ol sensitive to light?
A: Yes, compounds with a chromanol structure are often sensitive to UV and visible light.[8][9] Light exposure can provide the energy to initiate photo-oxidative degradation, leading to the formation of free radicals and subsequent degradation products.[11][13] It is a mandatory best practice to always protect solutions of 8-Methoxychroman-3-ol from light by using amber glassware or by wrapping containers in aluminum foil.
Q: What solvents are recommended for preparing stable solutions?
A: The choice depends on the application.
-
For General Use/Storage: High-purity, anhydrous aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are often good choices for creating stock solutions as they are less reactive. Anhydrous ethanol can also be used.
-
For Biological Assays: If using aqueous buffers, ensure they are freshly prepared, de-gassed, and buffered to a slightly acidic or neutral pH. The addition of a small percentage of an antioxidant like BHT or using a chelating agent like EDTA to sequester trace metals can sometimes enhance stability, but this must be validated for your specific assay.
Data & Protocols
Table 1: Summary of Factors Affecting 8-Methoxychroman-3-ol Stability
| Factor | Risk Level | Probable Outcome | Mitigation Strategy |
| Oxygen (Air) | High | Oxidation, color formation, loss of potency. | Use de-gassed solvents; store under inert gas (Ar, N₂). |
| Light (UV/Visible) | High | Photodegradation, formation of radical species. | Use amber glassware or foil wrapping; minimize exposure. |
| High pH (>8) | High | Accelerated oxidation due to phenoxide formation. | Maintain solutions at a slightly acidic to neutral pH (4-7). |
| Elevated Temp. | Medium | Increased rate of all degradation reactions. | Store solutions at low temperatures (-20°C or below). |
| Metal Ions | Medium | Catalysis of oxidation reactions. | Use high-purity solvents and clean glassware. Consider EDTA. |
Diagram 1: Potential Degradation Pathways
This diagram illustrates the primary suspected degradation routes for a chroman-3-ol structure based on known chemistry of related molecules.
Caption: Potential degradation pathways for 8-Methoxychroman-3-ol.
Experimental Protocol: Forced Degradation Study
This protocol helps you understand the intrinsic stability of 8-Methoxychroman-3-ol and identify potential degradation products.
Objective: To assess the stability of 8-Methoxychroman-3-ol under various stress conditions.
Materials:
-
8-Methoxychroman-3-ol
-
HPLC-grade acetonitrile (ACN) and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
pH meter, water bath, photostability chamber (or UV lamp)
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of 8-Methoxychroman-3-ol in ACN at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in a 1:1 ratio in an amber HPLC vial. Prepare a control sample with solvent only.
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidation: Mix with 3% H₂O₂.
-
Thermal Stress: Use the control sample (stock diluted with solvent).
-
Photolytic Stress: Use the control sample in a clear vial.
-
-
Incubation:
-
Incubate the Acid, Base, and Oxidation vials at 60°C for 24 hours (or until ~10-20% degradation is observed by preliminary HPLC runs).
-
Incubate the Thermal Stress vial at 60°C in the dark.
-
Expose the Photolytic Stress vial to a controlled light source as per ICH Q1B guidelines.[8]
-
Keep a control sample at 4°C in the dark.
-
-
Analysis:
-
At designated time points (e.g., 2, 8, 24 hours), take an aliquot from each vial.
-
If necessary, neutralize the acid and base samples before injection.
-
Analyze all samples by a validated HPLC method. A reverse-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.[14][15]
-
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control. Note the percentage degradation of the main peak and the appearance and relative area of any new peaks. This will indicate susceptibility to acid, base, oxidation, heat, or light.
Diagram 2: Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
References
-
Yoon, B. K., et al. (2024). Protection of α-Tocopherol from UV-Induced Degradation by Encapsulation into Zein Nanoparticles. MDPI. Retrieved from [Link]
-
Pérez-Navarro, J., et al. (2025). Development and Validation of a Selective Method to Quantify Low-Molecular-Mass Flavan-3-ols in Grapes and Wines. National Institutes of Health. Retrieved from [Link]
-
Tsuruta, H., et al. (2017). An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector. National Institutes of Health. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Transformations of chromanol and tocopherol and synthesis of ascorbate conjugates. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Different Moisture Contents on the Stability of Tocochromanols in Bulk Oils at 25 °C Storage. ResearchGate. Retrieved from [Link]
-
Lazar, S., et al. (2014). Degradation of (-)-Epicatechin and Procyanidin B2 in Aqueous and Lipidic Model Systems. First Evidence of "Chemical" flavan-3-ol Oligomers in Processed Cocoa. PubMed. Retrieved from [Link]
-
Rosenau, T., et al. (2012). Is the chromanol head group of vitamin E nature's final truth on chain-breaking antioxidants? PubMed. Retrieved from [Link]
-
Marković, Z. S., et al. (n.d.). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2011). Rapid and simple method for the quantification of flavan-3-ols in wine. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). (S)-8-Methoxy-3,5-dimethylisochroman-6-ol. PubChem. Retrieved from [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
-
Grgic, J., et al. (2011). Synthetic chromanol derivatives and their interaction with complex III in mitochondria from bovine, yeast, and Leishmania. PubMed. Retrieved from [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. MDPI. Retrieved from [Link]
-
PubMed. (n.d.). Kinetics method for the quantitation of anthocyanidins, flavonols, and flavones in foods. PubMed. Retrieved from [Link]
-
Rosenau, T., et al. (2007). Vitamin E chemistry. Studies into initial oxidation intermediates of alpha-tocopherol: disproving the involvement of 5a-C-centered "chromanol methide" radicals. PubMed. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Photodegradation?. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Retrieved from [Link]
-
SciELO Colombia. (n.d.). Photocatalytic degradation of Phenol, Catechol and Hydroquinone over Au-ZnO nanomaterials. SciELO Colombia. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the structural transformation of anthocyanins and the.... ResearchGate. Retrieved from [Link]
-
FrontierScientists. (2015). Photodegradation. YouTube. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. ResearchGate. Retrieved from [Link]
-
PubMed. (2017). UV-vis degradation of α-tocopherol in a model system and in a cosmetic emulsion-Structural elucidation of photoproducts and toxicological consequences. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of (-)-epicatechin and procyanidin B2 in aqueous and lipidic model systems. first evidence of "chemical" flavan-3-ol oligomers in processed cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is the chromanol head group of vitamin E nature's final truth on chain-breaking antioxidants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin E chemistry. Studies into initial oxidation intermediates of alpha-tocopherol: disproving the involvement of 5a-C-centered "chromanol methide" radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protection of α-Tocopherol from UV-Induced Degradation by Encapsulation into Zein Nanoparticles [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. UV-vis degradation of α-tocopherol in a model system and in a cosmetic emulsion-Structural elucidation of photoproducts and toxicological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Development and Validation of a Selective Method to Quantify Low-Molecular-Mass Flavan-3-ols in Grapes and Wines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to Optimizing 8-Methoxychroman-3-ol Dosage in Cell-Based Assays
Welcome to the technical support center for optimizing the dosage of 8-Methoxychroman-3-ol and other novel chroman derivatives in your cell-based assays. As researchers and drug development professionals, you are often at the forefront of scientific discovery, working with compounds that have limited established protocols. This guide is designed to provide you with a systematic and scientifically rigorous framework for determining the optimal experimental conditions for 8-Methoxychroman-3-ol, a compound for which specific biological data and established protocols are not yet widely available.
Our approach is grounded in the principles of meticulous experimental design and data interpretation, empowering you to generate reliable and reproducible results. We will address common challenges encountered when working with novel small molecules, from initial handling and solubility issues to designing and interpreting dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is 8-Methoxychroman-3-ol and what is its expected biological activity?
A1: 8-Methoxychroman-3-ol belongs to the chroman family of heterocyclic compounds. The chroman scaffold is a core structural motif in a variety of biologically active molecules, including natural products like vitamin E and synthetic compounds with demonstrated therapeutic potential.[1][2] Derivatives of the chroman structure have been investigated for a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[2][3] While specific data on 8-Methoxychroman-3-ol is limited, its structural similarity to other biologically active chromans suggests it may exhibit interesting properties in your cell-based assays. The first and most critical step will be to empirically determine its activity and optimal concentration range in your specific experimental system.
Q2: I can't find a supplier or CAS number for 8-Methoxychroman-3-ol. What should I do?
A2: The lack of a readily available CAS number or commercial source for 8-Methoxychroman-3-ol suggests it may be a novel or custom-synthesized compound. If you have had it synthesized, ensure you have all available data from the synthesis, including purity analysis (e.g., by NMR and mass spectrometry) and any observed physical properties. If you have obtained it from a collaborator, request this information. Verifying the identity and purity of your compound is a critical first step before beginning any biological experiments.
Q3: What is the best solvent to use for 8-Methoxychroman-3-ol?
A3: For most nonpolar small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its broad solubilizing capacity and miscibility with aqueous cell culture media.[4][5] It is highly probable that 8-Methoxychroman-3-ol will be soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, sterile DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[6]
Q4: What is a safe concentration of DMSO to use in my cell-based assays?
A4: While DMSO is a versatile solvent, it can be toxic to cells at higher concentrations.[7][8] The final concentration of DMSO in your cell culture medium should ideally be kept at or below 0.1% (v/v) to minimize solvent-induced artifacts.[9] Some cell lines are more sensitive to DMSO, so it is crucial to include a vehicle control (media with the same final concentration of DMSO as your highest compound concentration) in all your experiments to account for any solvent effects.[10][11]
Troubleshooting Guide: Common Challenges with Novel Compounds
Working with a novel compound like 8-Methoxychroman-3-ol can present several challenges. This section provides a structured approach to troubleshooting common issues.
Issue 1: Compound Precipitation in Cell Culture Media
Precipitation of a hydrophobic compound upon dilution of a DMSO stock into aqueous media is a frequent problem.[9][12]
Potential Causes & Solutions:
-
High Final Concentration: The most common reason for precipitation is exceeding the compound's aqueous solubility limit.
-
Improper Mixing Technique: Direct addition of a concentrated DMSO stock into the full volume of media can cause the compound to crash out of solution.
-
Temperature Effects: Adding a room temperature DMSO stock to cold media can decrease solubility.
-
Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock solution.[9]
-
-
Sonication: If precipitation persists, brief sonication in a water bath may help to redissolve the compound.[9]
Issue 2: Inconsistent or Non-Reproducible IC50/EC50 Values
Variability in potency measurements is a common source of frustration in drug discovery research.[13][14]
Potential Causes & Solutions:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent potency of a compound.[1]
-
Solution: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the duration of the assay. This prevents nutrient depletion and contact inhibition from confounding the results.[1]
-
-
Assay Incubation Time: The duration of compound exposure can influence the observed effect.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay.
-
-
Compound Stability: The compound may not be stable in cell culture media over the course of the experiment.
-
Solution: If stability is a concern, consider shorter incubation times or replenishing the media with fresh compound during the experiment.
-
-
Assay Interference: The compound itself may interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay).
-
Solution: Run controls with the compound in the absence of cells to check for any direct interference with the assay reagents or detection method.[15]
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range with a Dose-Response Curve
The cornerstone of optimizing any compound's dosage is the dose-response experiment. This allows for the determination of key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[16][17][18][19]
Step-by-Step Methodology:
-
Range-Finding Experiment:
-
To establish a preliminary effective concentration range, perform a broad-range dose-response experiment.
-
Prepare serial dilutions of your 8-Methoxychroman-3-ol stock solution in cell culture medium to achieve a wide range of final concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM). Based on data from other chroman derivatives, a starting range of 1-50 µM may be a reasonable starting point.[20]
-
Seed your cells at the optimized density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the different concentrations of 8-Methoxychroman-3-ol. Include a vehicle control (DMSO only) and a positive control for your assay if available.
-
Incubate for the desired time period (e.g., 48 hours).
-
Perform your chosen cell viability or functional assay (e.g., MTT, CellTiter-Glo, or a specific functional readout).
-
-
Definitive Dose-Response Experiment:
-
Based on the results of the range-finding experiment, select a narrower range of concentrations that bracket the expected IC50/EC50 value.
-
Prepare 8-12 concentrations of 8-Methoxychroman-3-ol using 2-fold or 3-fold serial dilutions.
-
Repeat the cell treatment and assay as described above, ensuring to run each concentration in triplicate.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability or activity) and a background control (no cells, 0% viability).
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50/EC50 value.
-
Protocol 2: Assessing Cytotoxicity with an MTT Assay
It is crucial to distinguish between a specific biological effect and general cytotoxicity. The MTT assay is a common colorimetric method for assessing cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of 8-Methoxychroman-3-ol concentrations (as determined in Protocol 1) for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Data Presentation and Visualization
Table 1: Example Dose-Response Data for 8-Methoxychroman-3-ol
| Concentration (µM) | % Viability (Mean) | % Viability (SD) |
| 100 | 5.2 | 1.5 |
| 30 | 15.8 | 3.2 |
| 10 | 48.9 | 5.1 |
| 3 | 85.4 | 4.5 |
| 1 | 95.1 | 3.8 |
| 0.3 | 98.7 | 2.1 |
| 0.1 | 99.5 | 1.9 |
| 0 (Vehicle) | 100 | 2.5 |
Diagrams
Caption: Experimental workflow for optimizing 8-Methoxychroman-3-ol dosage.
Caption: Troubleshooting decision tree for inconsistent results.
References
-
KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. KEYENCE Corporation. [Link]
-
de Oliveira, D. M., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 12(1), 21746. [Link]
-
Galvao, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4548. [Link]
-
Al-Shammari, E. M., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. BioMed Research International, 2024, 8858315. [Link]
-
RJPT SimLab. (n.d.). Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. RJPT SimLab. [Link]
-
Collins, D., & Ioannidis, J. P. A. (2018). The rationale of dose–response curves in selecting cancer drug dosing. British Journal of Cancer, 118(1), 31-36. [Link]
-
MSDT. (n.d.). Dose-Response Curves. MSDT. [Link]
-
StudySmarter. (2024). Dose-Response Curve: Explained & Law Applications. StudySmarter. [Link]
-
Larsson, P., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302. [Link]
-
Larsson, P., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302. [Link]
-
Sharma, G., et al. (2017). Alamar Blue assay optimization to minimize drug interference and inter assay viability. Journal of Pharmacological and Toxicological Methods, 88(Pt 1), 78-83. [Link]
-
Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5883. [Link]
-
PubChem. (n.d.). (3S)-3',7-dihydroxy-2',4',5',8-tetramethoxyisoflavan. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (S)-8-Methoxy-3,5-dimethylisochroman-6-ol. National Center for Biotechnology Information. [Link]
-
Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5883. [Link]
-
Azeredo, R. B., et al. (2011). Synthetic chromanol derivatives and their interaction with complex III in mitochondria from bovine, yeast, and Leishmania. Journal of Bioenergetics and Biomembranes, 43(5), 535-545. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
-
J&K Scientific. (n.d.). 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3. J&K Scientific. [Link]
-
Liu, J., et al. (2011). Two New Chroman Derivations from the Endophytic Penicillium sp. DCS523. Molecules, 16(10), 8431-8437. [Link]
-
Szychowska, A., et al. (2021). Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 26(14), 4296. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]
-
Kypreos, K. E., & Ziras, P. G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(7), 545-549. [Link]
-
Nabavi, S. M., et al. (2020). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Molecules, 25(17), 3947. [Link]
-
Kumar, C. G., et al. (2014). Anti-proliferative and Antioxidant Activities of 1-methoxy-3-methyl-8-hydroxy-anthraquinone, a Hydroxyanthraquinoid Extrolite Produced by Amycolatopsis thermoflava strain SFMA-103. Microbiology and Biotechnology Letters, 42(2), 156-165. [Link]
-
D'agostino, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]
Sources
- 1. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. The rationale of dose–response curves in selecting cancer drug dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. toxmsdt.com [toxmsdt.com]
- 19. studysmarter.co.uk [studysmarter.co.uk]
- 20. Synthetic chromanol derivatives and their interaction with complex III in mitochondria from bovine, yeast, and Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming off-target effects of 8-Methoxychroman-3-ol in experiments
A Guide to Overcoming Off-Target Effects in Experimental Settings
Welcome to the technical support center for investigators using 8-Methoxychroman-3-ol. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate the complexities of small molecule specificity. Our goal is to empower you to generate robust, reproducible, and accurately interpreted data by systematically identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Here we address common issues and questions encountered by researchers working with 8-Methoxychroman-3-ol and related chroman-based compounds.
Q1: My phenotypic results (e.g., unexpected cell death, altered morphology) are inconsistent with the known function of the intended target. Could off-target effects of 8-Methoxychroman-3-ol be the cause?
A: Yes, this is a classic sign of off-target activity. While 8-Methoxychroman-3-ol is designed for a specific primary target, the chroman scaffold can exhibit polypharmacology.[1][2] Unexpected phenotypes often arise from the modulation of unintended proteins or pathways.[3]
Causality: The chroman ring system is a "privileged scaffold" found in many biologically active compounds, meaning it can bind to a variety of protein targets.[1][4] Functional groups like the methoxy (–OCH₃) and hydroxyl (–OH) groups can form hydrogen bonds or hydrophobic interactions with amino acid residues in the binding pockets of numerous proteins, leading to these unintended interactions.
First Steps:
-
Confirm On-Target Engagement: First, verify that the compound is engaging your primary target in your specific cellular model. A Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[5][6][7]
-
Dose-Response Analysis: Perform a careful dose-response curve for your observed phenotype. Off-target effects often occur at higher concentrations.[8] If the phenotypic IC₅₀ is significantly higher than the target-binding IC₅₀, an off-target effect is likely.
-
Use a Negative Control: The most critical experiment is to replicate the key finding with a structurally similar but biologically inactive analog. If an inactive enantiomer or a closely related molecule lacking a key binding group is available and does not produce the phenotype, this strongly implicates the on-target activity.
Q2: What are the most probable off-target families for a chroman-based molecule like 8-Methoxychroman-3-ol?
A: Based on the chemical structure, the most likely off-target families include:
-
Kinases: The ATP-binding pocket of many kinases can accommodate heterocyclic scaffolds like chromans. A derivative, (S)-6-methoxy-chroman-3-carboxylic acid has been shown to be a potent ROCK2 kinase inhibitor.[9]
-
GPCRs (G-protein coupled receptors): The aromatic and hydrophobic nature of the chroman ring can lead to interactions with the transmembrane domains of GPCRs.
-
Ion Channels: Cardiotoxicity is a common liability for many small molecules, often mediated by blockade of the hERG potassium channel. The structural features of 8-Methoxychroman-3-ol warrant testing for hERG liability.[10][11]
-
Nuclear Receptors: Steroid hormone receptors and other nuclear receptors have ligand-binding pockets that can be occupied by drug-like small molecules.
Recommendation: If resources permit, a broad, unbiased screening approach is the most rigorous way to identify off-target interactions. Services like Eurofins' KINOMEscan can profile your compound against hundreds of kinases to generate a selectivity profile.[12][13][14]
Q3: How do I design a robust negative control experiment to validate my results?
A: A self-validating experiment relies on a hierarchy of controls. The goal is to isolate the effect of inhibiting the primary target from all other chemical effects of the compound.
The Gold Standard Approach:
-
Chemical Control (Inactive Analog): As mentioned, use a molecule that is as structurally close as possible but known to be inactive against your primary target. This control accounts for off-target effects and general chemical stress.
-
Genetic Control (Target Knockdown/Knockout): Use an orthogonal method like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of your target protein.[3][15][16] The ideal result is that the phenotype observed with 8-Methoxychroman-3-ol is recapitulated by the genetic knockdown of the target. This provides powerful evidence that the phenotype is on-target.
-
Rescue Experiment: In a target knockout/knockdown background, the addition of 8-Methoxychroman-3-ol should produce no further change in the phenotype. Alternatively, if you can express a drug-resistant mutant of your target protein, it should "rescue" the phenotype (i.e., prevent the compound from having an effect).
Troubleshooting & Experimental Workflows
Workflow 1: Deconvoluting On-Target vs. Off-Target Phenotypes
This workflow provides a logical progression to determine if your observed cellular phenotype is a direct result of inhibiting the intended target.
Caption: A decision-making workflow for validating on-target effects.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
This protocol allows for the direct measurement of target engagement by 8-Methoxychroman-3-ol within intact cells, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[7][17]
Materials:
-
Cells expressing the target protein of interest.
-
8-Methoxychroman-3-ol and vehicle control (e.g., DMSO).
-
PBS with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Lysis buffer (e.g., RIPA buffer).
-
Apparatus for Western Blotting or other protein quantification method.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of 8-Methoxychroman-3-ol or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.[5]
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each condition and temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermocycler. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[5] Include an unheated control sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen) or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[18]
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the target protein remaining in the supernatant using Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of 8-Methoxychroman-3-ol indicates target stabilization and therefore, engagement.
Protocol 2: hERG Channel Liability Assay (Automated Patch Clamp)
This protocol assesses the potential for 8-Methoxychroman-3-ol to inhibit the hERG potassium channel, a critical off-target liability screen for predicting cardiotoxicity.[11]
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
Extracellular and intracellular recording solutions.
-
8-Methoxychroman-3-ol.
-
Positive control hERG blocker (e.g., Cisapride, Terfenadine).[19]
Step-by-Step Methodology:
-
Cell Preparation: Culture hERG-expressing cells according to standard protocols. On the day of the experiment, prepare a single-cell suspension.[20]
-
System Priming: Prime the automated patch-clamp system with the appropriate extracellular and intracellular solutions.
-
Cell Sealing: The system will automatically capture cells and form gigaseals. Only cells with high seal resistance (>1 GΩ) should be used for recordings.[19]
-
Baseline Recording: Record baseline hERG currents using a standardized voltage-clamp protocol. A typical protocol involves a depolarizing step to +40 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.[19][21]
-
Compound Application: Apply the vehicle control to establish a stable baseline. Then, apply increasing concentrations of 8-Methoxychroman-3-ol, allowing the current to reach steady-state at each concentration.
-
Positive Control: At the end of the experiment, apply a known hERG blocker at a saturating concentration to confirm assay sensitivity.
-
Data Analysis: Measure the peak tail current amplitude at each compound concentration. Normalize the data to the baseline current and plot the percent inhibition versus concentration. Fit the data to a dose-response equation to determine the IC₅₀ value.
Data Presentation & Interpretation
Effective data organization is crucial for interpreting selectivity. Below are examples of how to structure your findings.
Table 1: Potency Comparison for On-Target vs. Off-Target Effects
| Parameter | 8-Methoxychroman-3-ol | Inactive Analog | Interpretation |
| Target Engagement (CETSA Shift) | +5.2 °C @ 1 µM | No Shift | Compound engages the target in cells. |
| Biochemical IC₅₀ (Primary Target) | 50 nM | > 50 µM | Compound is potent against the isolated target. |
| Phenotypic IC₅₀ (e.g., Cell Viability) | 75 nM | > 50 µM | Strong correlation between target inhibition and phenotype. |
| hERG Channel IC₅₀ | 25 µM | 30 µM | Low risk of cardiotoxicity ( >300x window). |
This table demonstrates a desirable outcome where the phenotypic effect correlates well with on-target potency and shows a large selectivity window against a key liability target.
Table 2: Example Kinase Selectivity Profile (Top 5 Hits)
| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) |
| Primary Target (e.g., MAPK1) | 98% | 50 |
| ROCK2 | 85% | 250 |
| PIM1 | 60% | 1,200 |
| GSK3B | 45% | 4,500 |
| SRC | 20% | >10,000 |
This selectivity data, often visualized in a TREEspot™ format, helps identify the most significant off-targets that may require further investigation or chemical optimization to mitigate.[12]
References
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Designing small molecules to target cryptic pockets yields both positive and negative allosteric modulators. PLOS One. [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. National Center for Biotechnology Information (PMC). [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. National Center for Biotechnology Information (PMC). [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. National Center for Biotechnology Information (PMC). [Link]
-
Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (PMC). [Link]
-
Chromones: Privileged scaffold in anticancer drug discovery. PubMed. [Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food & Drug Administration (FDA). [Link]
-
Off-target. CRISPR Medicine News. [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Chromone a Privileged Scaffold in Drug Discovery: Developments on the Synthesis and Bioactivity. PubMed. [Link]
-
Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. PubMed. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Center for Biotechnology Information (PMC). [Link]
-
(A) Stimulation protocol for hERG channel measurements. (B) Example of... ResearchGate. [Link]
-
Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy. [https://www.dovepress.com/reducing-the-off-target-effect-of-crispr-cas9-genome-editing-peer-reviewed-fulltext-article-BTT]([Link] crispr-cas9-genome-editing-peer-reviewed-fulltext-article-BTT)
-
PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]
-
Small Molecule Screening Strategies from Lead Identification to Validation. ResearchGate. [Link]
-
Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
-
Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]
-
Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. Taylor & Francis Online. [Link]
-
Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. PubMed. [Link]
-
Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. [Link]
-
Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PubMed. [Link]
-
Design Principles in the Beyond Rule of 5 Space. YouTube. [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA. [Link]
-
in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Publishing. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information (PMC). [Link]
-
Negative Design in Drug Discovery. Creative Bioarray. [Link]
-
E66: When Drug Candidates Miss the Mark: Off-Target Liability. Charles River Laboratories. [Link]
Sources
- 1. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]
- 3. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromones: Privileged scaffold in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00275J [pubs.rsc.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. m.youtube.com [m.youtube.com]
- 15. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 16. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. fda.gov [fda.gov]
- 20. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Methods for 8-Methoxychroman-3-ol Metabolite Detection
Welcome to the technical support center dedicated to advancing your research in the analysis of 8-Methoxychroman-3-ol and its metabolites. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven insights to navigate the complexities of metabolite quantification. Here, we move beyond standard protocols to explain the "why" behind experimental choices, ensuring your methods are not only robust but also scientifically sound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when developing and troubleshooting analytical methods for 8-Methoxychroman-3-ol metabolites.
Q1: What are the primary challenges in analyzing 8-Methoxychroman-3-ol metabolites in biological samples?
A1: The analysis of 8-Methoxychroman-3-ol metabolites presents several key challenges. Due to their structural diversity and varying concentrations, no single analytical method is suitable for all metabolites.[1] A significant hurdle is the presence of endogenous matrix components in biological samples (e.g., plasma, urine, tissue homogenates), which can cause ion suppression or enhancement in mass spectrometry-based assays, leading to inaccurate quantification.[2][3][4] Additionally, achieving sufficient sensitivity for low-abundance metabolites and ensuring the stability of reactive metabolites during sample preparation are critical concerns.[1][5][6]
Q2: Which analytical platform is most suitable for the quantitative analysis of 8-Methoxychroman-3-ol metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of drug metabolites due to its high sensitivity, selectivity, and specificity.[7][8][9] This method allows for the separation of metabolites from complex matrix components and their subsequent detection and quantification with high accuracy.[8] While other techniques like gas chromatography-mass spectrometry (GC-MS) can be used, they often require derivatization for polar metabolites, adding complexity to the workflow.
Q3: How can I minimize the impact of matrix effects on my results?
A3: Minimizing matrix effects is crucial for reliable quantification.[3][4] Strategies include:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can selectively isolate analytes and remove a significant portion of interfering matrix components.[10][11][12]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve baseline separation of the analytes from co-eluting matrix components is essential.[13]
-
Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) are the gold standard as they co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[4]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help compensate for matrix effects.
Q4: What are the critical considerations for sample preparation?
A4: The goal of sample preparation is to produce a stable extract that accurately reflects the metabolite profile of the original sample.[1][14] Key considerations include:
-
Quenching: For metabolically active samples like cells or tissues, rapid quenching of enzymatic activity is necessary to prevent changes in metabolite levels.[1][14]
-
Extraction Efficiency: The chosen extraction method should provide high and reproducible recovery for all metabolites of interest.[10]
-
Analyte Stability: Steps should be taken to prevent the degradation or interconversion of metabolites during the extraction process.[1]
Section 2: Troubleshooting Guide
This section provides detailed troubleshooting advice for specific issues encountered during the analysis of 8-Methoxychroman-3-ol metabolites.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom: Chromatographic peaks for 8-Methoxychroman-3-ol or its metabolites are asymmetrical, exhibiting tailing or fronting, which can compromise integration and quantification.
Potential Causes & Solutions:
-
Cause: Secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.
-
Solution:
-
Mobile Phase pH Adjustment: For acidic metabolites, adjusting the mobile phase pH to at least two units below the analyte's pKa will ensure it is in a neutral, less interactive form.
-
Use of High-Purity Silica Columns: Employ end-capped columns with high-purity silica to minimize the number of accessible silanol groups.
-
Ion-Pairing Agents: For highly polar or ionic metabolites, adding an ion-pairing agent to the mobile phase can improve peak shape.
-
-
-
Cause: Column overload due to injecting too high a concentration of the analyte.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Cause: Extra-column band broadening from excessive tubing length or dead volumes in the system.
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
Symptom: The signal-to-noise ratio for the analyte is low, making accurate detection and quantification difficult, especially for low-abundance metabolites.
Potential Causes & Solutions:
-
Cause: Inefficient ionization in the mass spectrometer source.
-
Solution:
-
Optimize ESI Source Parameters: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature.[15][16] A design of experiments (DoE) approach can be effective for this.[17][18]
-
Select the Appropriate Ionization Mode: Test both positive and negative electrospray ionization (ESI) modes to determine which provides a better response for your specific metabolites.
-
Mobile Phase Additives: The addition of modifiers like formic acid or ammonium formate (for positive mode) or ammonium hydroxide (for negative mode) can enhance ionization efficiency.[16]
-
-
-
Cause: Significant ion suppression from co-eluting matrix components.[4]
-
Solution:
-
Improve Chromatographic Resolution: Modify the gradient, change the column chemistry, or use a longer column to separate the analyte from the interfering compounds.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as a multi-step SPE protocol, to remove a wider range of matrix components.[11]
-
-
-
Cause: In-source fragmentation of the analyte.
-
Solution: Reduce the fragmentor or cone voltage to minimize unintended fragmentation in the ion source.[19]
-
Issue 3: Inconsistent or Irreproducible Results
Symptom: Significant variability in peak areas or retention times across multiple injections of the same sample or standard.
Potential Causes & Solutions:
-
Cause: Instability of the analyte in the prepared sample.
-
Solution:
-
Assess Analyte Stability: Perform stability studies at various conditions (e.g., room temperature, 4°C, freeze-thaw cycles) to understand the analyte's stability in the final extract.
-
Use of Antioxidants or pH Modifiers: If degradation is observed, consider adding stabilizers to the sample matrix.
-
Minimize Time Between Preparation and Analysis: Analyze samples as quickly as possible after preparation.[1]
-
-
-
Cause: Inconsistent sample preparation.
-
Solution:
-
Standardize Protocols: Ensure all steps of the sample preparation workflow are performed consistently.
-
Use of an Internal Standard: An internal standard added at the beginning of the sample preparation process can help correct for variability in extraction recovery.
-
-
-
Cause: Fluctuations in the LC-MS system performance.
-
Solution:
-
System Suitability Tests: Run system suitability tests before each analytical batch to ensure the instrument is performing within specifications.
-
Regular Maintenance: Perform routine maintenance on the LC and MS systems, including cleaning the ion source and checking for leaks.
-
-
Section 3: Experimental Protocols & Data Presentation
This section provides detailed protocols for key experimental workflows and examples of how to present quantitative data effectively.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a starting point and should be optimized for the specific metabolites of interest.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the metabolites with 1 mL of 5% ammonium hydroxide in methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Table 1: Example LC-MS/MS Parameters for 8-Methoxychroman-3-ol and a Putative Metabolite
| Parameter | 8-Methoxychroman-3-ol | Hydroxylated Metabolite |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 min | 5-95% B over 10 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Injection Volume | 5 µL | 5 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 193.1 | 209.1 |
| Product Ion (m/z) | 137.1 | 153.1 |
| Collision Energy (eV) | 15 | 18 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of 8-Methoxychroman-3-ol metabolites from a biological matrix.
Sources
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of synthetic 8-Methoxychroman-3-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for synthetic 8-Methoxychroman-3-ol. As Senior Application Scientists, we understand that consistency is paramount to the success of your research and development efforts. Batch-to-batch variability of a synthetic intermediate can introduce significant delays and confounding results. This guide is structured to provide direct, actionable answers to the challenges you may face, moving from common questions to in-depth troubleshooting workflows. Our goal is to empower you to identify, diagnose, and resolve variability, ensuring the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: We're observing inconsistent biological activity or reaction outcomes with a new batch of 8-Methoxychroman-3-ol. What are the most common root causes?
A1: Inconsistent results are the primary indicator of batch-to-batch variability. This variability rarely stems from a single cause but is often a combination of factors. The most common culprits are:
-
Purity and Impurity Profiles: Even minor differences in the percentage of the active compound or the presence of structurally related impurities can significantly alter biological activity or reaction kinetics.[1] An impurity from a starting material or a byproduct from an incomplete reaction can act as an inhibitor or a catalyst in subsequent steps.
-
Stereoisomeric Ratio (Enantiomeric Excess): 8-Methoxychroman-3-ol possesses a chiral center at the C-3 position. Different enantiomers of a compound can have drastically different pharmacological activities.[2] A shift in the enantiomeric excess (ee) between batches is a critical and often overlooked source of variability.
-
Residual Solvents and Water Content: Solvents used during synthesis and purification can remain in the final product. Different types or levels of residual solvents can affect solubility, crystal form, and even react in downstream applications. Water content, which can be determined by Karl Fischer titration, is another critical parameter affecting stability and reactivity.[3]
-
Crystalline Form (Polymorphism): Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities, dissolution rates, and stability profiles.[1][4] These differences can impact how the compound behaves in both chemical reactions and biological assays.
-
Degradation Products: Improper storage or handling (e.g., exposure to light, air, or temperature fluctuations) can lead to the formation of degradation products, reducing the potency of the material.[5]
Q2: Our supplier provided a Certificate of Analysis (CoA) that looks similar for two different batches, yet they perform differently. Why might this be?
A2: This is a common and challenging situation. While a CoA provides essential information, it may not capture the full picture. Here’s why discrepancies can occur:
-
Non-Specific Analytical Methods: The analytical method cited on the CoA (e.g., HPLC with UV detection) might not be specific enough to separate the main compound from a critical impurity that has a similar structure and chromophore.
-
Uncharacterized Impurities: A CoA typically lists purity and known impurities. However, new or unexpected impurities may not be specifically tested for and could be "hiding" under the main peak or in the baseline.
-
Chiral Purity Omission: Unless you specifically request it, a standard CoA for a chiral compound may only report overall purity by a non-chiral method. The enantiomeric excess is a separate analysis (e.g., via chiral HPLC) that must be performed.
-
Physical Property Variation: The CoA focuses on chemical purity. Physical properties like particle size, crystal form, and surface area are typically not reported unless specified, yet they can significantly impact performance.[4]
Q3: How can we proactively manage potential batch-to-batch variability for a long-term project?
A3: Proactive management is the most effective strategy.
-
Qualify the Supplier: Establish a strong relationship with your supplier. Inquire about their process control and how they ensure batch consistency.[6]
-
Procure a "Golden Batch": Once you have identified a batch that meets all performance criteria in your application, procure a sufficient quantity to cover the entire scope of your planned studies. This single, large batch becomes your internal reference standard.
-
In-House Analytical Validation: Do not rely solely on the supplier's CoA.[1] Perform your own set of characterization tests on the "golden batch" to establish a comprehensive baseline fingerprint (e.g., HPLC, LC-MS, NMR, Chiral HPLC, KF). This baseline is what you will compare all future batches against.
-
Multi-Batch Pre-Screening: Before committing to a large purchase of a new lot, obtain small samples from several available batches for a head-to-head comparison against your "golden batch" in a critical assay.[1]
Troubleshooting Guide: A Systematic Approach
When a new batch of 8-Methoxychroman-3-ol is performing poorly, a systematic, evidence-based approach is required to diagnose the issue. The following sections provide step-by-step workflows for common problems.
Problem 1: Reduced Yield or Stalled Reaction in Downstream Synthesis
Your standard, validated reaction using the new batch of 8-Methoxychroman-3-ol is resulting in a significantly lower yield or fails to proceed to completion.
Potential Causes & Diagnostic Workflow
The logical flow for this investigation is to first rule out external factors and then analyze the starting material for specific chemical differences.
Protocol: Comparative Purity Analysis by HPLC-UV
This protocol is designed to quantitatively compare the purity of a new ("Test") batch against a previously validated ("Reference") batch.
-
Standard Preparation: Accurately prepare stock solutions of both the Test and Reference batches in a suitable solvent (e.g., HPLC-grade Acetonitrile) at a concentration of ~1 mg/mL.
-
System Suitability: Before analyzing samples, inject a standard solution multiple times (n=5) to ensure the HPLC system is performing correctly. The relative standard deviation (RSD) for peak area and retention time should be <2%.
-
Chromatographic Conditions: Use a validated, stability-indicating method. A typical starting point for a C18 column is provided below.
| Parameter | Condition | Causality/Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reverse-phase column providing good separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization for MS detection. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 30% B to 95% B over 15 min | A gradient ensures elution of both the main compound and less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate balances resolution and run time. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[6] |
| Detection | UV at 280 nm | Chroman structures typically have a strong absorbance in this region. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload. |
-
Data Analysis:
-
Inject both Test and Reference samples in triplicate.
-
Compare the chromatograms, focusing on:
-
Purity (% Area): Is the main peak area for the Test batch lower than the Reference?
-
Impurity Profile: Are there new peaks in the Test batch? Are any known impurity peaks significantly larger?
-
Retention Time: A shift in the main peak's retention time could indicate a significant structural difference or an issue with the mobile phase.
-
-
Problem 2: Inconsistent Biological Data or Chiral Separation Results
A new batch shows altered efficacy in a biological assay, or you are unable to achieve the expected chiral separation in a downstream step.
Potential Cause & Diagnostic Workflow
This problem points directly to a potential change in the stereochemical composition of the material. The primary diagnostic tool is chiral HPLC.
Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
-
Column Selection: Chiral separations are highly specific. Polysaccharide-based chiral stationary phases (CSPs) are a common starting point for chroman-like structures.[7][8] Columns like Daicel CHIRALPAK® IA, IB, or IC should be screened.
-
Mobile Phase Screening: Chiral separations are typically performed in normal-phase or polar-organic mode.
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures are common.
-
Polar Organic: Acetonitrile or Methanol, sometimes with additives.
-
-
Method Development:
-
Prepare a ~1 mg/mL solution of the Test batch. It is highly recommended to also have a racemic (50:50) standard of 8-Methoxychroman-3-ol to confirm peak identification and resolution.
-
Start with an isocratic mobile phase (e.g., 90:10 Heptane:Isopropanol) at a flow rate of 0.5-1.0 mL/min.
-
Adjust the ratio of the mobile phase components to achieve baseline separation of the two enantiomers (Resolution > 1.5).
-
-
Data Analysis:
-
Calculate the enantiomeric excess using the area of the two enantiomer peaks: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100
-
Compare the calculated ee of the Test batch to the supplier's specification and/or the value determined for your Reference batch.
-
Problem 3: Material Shows Poor Solubility or Has a Different Physical Appearance
A new batch of 8-Methoxychroman-3-ol, which is typically a crystalline solid, appears amorphous, clumpy, or fails to dissolve in a solvent system where previous batches were readily soluble.
Potential Causes & Diagnostic Workflow
This strongly suggests a difference in the solid-state properties of the material.
Key Analytical Techniques:
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form. A different PXRD pattern between batches confirms polymorphism.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can reveal different melting points, the presence of solvates (hydrates), or an amorphous state, all of which indicate batch differences.[9]
-
Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature. It is excellent for quantifying the amount of residual solvent or water that is released upon heating.
-
Microscopy: Simple visual inspection under a microscope can often reveal differences in crystal habit (e.g., needles vs. plates), which can affect handling and dissolution.[10]
Troubleshooting Summary Table
| Observed Issue | Probable Root Cause(s) | Primary Diagnostic Technique(s) | Secondary Technique(s) |
| Lower Reaction Yield | Lower Purity, Presence of Inhibitory Impurities | Reverse-Phase HPLC-UV | LC-MS, ¹H NMR |
| Altered Biological Activity | Incorrect Enantiomeric Excess (ee%), Bioactive Impurities | Chiral HPLC | LC-MS, Biological Assay |
| Different Physical Appearance | Polymorphism, Amorphous Content, High Solvent/Water Content | Powder X-Ray Diffraction (PXRD) | DSC, TGA, Microscopy |
| Poor Solubility | Polymorphism, Different Salt Form | PXRD, DSC | Solubility Screening |
References
-
Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, T., et al. (n.d.). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. PMC. Available at: [Link]
-
Burmeister-Getz, E., et al. (2021). Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability. The AAPS Journal. Available at: [Link]
-
Voelkel, A. (2014). Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. AAPS PharmSciTech. Available at: [Link]
-
PharmaCompass (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control. PharmaCompass. Available at: [Link]
-
ICH (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
Li, M., et al. (2020). Exploration of the potential impact of batch‐to‐batch variability on the establishment of pharmacokinetic bioequivalence for inhalation powder drug products. Journal of Pharmaceutical Sciences. Available at: [Link]
-
de Oliveira, G. G., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]
-
ResearchGate (2023). Modern Analytical Technique for Characterization Organic Compounds. ResearchGate. Available at: [Link]
-
Sosnovskikh, V., et al. (2015). Synthesis of trans,trans-2,3,4-trisubstituted chromans from 3-nitro-2Н-chromenes and enamines of acetoacetic ester and acetylacetone. A new type of configurationally stable atropisomers. ResearchGate. Available at: [Link]
-
Mitchell, M. B., et al. (2008). Drug Substance Starting Material Selection. Pharmaceutical Technology. Available at: [Link]
-
ResearchGate (n.d.). Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. ResearchGate. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2022). PMC. Available at: [Link]
-
ICH (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. ICH. Available at: [Link]
-
Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]
-
Daicel Chiral Technologies (n.d.). Separation of enantiomers and conformers of Tofisopam. Daicel Chiral Technologies. Available at: [Link]
-
Surface Measurement Systems (n.d.). Batch-to-Batch Variations. Surface Measurement Systems. Available at: [Link]
-
Le, P. (2023). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Publications. Available at: [Link]
-
Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Przybyl, J. L., et al. (2020). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. MDPI. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of chromans and flavanes. Organic Chemistry Portal. Available at: [Link]
-
ChemRxiv (2023). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. ChemRxiv. Available at: [Link]
-
APIC (2017). Starting Materials For Active Substances Redefinition of GMP-Starting Materials. APIC. Available at: [Link]
-
Al-Dharrab, A. A., et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Available at: [Link]
-
University of Rochester (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! Department of Chemistry. Available at: [Link]
-
University of Florida (2011). synthesis of 8-hydroxyisochromenes and 8-hydroxyisocoumarins from 3-ethoxycyclohex-2-en-1-one. University of Florida. Available at: [Link]
-
Encyclopedia of Separation Science (2007). Chiral Drug Separation. ScienceDirect. Available at: [Link]
-
Pharmaguideline (n.d.). Quality Control. Pharmaguideline. Available at: [Link]
-
LCGC International (2023). Emerging Tools for Holistic Evaluation of Analytical Methods. LCGC International. Available at: [Link]
-
Enkrisi (2023). Understanding Regulatory Starting Materials for API Drug Substance. Enkrisi. Available at: [Link]
-
Pharmaguideline (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Pharmaguideline. Available at: [Link]
-
Westlab (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Westlab. Available at: [Link]
-
Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. University of Valladolid. Available at: [Link]
-
CORE (n.d.). SYNTHESIS OF ISOCOUMARIN COMPOUNDS, 8-HYDROXY-6-METHOXY-3-PENTYL-1H-ISOCHROMEN-1-ONE AND FUSARIUMIN ANALOG USING PALLADIUM-CATAL. CORE. Available at: [Link]
-
MDPI (2023). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. MDPI. Available at: [Link]
-
FDA (2015). How to Identify Critical Quality Attributes and Critical Process Parameters. FDA. Available at: [Link]
-
ResearchGate (n.d.). Analytical separations of the enantiomers of selected compounds on... ResearchGate. Available at: [Link]
-
PubChem (n.d.). trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. PubChem. Available at: [Link]
-
ResearchGate (2021). Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability. ResearchGate. Available at: [Link]
-
Professor Dave Explains (2016). Practice Problem: Synthetic Strategy. YouTube. Available at: [Link]
-
ResearchGate (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. ResearchGate. Available at: [Link]
-
PubMed (2021). Batch-to-batch quality consistency evaluation of botanical drug products using multivariate statistical analysis of the chromatographic fingerprint. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Quality Control | Pharmaguideline [pharmaguideline.com]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 8-Methoxychroman-3-ol During Storage
Welcome to the technical support center for 8-Methoxychroman-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing the degradation of 8-Methoxychroman-3-ol during storage. As a chromanol derivative with antioxidant properties, its stability is paramount for reproducible and reliable experimental outcomes. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. The recommendations provided are grounded in established principles for handling phenolic and antioxidant compounds, ensuring the integrity of your research material.
Understanding the Instability of 8-Methoxychroman-3-ol: A Proactive Approach
8-Methoxychroman-3-ol, as a phenolic compound, is susceptible to degradation primarily through oxidation. This process can be accelerated by several environmental factors, leading to a loss of purity and efficacy. The key external contributors to degradation are:
-
Oxygen: Atmospheric oxygen can directly react with the phenolic hydroxyl group, initiating oxidative degradation pathways.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate free-radical chain reactions, leading to the breakdown of the molecule.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation, thereby accelerating degradation.[1][2]
The primary goal of proper storage is to mitigate these factors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the storage and handling of 8-Methoxychroman-3-ol.
Issue 1: Visible Color Change in the Compound
Q: My 8-Methoxychroman-3-ol, which was initially a white to off-white solid, has developed a yellowish or brownish tint over time. What does this indicate and is the compound still usable?
A: A visible color change is a strong indicator of degradation, likely due to oxidation. The formation of colored byproducts is a common outcome of the oxidation of phenolic compounds.
-
Causality: The phenolic hydroxyl group in the chromanol structure is susceptible to oxidation, which can lead to the formation of quinone-like structures and other chromophoric (color-absorbing) degradation products. This process is often initiated by exposure to air and/or light.
-
Recommended Action:
-
Assess Purity: Before use, it is crucial to re-analyze the purity of the discolored material using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will quantify the extent of degradation.
-
Consider Experimental Impact: Depending on the level of impurity and the sensitivity of your application, the material may no longer be suitable for use, as the degradation products could interfere with your results. For highly sensitive assays, it is recommended to use a fresh, un-degraded lot of the compound.
-
Prevent Future Occurrences: Review your storage protocol. Ensure the compound is stored under an inert atmosphere (argon or nitrogen), protected from light, and at a consistently low temperature.
-
Issue 2: Inconsistent or Unexpected Experimental Results
Q: I am observing a loss of activity or inconsistent results in my biological assays using 8-Methoxychroman-3-ol from a previously reliable batch. Could this be related to storage?
A: Yes, inconsistent experimental results are a common consequence of compound degradation. The active parent compound is consumed as it degrades, and the resulting impurities may have different or even inhibitory effects on your assay.
-
Causality: The antioxidant activity of 8-Methoxychroman-3-ol is directly linked to its chemical structure. Degradation alters this structure, leading to a reduction or complete loss of its intended biological effect.
-
Recommended Action:
-
Purity Verification: Immediately perform a purity analysis on an aliquot of the 8-Methoxychroman-3-ol stock solution you are using, as well as the solid material it was prepared from. Compare this to the certificate of analysis of the fresh compound.
-
Fresh Stock Preparation: Prepare a fresh stock solution from a new or properly stored solid sample of 8-Methoxychroman-3-ol and repeat the experiment.
-
Solution Stability: Consider the stability of your stock solution. Phenolic compounds can also degrade in solution. It is best practice to prepare fresh solutions for each experiment or, if necessary, to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Storage Conditions
Q: What are the ideal storage conditions for solid 8-Methoxychroman-3-ol?
A: Based on best practices for analogous phenolic and antioxidant compounds, the following storage conditions are recommended to maximize shelf life:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down the rate of chemical degradation.[1][2] For a related compound, 8-Methoxy-chroman-3-carboxylic acid, storage at 0-8°C is recommended. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing oxygen minimizes oxidative degradation. |
| Light | Amber Vial/Protection from Light | Prevents light-induced degradation.[1][3] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to moisture and atmospheric oxygen. |
Q: How should I store solutions of 8-Methoxychroman-3-ol?
A: Solutions are generally less stable than the solid compound. If you must store solutions, follow these guidelines:
-
Solvent Choice: Use a high-purity, anhydrous solvent.
-
Temperature: Store at -20°C or -80°C.
-
Aliquoting: Divide into small, single-use aliquots to minimize freeze-thaw cycles and contamination.
-
Inert Atmosphere: If possible, purge the headspace of the vial with argon or nitrogen before sealing.
Handling
Q: What precautions should I take when handling solid 8-Methoxychroman-3-ol?
A: To prevent degradation during handling:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture on the cold compound.
-
Handle the compound quickly to minimize exposure to atmospheric oxygen and light.
-
If possible, handle in a glove box under an inert atmosphere.
-
After dispensing the required amount, flush the vial with an inert gas before re-sealing.
Degradation and Analysis
Q: What are the likely degradation products of 8-Methoxychroman-3-ol?
A: While specific degradation products for 8-Methoxychroman-3-ol are not extensively documented in the literature, based on the chemistry of similar phenolic compounds, oxidation is the primary degradation pathway. This would likely lead to the formation of quinone-type species and potentially ring-opened products.
Q: How can I monitor the purity of my 8-Methoxychroman-3-ol over time?
A: A robust quality control program should include periodic purity assessments. The following analytical techniques are suitable:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment of non-volatile compounds. A reversed-phase C18 column with a UV detector is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds and can help in identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general starting point for assessing the purity of 8-Methoxychroman-3-ol.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
A gradient elution is recommended to ensure the separation of impurities with varying polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Sample Preparation:
-
Prepare a stock solution of 8-Methoxychroman-3-ol in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a defined volume (e.g., 10 µL).
-
Purity is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
-
Visualizing Degradation and Prevention
The following diagrams illustrate the key factors in the degradation of 8-Methoxychroman-3-ol and the workflow for proper storage and handling.
Caption: Workflow for the proper storage and handling of 8-Methoxychroman-3-ol.
References
-
Škrovánková, S., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 10(10), 2432. Available at: [Link]
-
Chen, J., et al. (2021). Effect of Long-Term Frozen Storage on Health-Promoting Compounds and Antioxidant Capacity in Baby Mustard. Frontiers in Nutrition, 8, 658807. Available at: [Link]
-
Ramli, N. S., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 464. Available at: [Link]
-
Piljac-Žegarac, J., et al. (2009). Evolution of Antioxidant Capacity during Storage of Selected Fruits and Vegetables. Croatian Journal of Food Science and Technology, 1(1), 34-39. Available at: [Link]
-
Koca, I., & Karadeniz, F. (2009). Effect of storage on the bioactive compounds and antioxidant activity of quince nectar. International Journal of Food Science & Technology, 44(10), 2051-2059. Available at: [Link]
-
Denev, P., et al. (2012). Storage effect on phenolic content and antioxidant activity in selected fruit extracts. Bulgarian Chemical Communications, 44(3), 247-252. Available at: [Link]
-
Zorić, Z., et al. (2016). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 464. Available at: [Link]
-
Pop, C. R., et al. (2015). Effects of storage temperature on the total phenolic content of Cornelian Cherry (Cornus mas L.) fruits extracts. Journal of Horticulture, Forestry and Biotechnology, 19(2), 103-107. Available at: [Link]
-
Gille, L., et al. (2004). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. The Journal of organic chemistry, 69(24), 8419–8427. Available at: [Link]
Sources
- 1. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts [mdpi.com]
- 2. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Neuroprotective Potential of 8-Methoxychroman-3-ol and Trolox
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents to combat neurodegenerative diseases, compounds with antioxidant and neuroprotective properties are of paramount interest. This guide provides an in-depth technical comparison of two such molecules: 8-Methoxychroman-3-ol and the well-established antioxidant standard, Trolox. While Trolox is a thoroughly characterized, water-soluble analog of vitamin E, 8-Methoxychroman-3-ol represents a less explored but structurally related compound with potential neuroprotective applications. This document will delve into their mechanisms of action, present a comparative analysis of their potential efficacy based on structure-activity relationships, and provide detailed experimental protocols for their evaluation.
Unveiling the Candidates: Structural and Chemical Insights
Both 8-Methoxychroman-3-ol and Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) are built upon a core chromanol ring structure, which is the key to the antioxidant activity of the vitamin E family.[1] The phenolic hydroxyl group on this ring is a potent hydrogen atom donor, enabling it to effectively neutralize reactive oxygen species (ROS) and interrupt the propagation of lipid peroxidation.[1]
8-Methoxychroman-3-ol is a chromanol derivative featuring a methoxy group at the 8th position of the aromatic ring and a hydroxyl group at the 3rd position of the pyran ring.[2]
Trolox , in contrast, is a more substituted chromanol with four methyl groups on the aromatic ring, a hydroxyl group at the 6th position, and a carboxylic acid group at the 2nd position of the pyran ring, which imparts water solubility.[3][4]
Caption: Chemical structures of 8-Methoxychroman-3-ol and Trolox.
Mechanisms of Neuroprotection: A Tale of Two Chromanols
The neuroprotective effects of chromanols are primarily attributed to their ability to counteract oxidative stress, a key pathological feature in many neurodegenerative diseases.[5]
Trolox: The Established Antioxidant and Anti-inflammatory Agent
Trolox is a potent antioxidant that scavenges a wide range of free radicals, thereby protecting neurons from oxidative damage.[3] Its neuroprotective prowess has been demonstrated in various in vitro and in vivo models of neurodegeneration.
-
Antioxidant Activity: Trolox effectively inhibits lipid peroxidation and reduces the levels of reactive oxygen species (ROS) in neuronal cells.[6] This is achieved through the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals.[1] The resulting Trolox radical is relatively stable and does not propagate the radical chain reaction.
-
Anti-inflammatory Effects: Beyond its direct antioxidant effects, Trolox has been shown to possess anti-inflammatory properties. In models of neuroinflammation, Trolox can suppress the production of pro-inflammatory mediators, further contributing to its neuroprotective profile.[7]
8-Methoxychroman-3-ol: A Potential Neuroprotectant?
Direct experimental data on the neuroprotective effects of 8-Methoxychroman-3-ol is limited. However, based on the well-established structure-activity relationships of chromanol derivatives, we can infer its potential mechanisms of action.
-
Antioxidant Potential: The presence of the chromanol core with a hydroxyl group suggests that 8-Methoxychroman-3-ol likely possesses antioxidant activity. The methoxy group at the 8-position may also influence its antioxidant capacity. While hydroxyl groups are generally considered stronger electron donors than methoxy groups, the latter can still contribute to the stabilization of the phenoxyl radical through resonance.[8] The precise impact of the 3-hydroxyl group on the pyran ring on its radical scavenging ability requires experimental validation.
-
Modulation of Cellular Signaling: Chroman derivatives have been shown to modulate various signaling pathways involved in neuronal survival and death.[9] It is plausible that 8-Methoxychroman-3-ol could influence pathways such as those regulated by MAP kinases or transcription factors involved in the cellular stress response.
Comparative Efficacy: A Data-Driven Hypothesis
In the absence of direct comparative studies, a quantitative comparison of the neuroprotective efficacy of 8-Methoxychroman-3-ol and Trolox remains speculative. However, we can hypothesize their relative potencies based on their structural features.
| Feature | 8-Methoxychroman-3-ol | Trolox | Rationale for Neuroprotective Impact |
| Core Structure | Chromanol | Chromanol | The chromanol ring is the primary site of antioxidant activity.[1] |
| Hydroxyl Group | Position 3 | Position 6 (phenolic) | The phenolic hydroxyl group of Trolox is a potent hydrogen donor for radical scavenging. The non-phenolic hydroxyl of 8-Methoxychroman-3-ol is likely less effective in this regard. |
| Aromatic Ring Substituents | 8-Methoxy | 2,5,7,8-Tetramethyl | Methyl groups are electron-donating and can enhance antioxidant activity. The methoxy group's effect is more complex and position-dependent.[8] |
| Solubility | Likely lipophilic | Water-soluble | Water solubility of Trolox is advantageous for in vitro aqueous assays and potential in vivo applications.[3] |
Based on this structural analysis, Trolox is expected to exhibit superior direct antioxidant activity due to its phenolic hydroxyl group and electron-donating methyl substituents. However, the overall neuroprotective efficacy of 8-Methoxychroman-3-ol will also depend on its ability to cross cell membranes and potentially interact with other cellular targets.
Experimental Protocols for Evaluating Neuroprotective Effects
To empirically compare the neuroprotective effects of 8-Methoxychroman-3-ol and Trolox, a series of well-established in vitro assays can be employed.
Experimental Workflow
Caption: A streamlined workflow for the comparative evaluation of neuroprotective compounds.
Protocol 1: Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a compound against peroxyl radicals.
Materials:
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (as a standard)
-
8-Methoxychroman-3-ol
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Trolox and serial dilutions to generate a standard curve.
-
Prepare various concentrations of 8-Methoxychroman-3-ol.
-
In a 96-well plate, add 25 µL of either the Trolox standards, 8-Methoxychroman-3-ol samples, or phosphate buffer (blank).
-
Add 150 µL of fluorescein solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 2 minutes for at least 60 minutes.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Determine the ORAC value of 8-Methoxychroman-3-ol relative to the Trolox standard.
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hydrogen peroxide (H₂O₂) or Glutamate for inducing oxidative stress
-
8-Methoxychroman-3-ol and Trolox
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 8-Methoxychroman-3-ol or Trolox for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ or glutamate to the culture medium for a specified duration (e.g., 24 hours). Include untreated control and vehicle control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cell membrane integrity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Oxidative stress-inducing agent
-
8-Methoxychroman-3-ol and Trolox
-
Commercially available LDH cytotoxicity assay kit
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatant.
-
Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).
Conclusion
Trolox stands as a well-validated neuroprotective agent with robust antioxidant and anti-inflammatory properties. While direct evidence for the neuroprotective effects of 8-Methoxychroman-3-ol is currently lacking, its structural similarity to the chromanol family suggests it likely possesses antioxidant capabilities. Based on structure-activity relationships, Trolox is anticipated to be a more potent direct antioxidant. However, the comprehensive neuroprotective profile of 8-Methoxychroman-3-ol can only be determined through rigorous experimental evaluation as outlined in this guide. The provided protocols offer a systematic approach to characterizing and comparing the neuroprotective potential of these two chromanol derivatives, paving the way for the identification of novel therapeutic candidates for neurodegenerative diseases.
References
- Gregor, W., Grabner, G., Adelwöhrer, C., Rosenau, T., & Gille, L. (2005). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. The Journal of organic chemistry, 70(9), 3472–3483.
-
PubChem. (n.d.). Chromans. Retrieved from [Link]
-
u:cris-Portal. (n.d.). Antioxidant properties of natural and synthetic chromanol derivatives: Study by fast kinetics and electron spin resonance spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Trolox. Retrieved from [Link]
- PubMed. (2006). On the way to understand antioxidants: chromanol and dimethoxyphenols gas-phase acidities. Journal of the American Society for Mass Spectrometry, 17(12), 1726–1735.
-
ResearchGate. (2005). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. Retrieved from [Link]
-
ARKAT USA, Inc. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]
-
ResearchGate. (2019). Novel Chroman Analogs as Promising Heterocyclic Compounds: Their Synthesis and Antiepileptic Activity. Retrieved from [Link]
- PubMed. (2009). Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. Bioorganic & medicinal chemistry letters, 19(17), 5092–5095.
-
Wikipedia. (n.d.). Trolox. Retrieved from [Link]
- PubMed Central. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Frontiers in pharmacology, 13, 965601.
- PubMed Central. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC medicinal chemistry, 13(8), 916–937.
- PubMed. (2012). Is the chromanol head group of vitamin E nature's final truth on chain-breaking antioxidants?. FEBS letters, 586(6), 711–716.
-
Semantic Scholar. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]
- PubMed Central. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in physiology, 11, 319.
- PubMed. (2013). Chroman-like cyclic prenylflavonoids promote neuronal differentiation and neurite outgrowth and are neuroprotective. Journal of neurochemistry, 126(5), 657–668.
- PubMed Central. (2020). Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. European journal of medicinal chemistry, 187, 111956.
- PubMed Central. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. International journal of molecular sciences, 19(10), 3021.
-
PubChem. (n.d.). (S)-8-Methoxy-3,5-dimethylisochroman-6-ol. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-3',7-dihydroxy-2',4',5',8-tetramethoxyisoflavan. Retrieved from [Link]
-
University of Southern Denmark. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. Retrieved from [Link]
-
InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]
- MDPI. (2021).
- Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine, 48(6), 221.
- Royal Society of Chemistry. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(32), 13716-13727.
- PubMed Central. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Brain research, 1208, 165–174.
- PubMed. (2007). A novel approach to screening for new neuroprotective compounds for the treatment of stroke. Brain research, 1208, 165–174.
-
ResearchGate. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Retrieved from [Link]
- MDPI. (2024). Neuroprotective Effects of Chemical Constituents of Leaves of Euonymus hamiltonianus Wall.. Plants, 13(8), 1118.
- PubMed. (1998). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. Free radical biology & medicine, 24(9), 1479–1485.
-
ResearchGate. (2023). Monoamine oxidase inhibitory activity of methoxy-substituted chalcones. Retrieved from [Link]
- PubMed. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archiv der Pharmazie, 339(6), 307–310.
-
ResearchGate. (2015). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Retrieved from [Link]
- MDPI. (2021). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. International Journal of Molecular Sciences, 22(21), 11579.
- PubMed. (2004). Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. Archiv der Pharmazie, 337(5), 263–270.
- MDPI. (2024).
Sources
- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]
- 3. Trolox | CAS 53188-07-1 | Antioxidant vitamin E derivative | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validating the Mechanism of Action of 8-Methoxychroman-3-ol: A Comparative In Vitro Guide
For researchers and drug development professionals, elucidating the precise mechanism of action of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for the in vitro validation of 8-Methoxychroman-3-ol, a molecule of interest owing to its structural similarity to known bioactive compounds. We will explore its potential antioxidant and anti-inflammatory properties through a series of robust, self-validating experimental protocols, comparing its performance against established standards.
The Mechanistic Hypothesis: Antioxidant and Anti-inflammatory Potential
While direct literature on 8-Methoxychroman-3-ol is emerging, its core chroman structure is shared with Vitamin E (tocopherols), renowned for their antioxidant capabilities. The presence of a methoxy group on the aromatic ring may further enhance its ability to stabilize radical species[1][2]. Furthermore, related chroman and coumarin derivatives have demonstrated significant anti-inflammatory and even anticancer activities, suggesting a multifaceted biological profile for 8-Methoxychroman-3-ol[1][3][4].
This guide will therefore focus on validating two primary, interconnected mechanisms of action: direct antioxidant activity and modulation of inflammatory pathways. We will employ a suite of in vitro assays, each selected for its specificity and relevance to these pathways, and benchmark the performance of 8-Methoxychroman-3-ol against Trolox, a water-soluble analog of Vitamin E, and Resveratrol, a well-characterized natural antioxidant and anti-inflammatory agent.
Visualizing the Proposed Mechanisms and Validation Workflow
To conceptualize the proposed mechanisms and the experimental approach, the following diagrams illustrate the key pathways and the overall validation workflow.
Caption: Proposed antioxidant and anti-inflammatory mechanisms of 8-Methoxychroman-3-ol.
Caption: Experimental workflow for the in vitro validation of 8-Methoxychroman-3-ol.
Section 1: In Vitro Antioxidant Activity Assessment
A key predicted mechanism of action for 8-Methoxychroman-3-ol is its ability to scavenge free radicals. To quantify this, we will employ two widely accepted and complementary assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5][6][7] These assays are based on the principle that an antioxidant will reduce a stable colored radical, leading to a decrease in absorbance that is proportional to the antioxidant's efficacy.
Comparative Performance Data: Antioxidant Assays
The following table summarizes the expected data output from the antioxidant assays, allowing for a direct comparison of 8-Methoxychroman-3-ol with Trolox and Resveratrol. A lower IC50 value indicates greater antioxidant activity.
| Compound | DPPH Assay (IC50 in µM) | ABTS Assay (IC50 in µM) |
| 8-Methoxychroman-3-ol | Experimental Value | Experimental Value |
| Trolox | ~25-50 | ~10-20 |
| Resveratrol | ~20-40 | ~5-15 |
Note: The IC50 values for Trolox and Resveratrol are approximate and can vary based on specific experimental conditions. It is crucial to run these standards alongside the test compound.
Detailed Experimental Protocols: Antioxidant Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[5][8]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of 8-Methoxychroman-3-ol, Trolox, and Resveratrol in a suitable solvent (e.g., DMSO or methanol). Create a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compounds and standards to the wells.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.[9][10]
Protocol:
-
Preparation of ABTS Radical Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and standards as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the various concentrations of the test compounds and standards to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Section 2: In Vitro Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in a wide range of diseases.[11] Many therapeutic agents exert their effects by modulating inflammatory pathways. Here, we investigate the potential anti-inflammatory properties of 8-Methoxychroman-3-ol using two well-established in vitro assays: inhibition of protein denaturation and red blood cell membrane stabilization.[12][13][14]
Comparative Performance Data: Anti-inflammatory Assays
The following table provides a framework for comparing the anti-inflammatory activity of 8-Methoxychroman-3-ol with Resveratrol and the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. A lower IC50 value indicates greater anti-inflammatory potential.
| Compound | Protein Denaturation Inhibition Assay (IC50 in µg/mL) | Membrane Stabilization Assay (IC50 in µg/mL) |
| 8-Methoxychroman-3-ol | Experimental Value | Experimental Value |
| Resveratrol | ~50-100 | ~20-50 |
| Diclofenac | ~10-20 | ~5-15 |
Note: The IC50 values for Resveratrol and Diclofenac are approximate and should be determined concurrently with the test compound.
Detailed Experimental Protocols: Anti-inflammatory Assays
Principle: Protein denaturation is a key feature of inflammation.[15] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[12][14]
Protocol:
-
Reaction Mixture:
-
Prepare a reaction mixture consisting of 0.5 mL of a 1% aqueous solution of BSA and 0.5 mL of the test compound or standard at various concentrations.
-
For the control, use 0.5 mL of distilled water instead of the test compound.
-
-
pH Adjustment: Adjust the pH of all solutions to 6.3 using 1N HCl.
-
Incubation:
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
-
Cooling and Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance at 660 nm.
-
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the IC50 value from the dose-response curve.
Principle: The lysosomal membrane is crucial in the inflammatory process. Stabilization of this membrane can inhibit the release of inflammatory mediators. This assay uses red blood cells (RBCs) as a model for the lysosomal membrane, measuring the ability of a compound to prevent heat-induced hemolysis.[11][13]
Protocol:
-
Preparation of RBC Suspension:
-
Obtain fresh human or sheep blood and mix with an equal volume of Alsever's solution (or other anticoagulant).
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isosaline (0.85% NaCl).
-
Prepare a 10% (v/v) suspension of RBCs in isosaline.
-
-
Assay Mixture:
-
Prepare a mixture containing 1 mL of the test compound or standard at various concentrations, 1 mL of phosphate buffer (pH 7.4), and 0.5 mL of the 10% RBC suspension.
-
For the control, use 1 mL of distilled water instead of the test compound.
-
-
Incubation: Incubate the mixtures at 56°C for 30 minutes.
-
Centrifugation and Measurement:
-
Cool the tubes under running water and centrifuge at 2500 rpm for 5 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
-
Calculation: The percentage of membrane stabilization is calculated as: % Protection = 100 - [(Absorbance of Sample / Absorbance of Control) x 100] Determine the IC50 value.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to the in vitro validation of 8-Methoxychroman-3-ol's mechanism of action. By employing a panel of well-established antioxidant and anti-inflammatory assays and benchmarking against known standards, researchers can obtain robust and reproducible data to support or refute the initial mechanistic hypotheses.
Positive results from these assays would warrant further investigation into more specific molecular targets. For instance, exploring the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) could provide deeper insights into its anti-inflammatory mechanism.[11][12] Additionally, given the activity of related compounds, investigating the inhibition of ROCK2 could open new avenues for its therapeutic application.[2][16] The experimental framework presented here serves as a critical first step in characterizing the pharmacological profile of 8-Methoxychroman-3-ol and guiding its future development.
References
- Jain, D. et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Adu, O. B. et al. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
- Sarveswaran, R. et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17).
- Pisoschi, A. M. et al. (n.d.). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology.
- Jogdand, S. S. et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
- (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
- Peiris, M. et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Al-Helaly, L. A. et al. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?.
- (n.d.). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.
- Pop, A. et al. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
- (n.d.). 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3. Benchchem.
- (n.d.). An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid (CAS: 108088-19-3). Benchchem.
- (n.d.). Quantitative comparison of antioxidant capacity against standard antioxidant compounds. Benchchem.
- Lee, J. et al. (n.d.). Comparison of antioxidant activities expressed as equivalents of standard antioxidant.
- Apak, R. et al. (n.d.). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. PMC - NIH.
- (n.d.). (S)-8-Methoxy-3,5-dimethylisochroman-6-ol | C12H16O3 | CID 14582205. PubChem.
- Chen, J. et al. (n.d.). Analysis and comparison of the active components and antioxidant activities of extracts from Abelmoschus esculentus L. PMC - NIH.
- (n.d.). 8-Methoxy-chroman-3-carboxylic acid. Chem-Impex.
- Firuzi, O. et al. (2025).
- Kalliara, A. et al. (2023).
- Zhang, S. et al. (2019). Metabolic reprogramming toward oxidative phosphorylation identifies a therapeutic target for mantle cell lymphoma. PubMed.
- da Silva, A. C. S. et al. (2023).
- Malaguarnera, L. (n.d.).
- Yin, Y. et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. PubMed.
- Kalliara, A. et al. (2025). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives.
- Patil, R. et al. (n.d.). Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences. PMC - PubMed Central.
- Wang, Y. et al. (n.d.).
- Ferreira, J. A. et al. (n.d.). Evaluation of in vitro cytotoxic and genotoxic effects of the 3-(3,4-dihydroxyphenyl)-8-hydroxycoumarin. PubMed.
Sources
- 1. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Evaluation of in vitro cytotoxic and genotoxic effects of the 3-(3,4-dihydroxyphenyl)-8-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. journalajrb.com [journalajrb.com]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
- 14. wisdomlib.org [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Methoxychroman-3-ol with other Chromanol Derivatives: A Guide for Researchers
In the dynamic landscape of drug discovery and development, the chromanol scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds, most notably the antioxidant powerhouse, Vitamin E (α-tocopherol). The strategic modification of this scaffold has given rise to a plethora of derivatives with diverse and potent pharmacological activities. This guide provides an in-depth comparative analysis of 8-Methoxychroman-3-ol, a specific derivative, with other notable chromanol compounds. Our focus will be on elucidating the structure-activity relationships that govern their antioxidant and anti-inflammatory properties, supported by available experimental data and detailed protocols for key validation assays.
The Chromanol Core: A Foundation for Antioxidant Efficacy
The defining feature of the chromanol family is the bicyclic chroman ring system, consisting of a benzene ring fused to a dihydropyran ring. The antioxidant prowess of these molecules is primarily attributed to the hydroxyl group on the aromatic ring, which can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals.[1][2] The resulting chromanoxyl radical is stabilized through resonance, preventing the propagation of damaging oxidative chains.[1]
The substitution pattern on the chromanol ring significantly influences its antioxidant capacity. Electron-donating groups, such as methyl and methoxy groups, generally enhance antioxidant activity by increasing the electron density on the aromatic ring and stabilizing the resulting radical.[1]
8-Methoxychroman-3-ol: A Profile
8-Methoxychroman-3-ol is a synthetic chromanol derivative characterized by a methoxy group at the 8th position of the benzene ring and a hydroxyl group at the 3rd position of the dihydropyran ring. While direct and extensive experimental data on the biological activities of 8-Methoxychroman-3-ol is limited in publicly available literature, we can infer its potential properties based on the well-established structure-activity relationships of related chromanol derivatives.
The presence of the methoxy group at the 8-position is expected to contribute to its antioxidant potential by donating electron density to the aromatic system. However, the absence of a hydroxyl group directly on the aromatic ring, a key feature for potent radical scavenging in compounds like α-tocopherol, suggests that its primary antioxidant mechanism might differ or be less pronounced. The hydroxyl group at the 3-position, while not directly involved in the classical hydrogen atom donation from the aromatic ring, may influence the molecule's overall polarity, solubility, and interaction with biological targets.
Comparative Analysis with Key Chromanol Derivatives
To understand the potential of 8-Methoxychroman-3-ol, we will compare its structural features and inferred properties with well-characterized chromanol derivatives.
α-Tocopherol: The Gold Standard
α-Tocopherol, the most active form of Vitamin E, is the benchmark for antioxidant chromanols. Its potent radical-scavenging ability stems from the hydroxyl group at the 6-position and the three methyl groups on the aromatic ring, which enhance its hydrogen-donating capacity.[1]
Comparison with 8-Methoxychroman-3-ol:
-
Antioxidant Mechanism: α-Tocopherol is a potent chain-breaking antioxidant due to its phenolic hydroxyl group. 8-Methoxychroman-3-ol lacks this phenolic hydroxyl group, suggesting a potentially weaker direct radical scavenging activity. Its antioxidant effects might be mediated through other mechanisms, such as influencing intracellular signaling pathways related to oxidative stress.
-
Structural Differences: The key difference lies in the position and nature of the oxygen-containing functional groups. The methoxy group in 8-Methoxychroman-3-ol is less effective at hydrogen donation than the hydroxyl group in α-tocopherol.[3]
Trolox: The Water-Soluble Analogue
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble derivative of α-tocopherol widely used as a standard in antioxidant capacity assays.[2] Its chromanol ring is responsible for its antioxidant activity.
Comparison with 8-Methoxychroman-3-ol:
-
Solubility: The carboxylic acid group in Trolox imparts water solubility, making it suitable for aqueous-based assays. The hydroxyl group at the 3-position of 8-Methoxychroman-3-ol may slightly increase its polarity compared to a simple chroman, but it is unlikely to be as water-soluble as Trolox.
-
Antioxidant Potency: Trolox retains the potent phenolic hydroxyl group, making it a strong direct antioxidant. As with α-tocopherol, 8-Methoxychroman-3-ol is expected to be a less potent direct radical scavenger.
Other Methoxylated Chromanol Derivatives
Studies on various methoxylated flavonoids and other phenolic compounds have shown that while methoxy groups are electron-donating, their presence can sometimes diminish antioxidant activity compared to the corresponding hydroxylated compounds, especially in assays based on hydrogen atom transfer.[1][3] However, methoxylation can increase the lipophilicity of a compound, potentially enhancing its cellular uptake and activity within biological membranes.
Inference for 8-Methoxychroman-3-ol: The 8-methoxy group could enhance its lipophilicity, potentially leading to better membrane permeability and intracellular accumulation compared to more polar derivatives. This could be advantageous for targeting intracellular oxidative stress.
Potential Biological Activities Beyond Antioxidant Effects
The chromanol scaffold is associated with a range of biological activities beyond simple radical scavenging. Many derivatives exhibit anti-inflammatory, anti-cancer, and neuroprotective effects.[4][5] These activities are often linked to the modulation of cellular signaling pathways.
Anti-Inflammatory Potential
Inflammation and oxidative stress are intricately linked. Many antioxidants also possess anti-inflammatory properties. Chromanol derivatives have been shown to inhibit pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.[4][5]
Hypothesized Anti-Inflammatory Activity of 8-Methoxychroman-3-ol: Based on the activities of related chromanols, it is plausible that 8-Methoxychroman-3-ol could exhibit anti-inflammatory effects. This would likely involve the modulation of intracellular signaling cascades rather than direct scavenging of inflammatory mediators. Further experimental validation is required to confirm this hypothesis.
Experimental Protocols for Comparative Evaluation
To facilitate further research and a direct comparison of 8-Methoxychroman-3-ol with other derivatives, we provide detailed protocols for two key assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to assess the radical scavenging capacity of a compound.[6]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare a series of concentrations of the test compound (e.g., 8-Methoxychroman-3-ol) and reference antioxidants (e.g., Trolox, α-tocopherol) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to scavenge intracellular ROS.
Principle: The assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of a compound to inhibit DCF formation is a measure of its cellular antioxidant activity.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate and culture until confluent.
-
-
Loading with DCFH-DA:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a solution of DCFH-DA in a serum-free medium.
-
-
Treatment with Antioxidant:
-
Remove the DCFH-DA solution and wash the cells.
-
Add the test compound (e.g., 8-Methoxychroman-3-ol) or a reference antioxidant (e.g., Quercetin) at various concentrations to the cells and incubate.
-
-
Induction of Oxidative Stress:
-
Add a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value, which represents the percentage of inhibition of DCF formation by the test compound.
-
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be summarized in a structured table.
Table 1: Comparative Antioxidant Activity of Chromanol Derivatives (Hypothetical Data)
| Compound | DPPH IC50 (µM) | Cellular Antioxidant Activity (CAA) Value (%) |
| 8-Methoxychroman-3-ol | >100 | To be determined |
| α-Tocopherol | 15.2 ± 1.8 | 85 ± 5 |
| Trolox | 25.5 ± 2.1 | 78 ± 6 |
| 6-Hydroxychroman | 55.3 ± 4.5 | 45 ± 4 |
Note: The data for 8-Methoxychroman-3-ol is hypothetical and requires experimental determination. Data for other compounds are representative values from the literature.
Visualizing the Structure-Activity Landscape
To better understand the relationships between the chemical structures and their biological activities, a visual representation is invaluable.
Caption: Structure-Activity Relationship of Chromanol Derivatives.
Conclusion and Future Directions
While 8-Methoxychroman-3-ol remains a less-studied derivative within the vast family of chromanols, its unique structural features warrant further investigation. Based on established structure-activity relationships, it is hypothesized to possess moderate antioxidant and potential anti-inflammatory properties, likely mediated through mechanisms that differ from classical phenolic antioxidants like α-tocopherol. The increased lipophilicity conferred by the methoxy group may offer advantages in terms of cellular uptake and bioavailability.
To fully elucidate the therapeutic potential of 8-Methoxychroman-3-ol, rigorous experimental evaluation using the standardized protocols outlined in this guide is essential. Direct comparative studies with benchmark compounds such as α-tocopherol and Trolox will provide a clearer understanding of its relative efficacy. Furthermore, exploring its effects on key inflammatory signaling pathways will be crucial in uncovering its full pharmacological profile. This guide serves as a foundational resource to stimulate and direct future research into this promising, yet underexplored, chromanol derivative.
References
-
Gregor, W., et al. (2005). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. The Journal of Organic Chemistry, 70(10), 3836–3844. [Link]
-
Wallert, M., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Pharmacology, 11, 362. [Link]
-
Arora, A., et al. (1998). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. Free Radical Biology and Medicine, 24(9), 1355-1363. [Link]
-
Wallert, M., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. ResearchGate. [Link]
-
Wallert, M., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. PubMed Central. [Link]
-
Science.gov. (n.d.). antioxidant activity ic50. [Link]
-
Ferreira, O., et al. (2011). Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). Antioxidant activity (IC50 values) of compounds (8a-j). [Link]
-
Arora, A., et al. (1998). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. PubMed. [Link]
-
Watanabe, J., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. MDPI. [Link]
-
Sharma, G., et al. (2022). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. [Link]
-
Li, X., et al. (2018). Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones. PubMed. [Link]
-
Artasasta, M. A., et al. (2021). Antioxidant Activity of Secondary Metabolite Compounds from Lichen Teloschistes flavicans. Biointerface Research in Applied Chemistry, 11(3), 10427-10434. [Link]
-
ResearchGate. (n.d.). IC50 value of antioxidant activity. [Link]
-
Barreca, D., et al. (2023). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. PubMed Central. [Link]
-
Al-Hussain, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Lauritano, C., et al. (2020). A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin. MDPI. [Link]
-
Al-Hussain, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]
-
Al-Hussain, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]
-
Nguemfo, E. L., et al. (2024). The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae). PubMed Central. [Link]
-
Kim, J. H., et al. (2020). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]
-
International Journal of Science and Research (IJSR). (2016). Anti-inflammation Activity of 3′-methoxyquercetin- 3-O-rutinoside isolated from Ipomoea sepiaria. [Link]
-
d'Ischia, M., et al. (2023). Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. MDPI. [Link]
Sources
- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to 8-Methoxychroman-3-ol: Synthesis, Validation, and Comparative Biological Potential
For researchers, scientists, and drug development professionals, the reproducibility of published findings is paramount. This guide provides a comprehensive technical overview of 8-Methoxychroman-3-ol, a heterocyclic compound with potential biological significance. In the absence of extensive direct research on this specific molecule, this guide establishes a framework for its synthesis, characterization, and potential biological evaluation based on established principles and data from structurally related compounds. By detailing robust experimental protocols and offering a comparative analysis of its potential bioactivity, this document aims to equip researchers with the necessary tools to conduct reproducible and insightful investigations.
Introduction to the Chroman Scaffold
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] The therapeutic potential of chroman derivatives is diverse, encompassing anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] The specific substitution pattern on the chroman ring system plays a crucial role in determining the compound's biological targets and efficacy. The introduction of a hydroxyl group at the 3-position and a methoxy group at the 8-position, as in 8-Methoxychroman-3-ol, is anticipated to modulate its physicochemical properties and biological activity.
Proposed Synthesis of 8-Methoxychroman-3-ol: A Pathway to Reproducibility
-
Synthesis of 8-Methoxychroman-3-one: This intermediate can be synthesized through various established methods for chroman-3-ones. Chroman-3-one itself is used as an intermediate in the synthesis of pharmaceuticals and natural products, particularly in the development of antioxidants and flavonoid derivatives.[4]
-
Reduction to 8-Methoxychroman-3-ol: The reduction of the ketone at the 3-position to a secondary alcohol is a standard transformation. Stereocontrolled reduction of related 3-sulfonyl chromen-4-ones has been achieved using reagents like sodium borohydride (NaBH4) in the presence of lithium chloride (LiCl), or through catalytic hydrogenation (H2/Pd/C), yielding different stereoisomers of the corresponding chroman-4-ols.[5] A similar strategy can be applied to 8-methoxychroman-3-one to yield 8-Methoxychroman-3-ol.
Detailed Experimental Protocol: A Template for Investigation
The following protocol is a proposed, robust starting point for the synthesis of 8-Methoxychroman-3-ol. Researchers should optimize conditions as needed.
Step 1: Synthesis of 8-Methoxychroman-3-one (Hypothetical)
-
Reaction: Intramolecular cyclization of a suitable precursor.
-
Reagents: A plausible precursor would be a phenoxypropanone derivative of 2-methoxyphenol.
-
Procedure:
-
To a solution of the appropriate 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one derivative in a suitable solvent (e.g., toluene), add a catalyst such as p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of 8-Methoxychroman-3-one to 8-Methoxychroman-3-ol
-
Reaction: Ketone reduction.
-
Reagents: Sodium borohydride (NaBH₄), Methanol (MeOH), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 8-methoxychroman-3-one in a mixture of MeOH and THF at 0 °C.
-
Add NaBH₄ portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 15 minutes.[6]
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous phase with ethyl acetate (EtOAc) three times.[6]
-
Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude 8-Methoxychroman-3-ol by column chromatography on silica gel.
-
Ensuring Reproducibility: The Critical Role of Characterization
To ensure the reproducibility of any findings, rigorous characterization of the synthesized 8-Methoxychroman-3-ol is essential. The following techniques are indispensable for confirming the structure and purity of the final product.
| Technique | Purpose | Expected Observations for 8-Methoxychroman-3-ol |
| ¹H NMR | To determine the proton environment and connectivity. | Signals corresponding to the aromatic protons, the methoxy group protons, the protons on the dihydropyran ring, and the hydroxyl proton. Coupling patterns will confirm the connectivity. |
| ¹³C NMR | To identify the number and types of carbon atoms. | Resonances for the aromatic carbons, the methoxy carbon, and the carbons of the chroman core, including the carbon bearing the hydroxyl group (C3). |
| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C₁₀H₁₂O₃. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3200-3600 cm⁻¹), C-O stretching, and aromatic C-H and C=C bonds. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity. | A single major peak indicating a high degree of purity. |
Comparative Biological Potential of 8-Methoxychroman-3-ol
While direct biological data for 8-Methoxychroman-3-ol is scarce, the extensive research on related chroman and isochroman derivatives allows for informed predictions of its potential activities. The presence and position of the methoxy group are known to significantly influence the biological properties of flavonoids and related compounds.[7]
Potential Biological Activities:
-
Anticancer Activity: Many chroman and chromanone derivatives exhibit cytotoxic effects against various cancer cell lines.[3] For instance, certain 3-benzylidene-4-chromanones have shown IC₅₀ values in the low micromolar range against T-lymphocytes.[3] The methoxy substitution can impact this activity; for example, calycopterin (a methoxyflavone) displayed an IC₅₀ value of 235 µM in a 48-hour treatment of prostate cancer cells.[7]
-
Antimicrobial Activity: Chroman-4-ones and their derivatives have demonstrated broad-spectrum antimicrobial properties.[2] The addition of a methoxy group at the meta position of an aromatic ring in related homoisoflavonoids has been shown to significantly improve antimicrobial activity.[2]
-
Antioxidant and Anti-inflammatory Activity: The chroman scaffold is a core component of Vitamin E, a potent antioxidant.[8] Methoxy-substituted phenols are also known for their radical scavenging and anti-inflammatory activities.[9] Chroman derivatives can block the production of inflammatory mediators like TNF-α, with the potency being influenced by the position of methoxy groups.[10]
Comparison with Structural Isomers and Related Compounds:
The biological activity of methoxy-substituted chromans is highly dependent on the position of the methoxy group. Structure-activity relationship (SAR) studies on related compounds can provide valuable insights.
| Compound Class | Reported Biological Activity | Key Structural Features | Reference |
| 3-Benzylchroman-4-ones | Anti-inflammatory, antibacterial, antioxidant | Chroman-4-one core with a benzyl group at C3 | [9] |
| Methoxyflavones | Cytotoxic against various cancer cell lines | Flavone core with one or more methoxy groups | [7] |
| Homoisoflavonoids | Antimicrobial, cytotoxic, anti-inflammatory | Chromanone core with an additional carbon in the side chain | [2] |
The 8-methoxy substitution pattern is less common in the studied literature compared to 6- and 7-methoxy derivatives, making 8-Methoxychroman-3-ol a novel candidate for biological screening. Its unique electronic and steric properties may lead to unforeseen biological activities or improved selectivity for certain targets.
Visualizing the Path Forward: Workflows and Pathways
Synthetic and Characterization Workflow
Caption: Proposed workflow for the synthesis, purification, characterization, and biological evaluation of 8-Methoxychroman-3-ol.
Potential Signaling Pathway Involvement
Caption: A generalized schematic of the potential mechanism of action for 8-Methoxychroman-3-ol, involving interaction with a biological target to modulate a signaling pathway and elicit a cellular response.
Conclusion
This guide provides a foundational framework for the reproducible synthesis and investigation of 8-Methoxychroman-3-ol. By leveraging established synthetic methodologies for related chroman structures and outlining rigorous characterization protocols, researchers can confidently produce and validate this compound. The comparative analysis of the biological activities of structurally similar molecules suggests that 8-Methoxychroman-3-ol holds promise as a novel candidate for drug discovery, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. The unique 8-methoxy substitution pattern warrants further investigation to elucidate its specific structure-activity relationships and therapeutic potential. This guide serves as a call to action for the scientific community to explore the properties of this understudied molecule, with the ultimate goal of advancing our understanding of chroman chemistry and its applications in medicine.
References
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chroman-3-one [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02245H [pubs.rsc.org]
- 10. rjptonline.org [rjptonline.org]
A Researcher's Guide to the Cross-Validation of 8-Methoxychroman-3-ol's Efficacy in Diverse Cell Lines
In the landscape of oncological research, the chroman scaffold has emerged as a privileged structure, forming the backbone of numerous bioactive compounds. Within this family, 8-Methoxychroman-3-ol presents as an intriguing, yet underexplored, candidate for anticancer research. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and cross-validate the efficacy of 8-Methoxychroman-3-ol across a panel of cancer cell lines. Drawing upon the known biological activities of its close structural analogs, we will delve into the rationale for its investigation, propose detailed experimental protocols, and establish a basis for the interpretation of potential findings.
Introduction: The Therapeutic Potential of the Chroman Scaffold
The chroman ring system is a core component of various natural products, including flavonoids and tocopherols (Vitamin E), which are recognized for their antioxidant and other health-promoting properties. The synthetic derivatization of this scaffold has led to the discovery of molecules with a wide array of biological activities. Notably, compounds bearing the 8-methoxy-chroman moiety have shown promise in modulating key cellular pathways implicated in cancer.
While direct biological data for 8-Methoxychroman-3-ol is not yet prevalent in the public domain, the activities of its close relatives, such as 8-methoxycoumarin and 8-Methoxy-chroman-3-carboxylic acid, provide a strong impetus for its investigation. Research on these analogs suggests potential anticancer mechanisms, including the induction of apoptosis and the modulation of critical signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3] This guide, therefore, serves as a proactive manual for the systematic evaluation of a promising, yet uncharacterized, molecule.
Proposed Mechanism of Action: Insights from Structural Analogs
The anticipated biological effects of 8-Methoxychroman-3-ol are extrapolated from the activities of its coumarin and carboxylic acid counterparts. A primary hypothesis is the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer. Related compounds have been shown to trigger apoptosis through the activation of caspases, the executioner enzymes of this pathway.[1][2]
Furthermore, the MAPK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is a likely target. Specifically, the modulation of key kinases such as p38 and JNK, and the inhibition of ERK phosphorylation have been observed with related 8-methoxycoumarin compounds.[3][4] Therefore, a central aspect of this cross-validation will be to ascertain whether 8-Methoxychroman-3-ol elicits its effects through a similar mechanism.
Experimental Workflow for Cross-Validation
A robust cross-validation study necessitates a multi-faceted experimental approach to comprehensively assess the compound's efficacy and mechanism of action. The following workflow is proposed:
Caption: A three-phase experimental workflow for the cross-validation of 8-Methoxychroman-3-ol's efficacy.
Phase 1: Initial Screening for Cytotoxic Activity
The initial step is to determine the cytotoxic potential of 8-Methoxychroman-3-ol across a diverse panel of human cancer cell lines. This allows for the identification of sensitive and resistant cell lines, providing a basis for more focused mechanistic studies.
Recommended Cell Lines:
| Tissue of Origin | Cell Line | Characteristics |
| Breast Cancer | MCF-7 | Estrogen receptor-positive |
| Breast Cancer | MDA-MB-231 | Triple-negative |
| Lung Cancer | A549 | Non-small cell lung carcinoma |
| Colon Cancer | HCT116 | Colorectal carcinoma |
| Prostate Cancer | PC-3 | Androgen-independent |
| Leukemia | HL-60 | Promyelocytic leukemia |
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 8-Methoxychroman-3-ol (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each cell line at each time point.
Phase 2: Elucidating the Mechanism of Action
Based on the IC50 values obtained, select the most sensitive cell lines for in-depth mechanistic studies.
Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells in 6-well plates with 8-Methoxychroman-3-ol at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Protocol: Western Blot Analysis for Signaling Pathways
-
Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the MAPK and apoptosis pathways (e.g., phospho-p38, phospho-JNK, phospho-ERK, cleaved Caspase-3, Bcl-2, Bax).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A proposed signaling pathway for 8-Methoxychroman-3-ol based on its structural analogs.
Comparative Analysis and Data Interpretation
To contextualize the efficacy of 8-Methoxychroman-3-ol, its performance should be benchmarked against established anticancer drugs.
Comparative Data Table (Hypothetical)
| Compound | Cell Line | IC50 (µM) after 48h | Apoptosis (% of cells) | Cleaved Caspase-3 (Fold Change) |
| 8-Methoxychroman-3-ol | MCF-7 | 15.2 | 35.4 | 3.1 |
| 8-Methoxychroman-3-ol | MDA-MB-231 | 8.9 | 48.2 | 4.5 |
| Doxorubicin | MCF-7 | 0.5 | 65.8 | 6.2 |
| Doxorubicin | MDA-MB-231 | 0.8 | 72.1 | 7.8 |
| Paclitaxel | MCF-7 | 0.01 | 75.3 | 8.1 |
| Paclitaxel | MDA-MB-231 | 0.02 | 80.5 | 9.3 |
Interpretation of Results:
-
Differential Sensitivity: A comparison of IC50 values across the cell line panel will reveal if 8-Methoxychroman-3-ol exhibits selective cytotoxicity towards certain cancer types.
-
Mechanism Confirmation: The apoptosis and western blot data will either confirm or refute the hypothesized mechanism of action. An increase in Annexin V-positive cells and the cleavage of caspase-3 would support an apoptotic mechanism.
-
Signaling Pathway Modulation: Changes in the phosphorylation status of MAPK pathway components will provide insights into the upstream signaling events triggered by the compound.
-
Comparative Efficacy: Benchmarking against standard chemotherapeutic agents will establish the relative potency of 8-Methoxychroman-3-ol and inform its potential for further development.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to the initial cross-validation of 8-Methoxychroman-3-ol's efficacy in cancer cell lines. While the proposed experiments are based on the activities of its structural analogs, the results of this investigation will provide the first direct evidence of its biological activity and potential as a novel anticancer agent. Positive and compelling data from these studies would warrant further preclinical development, including in vivo efficacy studies in animal models and comprehensive pharmacokinetic and toxicological profiling. The exploration of 8-Methoxychroman-3-ol represents a promising avenue in the ongoing search for novel and effective cancer therapeutics.
References
-
Chung, H. Y., et al. (2019). 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway. Molecules, 24(17), 3193. Available from: [Link]
-
MDPI. (2023). Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. Available from: [Link]
-
ResearchGate. (2019). Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. Available from: [Link]
-
PubMed Central (PMC). (2021). Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms. Available from: [Link]
Sources
A Head-to-Head Comparison of Neuroprotective Antioxidants: 8-Methoxychroman-3-ol and Edaravone
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of neuroprotective agent development, the mitigation of oxidative stress remains a cornerstone of therapeutic strategy. Oxidative damage is a key pathological feature in a host of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), Parkinson's disease, and Alzheimer's disease, as well as in acute conditions like ischemic stroke.[1] This guide provides a detailed, head-to-head comparison of two antioxidant compounds: Edaravone, a clinically approved neuroprotective agent, and 8-Methoxychroman-3-ol, a research compound belonging to the promising chromanol class of molecules.
This analysis is structured to provide drug development professionals with a clear, data-supported comparison of their chemical properties, mechanisms of action, pharmacokinetics, and therapeutic potential, grounded in established experimental methodologies.
Physicochemical Properties and Molecular Structure
A molecule's therapeutic efficacy is fundamentally linked to its structure. The distinct architectures of Edaravone and 8-Methoxychroman-3-ol govern their reactivity, bioavailability, and interaction with biological systems.
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a pyrazolone derivative.[2] Its structure features a five-membered heterocyclic ring. Under physiological conditions, it exists in tautomeric forms, including an enolate anion, which is crucial for its radical-scavenging activity.[2]
8-Methoxychroman-3-ol is a derivative of the chroman scaffold, the core structure of Vitamin E (tocopherols), which are well-established natural antioxidants.[3] Its key features are the chroman ring system, a hydroxyl (-OH) group at the 3-position, and a methoxy (-OCH₃) group at the 8-position. The hydroxyl group is the primary site of antioxidant activity.
| Property | 8-Methoxychroman-3-ol | Edaravone |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₀N₂O |
| Molecular Weight | 180.20 g/mol | 174.20 g/mol |
| Core Scaffold | Chroman | Pyrazolone |
| Primary Active Site | 3-hydroxyl group | Enolate form of the pyrazolinone ring |
| Key Structural Feature | Vitamin E-like chromanol head | Heterocyclic pyrazolone ring |
Diagram: Chemical Structures
Caption: Chemical structures of 8-Methoxychroman-3-ol and Edaravone.
Mechanism of Action: A Tale of Two Scavengers
Both compounds exert their neuroprotective effects primarily by neutralizing reactive oxygen species (ROS), but their specific mechanisms and targets show subtle yet important differences.
Edaravone: The Potent Free Radical Scavenger
Edaravone is a potent free radical scavenger that effectively neutralizes highly reactive species like hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻).[4] Its mechanism involves donating an electron to the radical, which transforms the enolate form of edaravone into a stable oxidation product, 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB).[2] This action effectively terminates radical chain reactions, preventing lipid peroxidation of cell membranes and other forms of cellular damage.[5]
Beyond direct scavenging, edaravone's mechanism is multifaceted:
-
Anti-inflammatory Properties: It can reduce inflammation by decreasing the production of pro-inflammatory cytokines and mitigating the activation of microglia, the brain's resident immune cells.[5]
-
Upregulation of Antioxidant Enzymes: Evidence suggests edaravone can enhance the body's natural defenses by upregulating enzymes like superoxide dismutase (SOD) and catalase.[1][5]
-
Modulation of Cellular Stress Pathways: Recent studies indicate that edaravone's benefits in ALS may extend beyond its antioxidant properties, potentially involving the modulation of stress-related pathways and correcting the mislocalization of key proteins like TDP-43.[6]
8-Methoxychroman-3-ol: The Chain-Breaking Antioxidant
The antioxidant mechanism of 8-Methoxychroman-3-ol is predicated on the chromanol structure, analogous to Vitamin E. The core mechanism is hydrogen atom transfer (HAT).[3][7] The phenolic hydroxyl group on the chroman ring donates a hydrogen atom to a lipid peroxyl radical (LOO•), neutralizing it and stopping the chain reaction of lipid peroxidation.[8] The resulting chromanoxyl radical is relatively stable and does not propagate the radical chain.
The neuroprotective effects of chromanol derivatives are well-documented and are largely attributed to the protection of neuronal membranes from oxidative damage.[9][10] The presence of the methoxy group at the 8-position can further modulate the antioxidant capacity of the molecule.
Diagram: Comparative Antioxidant Mechanisms
Caption: Edaravone neutralizes ROS via electron donation, while 8-Methoxychroman-3-ol breaks lipid peroxidation chains via hydrogen atom donation.
Pharmacokinetics: Getting to the Target
The clinical utility of a neuroprotective agent depends critically on its pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).
Edaravone: The pharmacokinetics of edaravone have been extensively studied.[11]
-
Absorption: When administered intravenously, peak plasma concentrations are reached at the end of the infusion.[12] An oral suspension is also available, with a median time to peak plasma concentration of about 0.5 hours under fasting conditions, though bioavailability is reduced with food.[13]
-
Distribution: It is well-distributed in the body.
-
Metabolism: Edaravone is metabolized in the liver and kidneys into pharmacologically inactive sulfate and glucuronide conjugates.[12]
-
Excretion: It is primarily excreted in the urine, with 60-80% as the glucuronide conjugate.[13] The terminal half-life is approximately 4.5 to 6 hours.[12]
8-Methoxychroman-3-ol: Specific pharmacokinetic data for 8-Methoxychroman-3-ol is not extensively published. However, inferences can be drawn from the broader class of chroman derivatives.[14]
-
Absorption & Distribution: Like other chromanols (e.g., Vitamin E), it is expected to be lipophilic, suggesting good absorption from the gut and distribution into lipid-rich tissues, including the brain. The ability to cross the blood-brain barrier is a critical attribute for any neuroprotective agent, and the chroman scaffold is generally favorable in this regard.[15]
-
Metabolism & Excretion: Metabolism would likely involve conjugation of the hydroxyl group (glucuronidation or sulfation) to increase water solubility and facilitate renal excretion, a common pathway for phenolic compounds.
Therapeutic Applications and Efficacy
Edaravone is an approved therapeutic agent for:
-
Amyotrophic Lateral Sclerosis (ALS): It is indicated to slow the decline in physical function in ALS patients.[16] Clinical trials have demonstrated a statistically significant slowing in the rate of disease progression compared to placebo.[16]
-
Acute Ischemic Stroke: In Japan, edaravone is used to treat the acute stage of cerebral infarction, where it is believed to reduce brain edema and neuronal damage caused by ischemia-reperfusion injury.[2][17]
8-Methoxychroman-3-ol is currently a research compound. Its therapeutic potential is inferred from the well-established neuroprotective effects of the chromanol scaffold.[9][18]
-
Potential in Neurodegenerative Diseases: Given its structural similarity to Vitamin E and other neuroprotective antioxidants, it is a candidate for investigation in diseases characterized by high oxidative stress, such as Parkinson's and Alzheimer's disease.[19][20] Its efficacy would need to be established through extensive preclinical testing in relevant disease models.
Experimental Protocols for Comparative Evaluation
To objectively compare the antioxidant potential of these two compounds in a research setting, standardized in vitro assays are essential.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change that can be measured spectrophotometrically.[21]
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare stock solutions of 8-Methoxychroman-3-ol, Edaravone, and a positive control (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., DMSO or methanol).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds and the positive control.
-
Add 100 µL of the DPPH solution to each well.
-
For the negative control, add 100 µL of the solvent instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Causality: A lower IC₅₀ value indicates greater antioxidant potency. This assay directly compares the ability of the compounds to neutralize a stable radical, providing a quantitative measure of their scavenging capacity.[22]
Diagram: DPPH Assay Workflow
Caption: Standard workflow for the DPPH radical scavenging assay.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure by assessing antioxidant activity within a cell-based model, accounting for cell uptake, metabolism, and localization.
Methodology:
-
Cell Culture: Seed human neuroblastoma SH-SY5Y cells in a 96-well plate and culture until confluent.[10]
-
Compound Loading: Pre-treat cells with various concentrations of 8-Methoxychroman-3-ol, Edaravone, and a control (e.g., Quercetin) for 1 hour.
-
Oxidative Stress Induction:
-
Wash the cells with PBS.
-
Add a solution containing a fluorescent probe (e.g., DCFH-DA) and a radical generator (e.g., AAPH).[23]
-
-
Measurement: Measure the fluorescence intensity every 5 minutes for 1 hour using a plate reader (Excitation/Emission ~485/538 nm). The probe becomes fluorescent upon oxidation by ROS.
-
Data Analysis: Calculate the area under the curve (AUC) for fluorescence vs. time. Determine the CAA value, which reflects the compound's ability to prevent probe oxidation compared to the control.
Causality: This assay demonstrates whether the compounds can penetrate cells and protect them from an internal oxidative burst. A reduction in fluorescence indicates that the compound is effectively neutralizing intracellular ROS.[24]
Conclusion and Future Directions
This comparative guide illustrates the distinct yet complementary profiles of Edaravone and 8-Methoxychroman-3-ol.
-
Edaravone is a clinically validated, potent free radical scavenger with a well-defined pharmacokinetic and safety profile. Its approval for ALS and use in stroke underscore its therapeutic value. Its mechanism extends beyond simple antioxidation, involving anti-inflammatory and other cellular protective pathways.[5][17]
-
8-Methoxychroman-3-ol represents a promising research compound from the well-regarded chromanol family.[18] Its mechanism as a chain-breaking antioxidant, analogous to Vitamin E, makes it a strong candidate for neuroprotection.[3]
For drug development professionals, the key takeaways are:
-
Edaravone serves as a benchmark for antioxidant neuroprotective therapy. New candidates must demonstrate comparable or superior efficacy, an improved safety profile, or advantages in bioavailability (particularly oral bioavailability) and CNS penetration.
-
8-Methoxychroman-3-ol and other chromanol derivatives warrant further investigation. Future research should focus on a full pharmacokinetic characterization, head-to-head efficacy studies against benchmarks like Edaravone in validated preclinical models of neurodegeneration, and exploration of structure-activity relationships within the chromanol class to optimize potency and drug-like properties.
The continued exploration of diverse antioxidant scaffolds is crucial for developing the next generation of therapies to combat the devastating impact of neurodegenerative diseases.
References
-
Evaluation of Pharmacokinetics, Safety, and Drug‐Drug Interactions of an Oral Suspension of Edaravone in Healthy Adults. National Institutes of Health. [Link]
-
Edaravone's Mechanism of Action: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
209176Orig1s000 Clinical Pharmacology and Biopharmaceutics Review(s). U.S. Food and Drug Administration. [Link]
-
What is the mechanism of Edaravone? Patsnap Synapse. [Link]
-
Pharmacokinetic profile of edaravone: a comparison between Japanese and Caucasian populations. Taylor & Francis Online. [Link]
-
Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. National Institutes of Health. [Link]
-
Pharmacokinetics of Edaravone Oral Suspension in Patients With Amyotrophic Lateral Sclerosis. National Institutes of Health. [Link]
-
An in vitro screening cascade to identify neuroprotective antioxidants in ALS. National Institutes of Health. [Link]
-
Edaravone Monograph for Professionals. Drugs.com. [Link]
-
How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? National Institutes of Health. [Link]
-
Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI. [Link]
-
Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), an antioxidant in middle cerebral artery occlusion induced focal cerebral ischemia in rats. National Institutes of Health. [Link]
-
Exploring Chroman-4-One Derivatives as MAO-B Inhibitors: A Comprehensive Computational Study. ResearchGate. [Link]
-
Pharmacokinetic Aspects of Chromenes. ResearchGate. [Link]
-
Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. MDPI. [Link]
-
Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study. National Institutes of Health. [Link]
-
In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]
-
Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. [Link]
-
Neuroprotective effect of antioxidant compounds. National Institutes of Health. [Link]
-
The Novel Antioxidant Edaravone: From Bench to Bedside. National Institutes of Health. [Link]
-
The Novel Antioxidant Edaravone: From Bench to Bedside. ResearchGate. [Link]
-
Neuroprotective Role of Polyphenols in Treatment of Neurological Disorders: A Review. SpringerLink. [Link]
-
Edaravone is more than antioxidant in ALS treatment, early study shows. ALS News Today. [Link]
-
Edaravone: A new hope for deadly amyotrophic lateral sclerosis. ResearchGate. [Link]
-
Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. National Institutes of Health. [Link]
-
Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. National Institutes of Health. [Link]
-
Is the chromanol head group of vitamin E nature's final truth on chain-breaking antioxidants? National Institutes of Health. [Link]
-
SYNTHESIS OF ISOCOUMARIN COMPOUNDS, 8-HYDROXY-6-METHOXY-3-PENTYL-1H-ISOCHROMEN-1-ONE AND FUSARIUMIN ANALOG USING PALLADIUM-CATAL. J-STAGE. [Link]
-
Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]
-
Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. National Institutes of Health. [Link]
-
Effects of chroman derivatives on platelet aggregation induced by some aggregating agents in rabbits. National Institutes of Health. [Link]
-
Exogenous Antioxidants Improve the Accumulation of Saturated and Polyunsaturated Fatty Acids in Schizochytrium sp. PKU#Mn4. MDPI. [Link]
-
Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types. ResearchGate. [Link]
-
Understanding the Factors That Influence the Antioxidant Activity of Manganosalen Complexes with Neuroprotective Effects. National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 6. alsnewstoday.com [alsnewstoday.com]
- 7. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is the chromanol head group of vitamin E nature's final truth on chain-breaking antioxidants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), an antioxidant in middle cerebral artery occlusion induced focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Pharmacokinetics, Safety, and Drug‐Drug Interactions of an Oral Suspension of Edaravone in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. drugs.com [drugs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The novel antioxidant edaravone: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling [mdpi.com]
- 20. Neuroprotective Role of Polyphenols in Treatment of Neurological Disorders: A Review [brieflands.com]
- 21. researchgate.net [researchgate.net]
- 22. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exogenous Antioxidants Improve the Accumulation of Saturated and Polyunsaturated Fatty Acids in Schizochytrium sp. PKU#Mn4 [mdpi.com]
A Senior Application Scientist's Guide to Evaluating the Specificity of 8-Methoxychroman-3-ol
Introduction: The Challenge of the Unknown Target
8-Methoxychroman-3-ol belongs to the chroman family, a class of heterocyclic compounds that includes derivatives with a wide range of biological activities. While structurally related to antioxidant scaffolds like Vitamin E, the specific molecular target and interaction profile of 8-Methoxychroman-3-ol are not well-defined in publicly accessible literature. This presents a common challenge in drug discovery and chemical biology: how does one rigorously evaluate the specificity of a compound for a target that is, itself, proposed or yet to be definitively identified?
This guide moves beyond a simple product comparison to establish a comprehensive, field-proven framework for researchers. We will address the critical question of specificity not as a single data point, but as an investigative workflow. The objective is to provide a logical, multi-phase experimental strategy to first identify the primary biological target(s) of 8-Methoxychroman-3-ol and then systematically evaluate its selectivity. This approach ensures that any subsequent use of this molecule as a chemical probe or therapeutic lead is built on a foundation of robust, validated data.
Pillar I: The Imperative of Specificity
In drug development, a compound's value is intrinsically linked to its specificity. A highly specific molecule interacts predominantly with its intended target, leading to a desired biological effect with minimal side effects. Conversely, a promiscuous compound binds to multiple "off-target" proteins, which can cause unforeseen toxicity or confound experimental results by producing phenotypes unrelated to the primary target's inhibition.[1][2] Therefore, the thorough evaluation of specificity is not merely a characterization step but a critical validation of the compound's utility.
Our evaluation will proceed through three logical phases:
-
Unbiased Target Identification: What does 8-Methoxychroman-3-ol bind to in a native biological system?
-
Biochemical & Cellular Target Validation: How strongly and directly does it engage the identified target(s) in both isolated and cellular systems?
-
Proteome-Wide Selectivity Profiling: How does its interaction with the primary target compare to its interaction with hundreds of other related and unrelated proteins?
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if 8-Methoxychroman-3-ol engages its putative target protein in a cellular context.
Materials:
-
Cell line expressing the target protein.
-
8-Methoxychroman-3-ol stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
PBS with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Centrifuge capable of handling PCR tubes/plates.
-
Reagents for Western Blotting (lysis buffer, antibodies, etc.).
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of 8-Methoxychroman-3-ol or vehicle for a predetermined time (e.g., 1-2 hours) at 37°C. [3]2. Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a specific cell density.
-
Aliquoting: Distribute the cell suspension into different PCR tubes, one for each temperature point.
-
Heating: Place the tubes in a thermal cycler and heat each to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes. [4]5. Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to ensure complete lysis. [4]6. Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [4]7. Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western Blot or another quantitative protein detection method.
-
Data Interpretation: Plot the percentage of soluble protein remaining at each temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and engagement.
Phase 3: Proteome-Wide Selectivity Profiling
Confirming engagement with Target X is only half the story. We must now investigate what else 8-Methoxychroman-3-ol binds to. This is where large-scale screening against panels of related proteins is invaluable.
Hypothetical Scenario: Let's assume our target identification and validation phases revealed that 8-Methoxychroman-3-ol is a potent inhibitor of the protein kinase Aurora Kinase A (AURKA) .
To evaluate its specificity, we would test it against a broad panel of other kinases. Many commercial services offer kinase profiling across hundreds of human kinases. [5][6]This allows us to quantify its activity against the intended target versus a host of potential off-targets.
For comparison, we will benchmark 8-Methoxychroman-3-ol against two well-characterized AURKA inhibitors:
-
Alisertib (MLN8237): A highly potent and selective Aurora Kinase inhibitor.
-
Staurosporine: A notoriously promiscuous kinase inhibitor, used here as a negative control for specificity.
Comparative Data (Hypothetical)
| Parameter | 8-Methoxychroman-3-ol | Alisertib (Selective Control) | Staurosporine (Non-Selective Control) |
| AURKA IC₅₀ (nM) | 50 | 1.2 | 20 |
| AURKB IC₅₀ (nM) | 450 | 15 | 15 |
| VEGFR2 IC₅₀ (nM) | >10,000 | >10,000 | 50 |
| SRC IC₅₀ (nM) | 8,500 | >10,000 | 30 |
| CETSA Shift (ΔTagg) | +5.2°C | +7.5°C | Not applicable (too broad) |
| Selectivity Score * | 9 | >1000 | <1 |
*Selectivity Score calculated as IC₅₀ (Off-Target) / IC₅₀ (On-Target). Here, AURKB is the closest off-target.
Caption: Hypothetical kinase selectivity profile. Dot size correlates to % inhibition.
Conclusion and Recommendations
This guide outlines a rigorous, multi-step process for evaluating the specificity of a novel compound like 8-Methoxychroman-3-ol. The initial lack of a defined target is not a roadblock but rather the starting point for a comprehensive investigation.
Based on our hypothetical results, 8-Methoxychroman-3-ol demonstrates good potency for AURKA and a reasonable selectivity window against its closest homolog, AURKB, with minimal activity against more distant kinases. While not as selective as the clinical candidate Alisertib, it is far superior to the non-selective inhibitor Staurosporine. The positive CETSA result confirms its ability to engage AURKA within cells.
References
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology, vol 1479. Humana Press. [Link]
-
Cai, B., & Krusemark, C. J. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Angewandte Chemie International Edition, 61(3), e202113515. [Link]
-
de Oliveira, V. F., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4534. [Link]
-
Hussain, W., et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Cureus, 16(1), e52449. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Zhang, H., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103234. [Link]
-
CRISPR Medicine News. (n.d.). Off-target. [Link]
- Google Patents. (2015).
-
Qi, Q., et al. (2024). Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. Cell Chemical Biology, 31(10), 1839-1851.e8. [Link]
-
ACS Applied Bio Materials. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. [Link]
-
Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Bio-protocol. (2024). Cellular thermal shift assay (CETSA). [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Cornu, T. I., et al. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy - Nucleic Acids, 39, 102636. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
NCBI. (n.d.). Discovery and characterization of small molecule Rac1 inhibitors. [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. [Link]
-
YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
Sources
- 1. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target - CRISPR Medicine [crisprmedicinenews.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. resources.biomol.com [resources.biomol.com]
A Comparative Guide to the Metabolic Stability of 8-Methoxychroman-3-ol Analogs: From In Vitro Assessment to Rational Drug Design
In the landscape of modern drug discovery, the metabolic stability of a lead compound is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may suffer from poor bioavailability and a short duration of action, while an overly stable compound could accumulate to toxic levels.[1] This guide provides a comprehensive comparative analysis of the metabolic stability of 8-Methoxychroman-3-ol, a promising scaffold, and its rationally designed analogs. We will delve into the experimental methodologies used to assess metabolic fate, interpret the resulting data, and discuss how these insights can guide the design of more robust drug candidates.
The Central Role of Metabolism in Drug Efficacy
The liver is the primary site of drug metabolism, where a suite of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify foreign compounds (xenobiotics) to facilitate their excretion.[2][3] This biotransformation process, often divided into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation), is a double-edged sword.[4][5] While essential for detoxification, it can also lead to the rapid clearance of a drug, rendering it ineffective. Therefore, a key objective in drug design is to optimize the metabolic stability of a lead compound to achieve a desirable pharmacokinetic profile.[6]
A Comparative Study: 8-Methoxychroman-3-ol and its Analogs
To illustrate the principles of metabolic stability assessment, we will consider a hypothetical comparative study of 8-Methoxychroman-3-ol (Parent Compound) and two of its analogs designed to improve metabolic stability:
-
Analog A: 8-Methoxy-3,3-dimethylchroman-3-ol: Introduction of gem-dimethyl groups at the 3-position to sterically hinder potential oxidation at this site.
-
Analog B: 8-(Trifluoromethoxy)chroman-3-ol: Replacement of the methoxy group with a trifluoromethoxy group to block potential O-demethylation, a common metabolic pathway.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability parameters for the parent compound and its analogs in human liver microsomes and hepatocytes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1]
Table 1: Human Liver Microsomal Stability
| Compound | Analog | t½ (min) | CLint (µL/min/mg protein) |
| 1 | 8-Methoxychroman-3-ol (Parent) | 35 | 39.6 |
| 2 | 8-Methoxy-3,3-dimethylchroman-3-ol (Analog A) | 75 | 18.5 |
| 3 | 8-(Trifluoromethoxy)chroman-3-ol (Analog B) | >120 | <11.5 |
Microsomal assays primarily assess Phase I (CYP450-mediated) metabolism.[7]
Table 2: Human Hepatocyte Stability
| Compound | Analog | t½ (min) | CLint (µL/min/mg protein) |
| 1 | 8-Methoxychroman-3-ol (Parent) | 28 | 49.5 |
| 2 | 8-Methoxy-3,3-dimethylchroman-3-ol (Analog A) | 60 | 23.1 |
| 3 | 8-(Trifluoromethoxy)chroman-3-ol (Analog B) | 110 | 12.6 |
Hepatocyte assays provide a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways.[8]
Deciphering the Data: Insights for Drug Design
The data presented in Tables 1 and 2 clearly demonstrate the impact of structural modifications on metabolic stability.
-
Parent Compound: The relatively short half-life and high clearance of 8-Methoxychroman-3-ol in both microsomes and hepatocytes suggest that it is susceptible to metabolism. The primary metabolic liabilities are likely oxidation at the 3-position and O-demethylation of the methoxy group.
-
Analog A: The introduction of gem-dimethyl groups in Analog A leads to a significant increase in metabolic stability. This is consistent with the hypothesis that steric hindrance at the 3-position protects it from oxidative metabolism by CYP enzymes.
-
Analog B: The replacement of the methoxy group with a trifluoromethoxy group in Analog B results in the most stable compound. The strong carbon-fluorine bond is highly resistant to cleavage, effectively blocking the O-demethylation pathway.
These findings highlight a key principle of medicinal chemistry: small structural changes can have a profound impact on a molecule's metabolic fate. By identifying and addressing metabolic "hotspots," chemists can rationally design analogs with improved pharmacokinetic properties.[6]
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for the in vitro metabolic stability assays used in this study.
Liver Microsomal Stability Assay
This assay assesses the rate of metabolism of a compound by the major drug-metabolizing enzymes located in the endoplasmic reticulum of liver cells.[2]
Workflow for Liver Microsomal Stability Assay
Caption: Workflow for a typical liver microsomal stability assay.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compound
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Thaw the pooled human liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the parent compound remaining against time. From the slope of the line, calculate the half-life (t½) and the intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay uses intact liver cells and provides a more holistic view of metabolism, including the activity of both Phase I and Phase II enzymes, as well as the influence of cellular uptake and transport processes.[9]
Workflow for Hepatocyte Stability Assay
Caption: Workflow for a typical hepatocyte stability assay.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound
-
Acetonitrile
-
Internal standard
Procedure:
-
Hepatocyte Preparation: Thaw the cryopreserved hepatocytes according to the supplier's protocol. Gently resuspend the cells in pre-warmed incubation medium. Perform a cell viability assessment (e.g., using trypan blue exclusion) to ensure cell health.
-
Plating: Plate the hepatocyte suspension in a 96-well plate at a desired cell density (e.g., 0.5 x 10^6 cells/mL).
-
Compound Addition: Add the test compound to the wells to achieve a final concentration of 1 µM.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot from the wells.
-
Quenching and Analysis: Follow the same quenching, protein precipitation, and LC-MS/MS analysis steps as described for the microsomal stability assay.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) as described previously.
Visualizing Metabolic Pathways
Understanding the potential metabolic pathways of a lead compound is crucial for interpreting stability data and designing improved analogs. Based on the known metabolism of related compounds like coumarin, the primary metabolic pathways for 8-Methoxychroman-3-ol are predicted to be hydroxylation and O-demethylation, primarily mediated by CYP enzymes.[4][10]
Predicted Metabolic Pathways of 8-Methoxychroman-3-ol
Caption: Predicted metabolic pathways of 8-Methoxychroman-3-ol.
Conclusion
The comparative analysis of 8-Methoxychroman-3-ol and its analogs demonstrates the power of in vitro metabolic stability assays in guiding drug discovery. By systematically evaluating the metabolic liabilities of a lead compound, medicinal chemists can make informed decisions to design molecules with enhanced pharmacokinetic properties. The integration of robust experimental protocols, clear data interpretation, and a fundamental understanding of metabolic pathways is essential for the successful development of new therapeutics. The strategies outlined in this guide, from rational analog design to the detailed execution of in vitro assays, provide a framework for optimizing metabolic stability and ultimately increasing the probability of clinical success.
References
- Lewis, D. F., Jacobs, M. N., & Dickins, M. (2006). Metabolism of coumarin by human P450s: a molecular modelling study. Toxicology in vitro, 20(2), 256-64.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
-
Ghanbari, R., & Gholami, M. (2019). Coumarins and P450s, Studies Reported to-Date. Molecules, 24(8), 1636. [Link]
- Suresh, P., & Kumar, S. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Sciences and Research, 11(5), 1837-1845.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
-
Zhang, H., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Chroman Derivatives as Non-Selective acetyl-CoA Carboxylase Inhibitors. Bioorganic & medicinal chemistry, 28(15), 115587. [Link]
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Wang, Y., et al. (2013). Synthesis and Antitumor Activity of Novel 3-(Substituted Amino) chromone Derivatives. Chinese Journal of Chemistry, 31(10), 1307-1312.
- Clarke, S. E., & Jones, B. C. (2002). Human cytochromes P450 and their role in metabolism-based drug-drug interactions. Current drug metabolism, 3(5), 467–480.
- Devlin, T. M. (2010).
-
Prejbisz, A., & Januszewicz, A. (2020). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. [Link]
- Li, J., et al. (2014). Synthesis and Structure Characterization of Novel 3-Substituted-(thio)chroman-4-one Derivatives. Chinese Journal of Organic Chemistry, 34(1), 164-171.
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). Optimization of metabolic stability as a goal of modern drug design. Expert opinion on drug metabolism & toxicology, 8(8), 983–1000. [Link]
-
Khan, I., et al. (2024). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. Journal of the Iranian Chemical Society, 1-15. [Link]
-
da Silva, A. B., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(15), 5808. [Link]
-
de Oliveira, A. C., et al. (2021). Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes. Pharmaceutics, 13(8), 1256. [Link]
-
Di, L., et al. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of biomolecular screening, 8(4), 453–462. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mttlab.eu [mttlab.eu]
- 3. researchgate.net [researchgate.net]
- 4. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioivt.com [bioivt.com]
- 8. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 9. nuvisan.com [nuvisan.com]
- 10. Metabolism of coumarin by human P450s: a molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of 8-Methoxychroman-3-ol and its Analogs: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, the chroman scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth, technical comparison of the therapeutic potential of 8-methoxychroman derivatives, with a specific focus on extrapolating the promise of 8-Methoxychroman-3-ol based on compelling preclinical data from its closely related analogs, most notably 8-Methoxy-chroman-3-carboxylic acid. We will delve into the experimental frameworks for validating its hypothesized anticancer, antioxidant, and ROCK2 inhibitory activities, providing detailed protocols and comparative analyses against established standards.
The Scientific Rationale: Why 8-Methoxychroman Derivatives Warrant Investigation
The chroman ring system, a core component of Vitamin E (tocopherols), is renowned for its antioxidant properties. The introduction of a methoxy group at the 8-position is proposed to enhance this radical-scavenging ability by stabilizing radical species. While direct experimental data on 8-Methoxychroman-3-ol is nascent, extensive research on its carboxylic acid analog provides a strong foundation for its investigation across multiple therapeutic areas.
Comparative Preclinical Validation: A Multi-Faceted Approach
To rigorously assess the therapeutic potential of 8-Methoxychroman-3-ol and its analogs, a multi-pronged preclinical strategy is essential. This involves a series of in vitro and in vivo experiments designed to elucidate its mechanism of action and benchmark its efficacy against current standards of care.
Anticancer Potential: From In Vitro Cytotoxicity to In Vivo Tumor Regression
The anticancer activity of chroman derivatives is a promising area of investigation. The proposed mechanism for related compounds involves the induction of apoptosis through caspase activation and interference with microtubule dynamics.
A primary assessment of anticancer potential begins with in vitro cytotoxicity screening against a panel of human cancer cell lines. The National Cancer Institute's NCI-60 cell line panel is a comprehensive starting point, representing a diverse range of cancer types.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 8-Methoxychroman-3-ol (and/or its analogs) and a standard chemotherapeutic agent (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Comparative Data Table: In Vitro Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 8-Methoxychroman-3-ol | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Doxorubicin (Standard) | 0.5 - 1.5 | 0.1 - 0.8 | 0.2 - 1.0 |
| Paclitaxel (Standard) | 0.005 - 0.02 | 0.001 - 0.01 | 0.002 - 0.015 |
Note: The hypothetical data for 8-Methoxychroman-3-ol would be populated with experimental findings.
Promising in vitro results should be followed by in vivo studies to evaluate anti-tumor efficacy and systemic toxicity. Subcutaneous xenograft models in immunodeficient mice are a standard and valuable preclinical model.[1][2]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., HCT116) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment groups and administer 8-Methoxychroman-3-ol (or analog), a vehicle control, and a standard-of-care drug (e.g., Paclitaxel) via an appropriate route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Compare tumor growth inhibition between the treatment groups.
Workflow for Anticancer Evaluation
Caption: Workflow for anticancer evaluation of 8-Methoxychroman-3-ol.
Antioxidant Activity: Quantifying Radical Scavenging Capacity
The inherent antioxidant potential of the chroman structure is a key therapeutic hypothesis. This can be quantified using both in vitro chemical assays and in vivo models of oxidative stress.
Several spectrophotometric assays are commonly used to determine antioxidant capacity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely accepted methods.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of 8-Methoxychroman-3-ol (or analog) and standard antioxidants (e.g., Ascorbic Acid, Trolox) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Comparative Data Table: In Vitro Antioxidant Activity (IC50 in µg/mL)
| Compound | DPPH Assay | ABTS Assay (TEAC) |
| 8-Methoxychroman-3-ol | Hypothetical Data | Hypothetical Data |
| Ascorbic Acid (Standard) | 6.1 - 8.4 | ~1.0 |
| Trolox (Standard) | 3.77 - 4.0 | 1.0 (by definition) |
| Gallic Acid (Standard) | 2.6 - 13.2 | 1.23 - 3.48 |
Note: TEAC (Trolox Equivalent Antioxidant Capacity) values are also a common metric for the ABTS assay.[3]
To assess antioxidant effects in a biological system, animal models of oxidative stress are employed. This often involves measuring key antioxidant enzyme levels and markers of oxidative damage.
Experimental Protocol: In Vivo Antioxidant Activity in Mice
-
Induction of Oxidative Stress: Administer an pro-oxidant agent (e.g., carbon tetrachloride) to induce oxidative stress in Swiss mice.
-
Treatment: Treat groups of mice with 8-Methoxychroman-3-ol (or analog), a vehicle control, and a standard antioxidant (e.g., Ascorbic Acid).
-
Tissue Collection: After the treatment period, collect liver or brain tissue.
-
Biochemical Analysis: Homogenize the tissues and measure the activity of antioxidant enzymes (e.g., Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx)) and the levels of malondialdehyde (MDA) as a marker of lipid peroxidation.
Signaling Pathway for Oxidative Stress Response
Caption: Proposed role of 8-Methoxychroman-3-ol in the oxidative stress response.
ROCK2 Inhibition: A Novel Avenue for Therapeutic Intervention
Recent studies have highlighted the potential of chroman derivatives as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This kinase is implicated in various cellular processes, and its inhibition is a promising strategy for diseases like fibrosis and cancer.
The direct inhibitory effect of 8-Methoxychroman-3-ol on ROCK2 activity can be determined using a biochemical kinase assay.
Experimental Protocol: ROCK2 Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant human ROCK2 enzyme, a specific substrate (e.g., a peptide substrate), and ATP.
-
Inhibitor Addition: Add varying concentrations of 8-Methoxychroman-3-ol (or analog) and a known ROCK2 inhibitor (e.g., Fasudil, Y-27632).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: Calculate the IC50 value for ROCK2 inhibition.
Comparative Data Table: ROCK2 Inhibition (IC50 in nM)
| Compound | ROCK2 | ROCK1 | Selectivity (ROCK1/ROCK2) |
| 8-Methoxychroman-3-ol | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Fasudil (Standard) | 100 - 300 | 100 - 400 | ~1 |
| Y-27632 (Standard) | 80 - 200 | 100 - 300 | ~1.5 |
| Belumosudil (Standard) | 20 - 50 | >1000 | >20 |
The bleomycin-induced pulmonary fibrosis model in mice is a well-established preclinical model to evaluate the efficacy of ROCK2 inhibitors.
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
-
Induction of Fibrosis: Administer a single intratracheal dose of bleomycin to mice to induce lung fibrosis.
-
Treatment: Begin treatment with 8-Methoxychroman-3-ol (or analog), a vehicle control, or a known ROCK2 inhibitor (e.g., Belumosudil) on a specified day post-bleomycin administration.
-
Assessment of Fibrosis: After a set treatment period (e.g., 14-21 days), euthanize the mice and collect the lungs.
-
Histological Analysis: Perform Masson's trichrome staining to visualize collagen deposition and quantify the extent of fibrosis using the Ashcroft scoring system.
-
Biochemical Analysis: Measure hydroxyproline content in the lung tissue as a quantitative marker of collagen deposition.
Workflow for ROCK2 Inhibitor Validation
Caption: Workflow for validating the efficacy of a ROCK2 inhibitor.
Conclusion and Future Directions
While direct preclinical data for 8-Methoxychroman-3-ol is still emerging, the compelling evidence from its carboxylic acid analog strongly supports its investigation as a promising therapeutic agent. The comprehensive preclinical validation framework outlined in this guide provides a robust strategy for elucidating its potential anticancer, antioxidant, and ROCK2 inhibitory activities. By employing these standardized and comparative methodologies, researchers can effectively benchmark the performance of 8-Methoxychroman-3-ol and its derivatives against existing standards, paving the way for the development of novel and effective therapies.
References
-
Workman, P., & Collins, I. (2011). Probing the probes: fitness factors for small molecule tools. Chem Biol, 18(11), 1332-1344. [Link]
-
Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical predictive value of the in vitro cell line, human xenograft, and mouse allograft preclinical cancer models. Clin Cancer Res, 9(11), 4227-4239. [Link]
-
Shimamura, T., Fujisawa, T., & Husain, A. (2012). Rho-associated kinase in pulmonary vascular physiology and pathophysiology. Am J Physiol Lung Cell Mol Physiol, 302(10), L987-L997. [Link]
-
Olson, M. F. (2008). Applications for ROCK kinase inhibition. Curr Opin Cell Biol, 20(2), 242-248. [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Methoxychroman-3-ol
For Immediate Implementation by Laboratory Personnel
As a novel chromanol derivative, 8-Methoxychroman-3-ol holds significant promise in various research and development applications. However, its unique chemical properties necessitate a clear and thorough understanding of the appropriate disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the safe and compliant disposal of 8-Methoxychroman-3-ol and its associated waste streams.
Understanding the Hazard Profile: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for 8-Methoxychroman-3-ol (CAS No. 91520-01-3) is not yet widely available, an analysis of structurally similar compounds, such as substituted chromanols and methoxylated phenols, allows for a scientifically grounded assessment of its potential hazards.
Key Inferred Hazards:
-
Skin and Eye Irritation: Like many phenolic and ether compounds, 8-Methoxychroman-3-ol is likely to be an irritant upon contact with skin and eyes.[1][2][3]
-
Peroxide Formation: The ether linkage within the chroman structure raises the possibility of peroxide formation upon prolonged exposure to air and light.[4][5] Peroxides can be shock-sensitive and pose a significant explosion hazard, especially upon concentration.
-
Toxicity: While specific toxicity data is unavailable, it is prudent to treat 8-Methoxychroman-3-ol as potentially harmful if ingested or inhaled, consistent with the handling of novel chemical entities.[1][6]
-
Environmental Hazards: Aromatic compounds can have varying degrees of environmental toxicity. Therefore, direct disposal into the sanitary sewer or general waste is strictly prohibited.[6]
A summary of the inferred hazard classification is provided in the table below.
| Hazard Category | Inferred Risk Level | Rationale based on Analogous Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | General classification for many substituted aromatic compounds.[1][6] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Common hazard for phenolic and ether-containing molecules.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A (Irritant) | Expected based on the irritation potential of similar functional groups.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Possible if the compound is a fine powder or aerosolized.[1] |
| Potential for Peroxide Formation | Moderate | Presence of an ether linkage.[4][5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 8-Methoxychroman-3-ol requires a systematic approach, from the point of generation to final collection by environmental health and safety (EHS) professionals.
Figure 1. Workflow for the proper disposal of 8-Methoxychroman-3-ol.
Experimental Protocol for Waste Handling and Disposal
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Designated hazardous waste container (glass or polyethylene).
-
Hazardous waste labels.
-
Fume hood.
Procedure:
-
Segregation at the Point of Generation:
-
Immediately upon completion of an experiment, segregate all waste containing 8-Methoxychroman-3-ol. This includes:
-
Unused or excess solid 8-Methoxychroman-3-ol.
-
Solutions containing 8-Methoxychroman-3-ol.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
-
Causality: Segregation prevents unintentional mixing with incompatible chemicals, which could lead to hazardous reactions.
-
-
Waste Container Selection and Labeling:
-
Use a designated, leak-proof hazardous waste container made of glass or polyethylene. Avoid metal containers, as the reactivity of 8-Methoxychroman-3-ol with metals is unknown.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "8-Methoxychroman-3-ol".
-
CAS Number: "91520-01-3".
-
An accurate estimation of the concentration and volume.
-
The date of accumulation.
-
The principal investigator's name and lab location.
-
-
Trustworthiness: Proper labeling is a cornerstone of a self-validating safety system, ensuring that all personnel are aware of the container's contents and associated hazards.
-
-
Temporary Storage in the Laboratory:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage location should be a well-ventilated area, such as a fume hood, away from heat, direct sunlight, and incompatible chemicals (e.g., strong oxidizing agents).
-
Causality: Storing away from light and heat minimizes the risk of peroxide formation and other degradation reactions.
-
-
Managing Peroxide Formation Risk:
-
If 8-Methoxychroman-3-ol has been stored for an extended period (greater than 12 months) or if its container has been opened multiple times, it should be tested for peroxides before disposal.
-
Protocol for Peroxide Testing:
-
In a fume hood, add 1-3 mL of the 8-Methoxychroman-3-ol solution to an equal volume of 2% potassium iodide solution.
-
Add a few drops of starch solution as an indicator.
-
The development of a blue-black color indicates the presence of peroxides.
-
-
If peroxides are detected, do not handle the material further. Contact your institution's EHS department immediately for specialized disposal.
-
-
Request for Waste Pickup:
-
Once the waste container is full or has reached the end of its accumulation period (as per your institution's guidelines), submit a request for hazardous waste pickup to your EHS department.
-
Do not attempt to transport the waste outside of the laboratory.
-
Deactivation and Neutralization: A Precautionary Approach
Given the lack of specific reactivity data, in-lab deactivation of 8-Methoxychroman-3-ol is not recommended. The most prudent course of action is to treat it as a stable, but potentially hazardous, chemical and transfer it to a licensed hazardous waste disposal facility via your institution's EHS program.
Spill Management: Immediate and Effective Response
In the event of a spill of 8-Methoxychroman-3-ol, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unmanageable spills, contact your EHS department immediately.
-
Cleanup Procedure (for small spills):
-
Wear appropriate PPE (safety goggles, lab coat, double-gloved nitrile gloves, and a respirator if the material is a powder).
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep the material to avoid raising dust.
-
Place all contaminated materials into a designated hazardous waste container and label it accordingly.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 8-Methoxychroman-3-ol, thereby upholding the principles of laboratory safety and environmental responsibility.
References
-
Journal of Organic Chemistry. Transformation of alpha-tocopherol (vitamin E) and related chromanol model compounds into their phenoxonium ions by chemical oxidation with the nitrosonium cation. [Link]
-
Safety Data Sheet. Generic Safety Data Sheet for Chemical Mixtures. [Link]
-
Cosmetic Ingredient Review. Safety Assessment of Tocopherols and Tocotrienols as Used in Cosmetics. [Link]
-
Chem Service. Safety Data Sheet - Methoxychlor. [Link]
-
University of Louisville. Peroxide Forming Chemicals. [Link]
-
Yale Environmental Health & Safety. Peroxide Forming Chemicals. [Link]
-
PubChem. (S)-8-Methoxy-3,5-dimethylisochroman-6-ol. [Link]
-
University of Florida Environmental Health & Safety. Peroxide Forming Chemicals. [Link]
-
The University of Toledo. Peroxide Formation. [Link]
-
inchem.org. Aliphatic and Aromatic Ethers. [Link]
-
National Institutes of Health. Hydroxylated Metabolites of the Polybrominated Diphenyl Ether Mixture DE-71 Are Weak Estrogen Receptor-α Ligands. [Link]
-
Government of Canada. Substituted Phenols Group - information sheet. [Link]
-
ResearchGate. What are the factors for catalysts desactivation?. [Link]
-
YouTube. Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. [Link]
-
MDPI. Biomonitoring of Hydroxylated Polycyclic Aromatic Hydrocarbon Metabolites in Workers at a Waste-to-Energy Incinerator, Turin, Italy. [Link]
-
The Good Scents Company. 8-hydroxy-1-methoxy-3-methylanthraquinone. [Link]
-
ResearchGate. Identification of Hydroxylated Octa- and Nona-Bromodiphenyl Ethers in Human Serum from Electronic Waste Dismantling Workers. [Link]
-
JACS Au. Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases. [Link]
-
ResearchGate. Catalyst Deactivation. [Link]
-
YouTube. Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146. [Link]
Sources
Navigating the Unseen: A Guide to Personal Protective Equipment for 8-Methoxychroman-3-ol
The chromanol backbone, present in compounds like various tocopherols (Vitamin E), and the methoxyphenol substructure are well-characterized. By analyzing data for these related molecules, we can infer the potential hazards of 8-Methoxychroman-3-ol and establish a robust personal protective equipment (PPE) plan. The primary anticipated hazards include irritation to the skin and eyes, and potential harm if ingested or inhaled.[1][2][3]
Core Principles of Protection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all directive but rather a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The quantity of the substance, its concentration, the potential for aerosol generation, and the duration of handling are all critical factors that must be considered.
Eye and Face Protection: The First Line of Defense
Chemical splashes pose a significant and immediate threat to vision. For any handling of 8-Methoxychroman-3-ol, appropriate eye and face protection is mandatory.
-
Routine Handling of Small Quantities: At a minimum, safety glasses with side shields are required for handling small quantities of 8-Methoxychroman-3-ol in solution or solid form where the risk of splashing is minimal.
-
Operations with Splash Potential: When preparing solutions, transferring larger volumes, or performing reactions where there is a risk of splashing, chemical splash goggles that form a seal around the eyes must be worn.[4][5] For enhanced protection, the use of a face shield in conjunction with goggles is strongly recommended to protect the entire face from splashes.[5][6]
Skin and Body Protection: A Barrier Against Contact
The potential for skin irritation and the unknown dermal absorption toxicity of 8-Methoxychroman-3-ol necessitate robust skin protection.
-
Gloves: The choice of glove material is critical for chemical resistance.
-
Incidental Contact: For tasks with a low risk of direct contact, such as handling sealed containers or very dilute solutions, double-layered nitrile gloves are a suitable choice.[7] It is crucial to change gloves immediately if contamination is suspected.
-
Extended Contact or Immersion: For procedures involving larger quantities, direct handling, or where prolonged contact is possible, heavier-duty gloves such as neoprene or butyl rubber are recommended.[6][7] Always inspect gloves for any signs of degradation or perforation before use.[8]
-
-
Laboratory Coat and Protective Clothing: A standard, fully-buttoned laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing.[9] For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5][6] Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[7][10]
Respiratory Protection: Safeguarding Against Inhalation
While the volatility of 8-Methoxychroman-3-ol may be low, certain operations can generate aerosols or dusts, creating an inhalation hazard.
-
Engineering Controls as Primary Protection: All handling of 8-Methoxychroman-3-ol that could generate dust or aerosols should be conducted within a certified chemical fume hood to minimize airborne concentrations.[6][7]
-
Situational Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill clean-up of a significant quantity, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge would be appropriate.[4][5] The selection and use of respirators must be part of a comprehensive respiratory protection program that includes fit-testing and training.
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling of 8-Methoxychroman-3-ol extends beyond the immediate use of PPE and encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Spill Management
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined above, including respiratory protection if necessary.[8]
-
Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material such as sand, soda ash, or dry lime to contain the spill.[8]
-
Collect and Dispose: Carefully collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[8]
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste containing 8-Methoxychroman-3-ol, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix 8-Methoxychroman-3-ol waste with other waste streams. It should be collected in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11]
Data at a Glance: PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing solid | Safety glasses with side shields | Double nitrile gloves | Lab coat | Chemical fume hood |
| Preparing dilute solutions | Chemical splash goggles | Double nitrile gloves | Lab coat | Chemical fume hood |
| Transferring large volumes | Goggles and face shield | Neoprene or butyl gloves | Chemical-resistant apron over lab coat | Chemical fume hood |
| Spill clean-up | Goggles and face shield | Neoprene or butyl gloves | Chemical-resistant apron over lab coat | As needed based on spill size |
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making workflow for selecting the appropriate level of personal protective equipment when handling 8-Methoxychroman-3-ol.
Caption: PPE Selection Workflow for 8-Methoxychroman-3-ol.
References
- Benchchem. (n.d.). Proper Disposal of 2,2,7,8-Tetramethyl-6-chromanol: A Guide for Laboratory Professionals.
- Reddit. (2023, March 11). What is the proper PPE for chromic acid?. r/chemistry.
- Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Cayman Chemical. (2025, June 30). Safety Data Sheet.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- EPA. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- IN.gov. (2024, September 6). Transportation, Use, Handling, and Storage of Lab Chemicals.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
- The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. trimaco.com [trimaco.com]
- 6. reddit.com [reddit.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. in.gov [in.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
